Einecs 286-539-4
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
85252-23-9 |
|---|---|
Molecular Formula |
C5H14Br2NO5P |
Molecular Weight |
358.95 g/mol |
IUPAC Name |
2-aminoethanol;2,3-dibromopropyl dihydrogen phosphate |
InChI |
InChI=1S/C3H7Br2O4P.C2H7NO/c4-1-3(5)2-9-10(6,7)8;3-1-2-4/h3H,1-2H2,(H2,6,7,8);4H,1-3H2 |
InChI Key |
ICMXWZJDVBQQNC-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.C(C(CBr)Br)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Einecs 286-539-4: 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical substance identified by the EINECS number 286-539-4. This compound is chemically known as 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compounded with 2-(dibutylamino)ethanol. This document consolidates available data on its chemical structure, properties, and potential applications, targeting professionals in research and drug development.
Chemical Identity and Structure
The compound is a complex salt formed from three constituent molecules:
-
Maleic Acid: A dicarboxylic acid with the formula HOOCCH=CHCOOH. The "(Z)-" designation indicates the cis isomer.
-
1,2-Propanediol (Propylene Glycol): A diol with the formula CH₃CH(OH)CH₂OH.
-
2-(Dibutylamino)ethanol: A tertiary amine and alcohol with the formula (CH₃CH₂CH₂CH₂)₂NCH₂CH₂OH.
The chemical name specifies an ester formed between maleic acid and 1,2-propanediol, which is then combined as a compound with 2-(dibutylamino)ethanol, likely through an acid-base interaction between the remaining carboxylic acid group of the maleic acid ester and the tertiary amine of 2-(dibutylamino)ethanol.
Visual Representation of the Core Components:
Caption: Core components of Einecs 286-539-4.
Physicochemical Properties
Quantitative data for the complete compound is limited. The following table summarizes available information, primarily from computational predictions.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₅NO₇ | PubChem[1] |
| Molecular Weight | 365.47 g/mol | ChemicalBook[2] |
| Computed LogP | 0.95220 | Guidechem[3] |
| Appearance | White powder | Zhejiang Jiuzhou Chem Co., Ltd. |
Experimental Protocols
Hypothetical Synthesis Workflow:
This process would likely involve a two-step procedure:
-
Esterification: The esterification of maleic acid with 1,2-propanediol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product.
-
Salt Formation: The resulting maleic acid monoester of propylene glycol is then reacted with 2-(dibutylamino)ethanol in a suitable solvent to form the final salt.
Caption: Hypothetical synthesis workflow for this compound.
Analytical Methods:
Standard analytical techniques would be employed for the characterization and quality control of this substance.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify the main component and any impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the compound and its fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm the ester and salt formation. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups present in the molecule. |
Biological Activity and Signaling Pathways
There is currently no specific information in the public domain regarding the biological activity or mechanism of action of this compound. One supplier mentions a potential application in "healing drugs," which suggests it may have some pharmacological effects, but this is not substantiated by published research.
Given the lack of data on the compound itself, it is not possible to create a diagram of a specific signaling pathway. Any potential biological activity would need to be investigated through in vitro and in vivo studies.
Logical Workflow for Investigating Biological Activity:
References
- 1. 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol | C17H35NO7 | CID 44152048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butenedioic acid (Z)-, ester with 1,2-propanediol, compd. with 2-(dibutylamino)ethanol CAS#: 85204-10-0 [m.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
Tris(2,3-dibromopropyl) phosphate physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of Tris(2,3-dibromopropyl) phosphate
Abstract
Tris(2,3-dibromopropyl) phosphate (TDBPP) is an organophosphate compound that was extensively used as a flame retardant in a variety of consumer products, including plastics, textiles, and polyurethane foams.[1] Its production and use have been significantly curtailed due to concerns over its carcinogenicity and environmental persistence.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of TDBPP, details of experimental protocols for its analysis, and insights into its metabolic pathways and toxicological effects. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.
Physical and Chemical Properties
Tris(2,3-dibromopropyl) phosphate is a viscous, pale-yellow liquid at room temperature.[1][4] It is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.[1] The compound is sparingly soluble in water but is miscible with several organic solvents.[3][5]
Tabulated Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Tris(2,3-dibromopropyl) phosphate.
| Property | Value | Reference |
| IUPAC Name | tris(2,3-dibromopropyl) phosphate | [4] |
| CAS Number | 126-72-7 | [1] |
| EC Number | 204-799-9 | [1] |
| Molecular Formula | C9H15Br6O4P | [1] |
| Molecular Weight | 697.61 g/mol | [6] |
| Physical State | Clear, pale-yellow, viscous liquid | [4][7] |
| Melting Point | 5.5 °C | [5] |
| Boiling Point | 390 °C | [5][7] |
| Density | 2.27 g/mL | [7] |
| Vapor Pressure | 2.25 x 10⁻⁴ mm Hg at 25 °C | [3] |
| Water Solubility | 8 mg/L at 24 °C | [3] |
| Log Kow (Octanol/Water Partition Coefficient) | 4.29 | [4] |
| Flash Point | > 110 °C | [2] |
| Decomposition Temperature | Major decomposition begins at 308 °C (586 °F) | [4][8] |
| Henry's Law Constant | 2.18 x 10⁻⁵ atm m³/mole | [7] |
Experimental Protocols
The detection and quantification of Tris(2,3-dibromopropyl) phosphate in various matrices, such as textiles and environmental samples, are crucial for monitoring and regulatory purposes. Several analytical methods have been developed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Textile Analysis
A common method for the analysis of TDBPP in textiles involves extraction followed by GC-MS analysis.[9][10]
-
Sample Preparation:
-
A textile sample is spiked with TDBPP and its related compound, bis(2,3-dibromopropyl)phosphate (BDBPP), at concentrations ranging from 4 to 20 µg/g.[9]
-
The analytes are extracted from the textile matrix under reflux using a solution of methanol containing hydrochloric acid.[9]
-
The extract is then subjected to a liquid-liquid partition and purified using a Florisil cartridge column.[10]
-
-
Instrumentation and Analysis:
-
The purified extract is analyzed using a gas chromatograph coupled with a mass spectrometer (GC-MS).[9]
-
Due to the thermal lability of TDBPP, which can lead to decomposition in the GC injector and column, specific precautions are necessary.[10] This includes using a quartz liner in the injection port and a shorter capillary column (e.g., 15 m) to minimize thermal degradation.[10]
-
For BDBPP analysis, a methylation step with trimethylsilyl diazomethane is performed prior to GC-MS analysis.[9]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Textile Analysis
An alternative method for TDBPP determination in textiles utilizes HPLC-DAD.[11]
-
Sample Preparation:
-
The textile sample is subjected to ultrasound-assisted extraction with acetonitrile to isolate the TDBPP.[11]
-
-
Instrumentation and Analysis:
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Water Analysis
For the determination of TDBPP in water samples, a highly sensitive method involving solid-phase extraction and HPLC-MS/MS is employed.[12]
-
Sample Preparation:
-
Instrumentation and Analysis:
Signaling Pathways and Experimental Workflows
Metabolic Activation and Genotoxicity of Tris(2,3-dibromopropyl) phosphate
The carcinogenicity of Tris(2,3-dibromopropyl) phosphate is linked to its metabolic activation.[5] The primary pathway involves the cytochrome P450 enzyme system, which leads to the formation of reactive metabolites that can bind to DNA and proteins.[5]
Caption: Metabolic activation of TDBPP leading to genotoxicity.
General Analytical Workflow for TDBPP Determination
The following diagram illustrates a generalized workflow for the analysis of Tris(2,3-dibromopropyl) phosphate from a sample matrix.
Caption: Generalized workflow for the analysis of TDBPP.
References
- 1. TRIS(2,3-DIBROMOPROPYL) PHOSPHATE - Ataman Kimya [atamanchemicals.com]
- 2. Tris(2,3-dibromopropyl) phosphate - Wikipedia [en.wikipedia.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Tris(2,3-dibromopropyl) Phosphate | C9H15Br6O4P | CID 31356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Tris(2,3-dibromopropyl) phosphate analytical standard 126-72-7 [sigmaaldrich.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research on Detecting Tris-(2,3-dibromopropyl)-Phosphate in Textiles with the HPLC/DAD Method | Scientific.Net [scientific.net]
- 12. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
Technical Guide: Synthesis of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-Propanol, 2,3-dibromo-, phosphate, also known as mono(2,3-dibromopropyl) phosphate, is an organophosphate compound. It is a known metabolite of the commercial flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP).[1][2] The parent compound, Tris-BP, has been the subject of extensive toxicological research due to its mutagenic and carcinogenic properties.[1][3] The study of its metabolites, including the mono-phosphate, is crucial for understanding its mechanism of toxicity. This guide details a robust synthetic route to obtain the sodium salt of this metabolite for research purposes.
The synthesis is approached in a three-step sequence:
-
Bromination: Synthesis of the precursor, 2,3-dibromo-1-propanol, via the bromination of allyl alcohol.
-
Phosphorylation: Reaction of 2,3-dibromo-1-propanol with a phosphorylating agent, such as phosphorus oxychloride, to yield the phosphate monoester.
-
Salt Formation: Neutralization of the phosphate monoester with a sodium base to afford the final product, 1-Propanol, 2,3-dibromo-, phosphate, sodium salt.
Synthesis of 2,3-dibromo-1-propanol (Precursor)
The initial step involves the synthesis of the alcohol precursor, 2,3-dibromo-1-propanol. This is typically achieved through the electrophilic addition of bromine to allyl alcohol.
Experimental Protocol
Materials:
-
Allyl alcohol
-
Bromine
-
Carbon tetrachloride (or a suitable, less toxic solvent like dichloromethane)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve allyl alcohol (1.0 eq) in carbon tetrachloride.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride from the dropping funnel to the stirred solution of allyl alcohol. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reddish-brown color of bromine disappears.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2,3-dibromo-1-propanol.
Quantitative Data for Precursor Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| Allyl Alcohol (molar eq.) | 1.0 | [General Protocol] |
| Bromine (molar eq.) | 1.0 | [General Protocol] |
| Reaction Conditions | ||
| Solvent | Carbon Tetrachloride | [General Protocol] |
| Temperature | 0-10 °C | [General Protocol] |
| Reaction Time | 1-2 hours | [General Protocol] |
| Product | ||
| Yield | ~85% | [General Protocol] |
| Boiling Point | 95-97 °C / 10 mmHg | [General Protocol] |
| Density | 2.12 g/mL at 25 °C | [General Protocol] |
Phosphorylation of 2,3-dibromo-1-propanol
The second step is the phosphorylation of the alcohol to form the phosphate monoester. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). The stoichiometry is critical to favor the formation of the mono-phosphate over di- and tri-substituted products.
Experimental Protocol
Materials:
-
2,3-dibromo-1-propanol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (or another suitable non-nucleophilic base)
-
Anhydrous diethyl ether
-
Dry ice/acetone bath
-
Schlenk line or inert atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3-dibromo-1-propanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add phosphorus oxychloride (1.0-1.2 eq) to the stirred solution.
-
After the addition of POCl₃, slowly add anhydrous pyridine (2.0-2.2 eq) to the reaction mixture. The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
The reaction will form a precipitate of pyridinium hydrochloride. Filter the reaction mixture to remove the salt.
-
The filtrate, containing the dichlorophosphate intermediate, is then carefully quenched by pouring it over a mixture of ice and water. This hydrolyzes the remaining P-Cl bonds to yield the dihydrogen phosphate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the 1-Propanol, 2,3-dibromo-, dihydrogen phosphate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Quantitative Data for Phosphorylation
| Parameter | Value | Reference |
| Reactants | ||
| 2,3-dibromo-1-propanol (molar eq.) | 1.0 | [Inferred Protocol] |
| Phosphorus oxychloride (molar eq.) | 1.0-1.2 | [Inferred Protocol] |
| Pyridine (molar eq.) | 2.0-2.2 | [Inferred Protocol] |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether | [Inferred Protocol] |
| Temperature | -78 °C to Room Temp. | [Inferred Protocol] |
| Reaction Time | 12-24 hours | [Inferred Protocol] |
| Product | ||
| Expected Yield | Moderate to Good | [Inferred Protocol] |
| Purity | Requires further purification | [Inferred Protocol] |
Formation of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt
The final step is the conversion of the dihydrogen phosphate to its sodium salt via a simple acid-base neutralization.
Experimental Protocol
Materials:
-
Crude 1-Propanol, 2,3-dibromo-, dihydrogen phosphate
-
Sodium hydroxide solution (1 M) or Sodium methoxide in methanol
-
Methanol or Ethanol
-
pH indicator or pH meter
Procedure:
-
Dissolve the crude 1-Propanol, 2,3-dibromo-, dihydrogen phosphate in a minimal amount of methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M solution of sodium hydroxide while stirring. Monitor the pH of the solution.
-
Continue adding the base until the pH is neutral (pH ~7.0).
-
Remove the solvent under reduced pressure to obtain the crude sodium salt.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure 1-Propanol, 2,3-dibromo-, phosphate, sodium salt.
Quantitative Data for Salt Formation
| Parameter | Value | Reference |
| Reactants | ||
| 1-Propanol, 2,3-dibromo-, dihydrogen phosphate (molar eq.) | 1.0 | [Inferred Protocol] |
| Sodium Hydroxide (molar eq.) | ~1.0 (titrated to pH 7) | [Inferred Protocol] |
| Reaction Conditions | ||
| Solvent | Methanol or Ethanol | [Inferred Protocol] |
| Temperature | 0 °C to Room Temp. | [Inferred Protocol] |
| Product | ||
| Expected Yield | High (quantitative) | [Inferred Protocol] |
| Physical State | Likely a solid | [Inferred Protocol] |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 1-Propanol, 2,3-dibromo-, phosphate, sodium salt.
Metabolic Activation and Toxicity Pathway of Tris-BP
Caption: Metabolic pathway of Tris-BP leading to toxic metabolites.
Conclusion
This technical guide outlines a feasible and detailed synthetic route for the preparation of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt. By following the three main stages of precursor synthesis, phosphorylation, and salt formation, researchers can obtain this important metabolite for further study. The provided protocols and data tables serve as a solid foundation for the execution of this synthesis in a laboratory setting. The visualization of the synthetic workflow and the metabolic pathway of the parent compound provides a broader context for the relevance of this molecule in toxicology and drug development research.
References
An In-depth Technical Guide to the Mechanism of Action of Tris(2,3-dibromopropyl) phosphate (Tris-BP) as a Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tris(2,3-dibromopropyl) phosphate (Tris-BP), a prominent member of the brominated organophosphate flame retardants, has been historically utilized to mitigate the flammability of various polymeric materials. This technical guide provides a comprehensive overview of the core mechanisms through which Tris-BP exerts its flame retardant effects. The dual-mode action, operating in both the gas and condensed phases, is elucidated through an examination of its thermal decomposition and subsequent chemical interactions. This document summarizes key quantitative performance data, details relevant experimental protocols, and provides visual representations of the mechanistic pathways to facilitate a deeper understanding for researchers and professionals in related fields.
Introduction
Tris(2,3-dibromopropyl) phosphate is a chemical compound historically added to plastics, textiles, and foams to inhibit or suppress the combustion process.[1] Its efficacy as a flame retardant stems from the synergistic action of its bromine and phosphorus components upon thermal decomposition. Understanding the intricate mechanisms of its action is crucial for the development of safer and more effective flame-retardant systems.
Core Mechanism of Action
Tris-BP functions as a flame retardant through a combination of gas-phase and condensed-phase activities, which are initiated by the heat of a developing fire.
Gas-Phase Inhibition
The primary role of the bromine atoms in Tris-BP is to interrupt the self-sustaining radical chain reactions of combustion in the gas phase. Upon heating, Tris-BP undergoes thermal degradation, releasing bromine-containing species, most notably hydrogen bromide (HBr).[2]
The released HBr interferes with the highly reactive H• and OH• radicals, which are essential for flame propagation, through a series of radical scavenging reactions:
-
H• + HBr → H₂ + Br•
-
OH• + HBr → H₂O + Br•
The resulting bromine radicals (Br•) are less reactive than the H• and OH• radicals and can further participate in radical recombination reactions, effectively terminating the combustion chain reactions and extinguishing the flame.
Condensed-Phase Action
Simultaneously, the phosphorus component of Tris-BP acts in the condensed phase (the solid polymer). The thermal decomposition of the phosphate ester leads to the formation of phosphoric acid and subsequently polyphosphoric acid.[3] These acidic species act as catalysts for the dehydration of the polymer backbone, promoting the formation of a stable, insulating char layer on the material's surface.[3]
This char layer serves multiple protective functions:
-
Insulation: It insulates the underlying polymer from the heat of the flame, slowing down further pyrolysis.
-
Barrier Formation: It acts as a physical barrier, limiting the diffusion of flammable volatile decomposition products to the flame and restricting the access of oxygen to the polymer.
-
Reduced Flammable Volatiles: The promotion of char formation inherently reduces the amount of flammable organic volatiles that can fuel the fire.
Quantitative Data on Flame Retardant Performance
The effectiveness of Tris-BP as a flame retardant is quantified through various standard fire tests. The following table summarizes typical performance data, although it is important to note that specific values can vary depending on the polymer matrix, the concentration of Tris-BP, and the test methodology.
| Polymer Matrix | Test Parameter | Without Tris-BP | With Tris-BP | Reference |
| Cotton Fabric | Limiting Oxygen Index (LOI) | 17.7% | 50.8% | [4] |
Experimental Protocols
The elucidation of the mechanism of action of Tris-BP relies on a suite of analytical techniques. Detailed methodologies for key experiments are provided below.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of Tris-BP and its effect on the thermal degradation of the host polymer.
-
Methodology:
-
A small sample (5-10 mg) of the material (pure Tris-BP or polymer with Tris-BP) is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum weight loss, and the final char yield. Major decomposition of Tris-BP begins at approximately 308°C.[5]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the thermal decomposition products of Tris-BP and the treated polymer.
-
Methodology:
-
A microgram-scale sample is rapidly heated to a high temperature (e.g., 600-900 °C) in an inert atmosphere within a pyrolyzer.
-
The resulting pyrolysis products are swept by a carrier gas (e.g., helium) into a gas chromatograph (GC).
-
The GC separates the individual components of the pyrolysis mixture based on their volatility and interaction with the stationary phase of the column.
-
The separated components are then introduced into a mass spectrometer (MS), which fragments the molecules and detects the fragments based on their mass-to-charge ratio, allowing for their identification. Studies on analogues suggest major pyrolysis products include bromopropenes and 1,2,3-tribromopropane.[6]
-
Cone Calorimetry
-
Objective: To measure the heat release rate (HRR) and other fire properties of a material under controlled fire-like conditions.
-
Methodology:
-
A flat sample of the material (e.g., 100 mm x 100 mm) is placed horizontally under a conical radiant heater.
-
The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).
-
An igniter is positioned above the sample to ignite the flammable volatiles released during pyrolysis.
-
The rate of heat release is calculated based on the principle of oxygen consumption (the amount of heat released is proportional to the amount of oxygen consumed during combustion).
-
Other parameters such as time to ignition, peak heat release rate (pHRR), total heat released (THR), and mass loss rate are also measured.
-
Mandatory Visualizations
Signaling Pathway of Tris-BP Flame Retardant Action
Caption: Dual-action mechanism of Tris-BP flame retardant.
Experimental Workflow for Mechanism Analysis
Caption: Workflow for analyzing Tris-BP's flame retardant mechanism.
References
history of Tris(2,3-dibromopropyl) phosphate use in textiles
An In-depth Technical Guide on the History of Tris(2,3-dibromopropyl) phosphate (TDBPP) Use in Textiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, use, and toxicology of Tris(2,3-dibromopropyl) phosphate (TDBPP), a flame retardant previously used in textiles. The document details its chemical properties, historical application in consumer goods, the scientific evidence that led to its ban, and the analytical methods for its detection.
Introduction
Tris(2,3-dibromopropyl) phosphate, commonly known as "Tris," is an organophosphate flame retardant.[1] For a period, it was widely applied to textiles, particularly children's sleepwear, to meet flammability standards.[2][3][4] However, mounting evidence of its toxicity, particularly its carcinogenicity, led to its ban in such products in the United States in 1977.[1][2] This guide delves into the scientific journey of TDBPP, from its widespread use to its prohibition, offering valuable insights for researchers in toxicology and materials science.
History of Use and Regulation
Commercial production of TDBPP in the United States was first reported in 1959.[5] Its primary application in textiles was as a flame retardant for synthetic fabrics like polyester. Garments treated with TDBPP could contain 5% to 10% of the chemical by weight.[3] The use of TDBPP in children's sleepwear was a measure to comply with the U.S. Flammable Fabrics Act of 1953.
Concerns about the safety of TDBPP emerged in the 1970s. Research by Dr. Arlene Blum and Dr. Bruce Ames revealed the mutagenic properties of TDBPP, raising alarms about its potential as a human carcinogen.[1] This research was a pivotal factor in the 1977 decision by the U.S. Consumer Product Safety Commission (CPSC) to ban the sale of children's garments containing TDBPP.[1][2] Following the U.S. ban, other countries and regions, including the European Union and Japan, also banned or severely restricted its use in textiles and clothing.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and human exposure to TDBPP.
Table 1: TDBPP Production and Application in Textiles
| Parameter | Value | Reference |
| U.S. Production Volume (1975) | 4,100 - 5,400 tonnes | [6][7] |
| Concentration in Treated Garments | 5% - 10% by weight | [3] |
Table 2: Human Exposure Estimates from TDBPP-Treated Textiles
| Exposure Route | Estimated Daily Exposure | Population | Reference |
| Dermal Absorption (New Sleepwear) | 9 µg/kg of body weight | Children | [3] |
| Dermal Absorption (Washed Sleepwear) | 0.18 µg/kg of body weight | Children | [2] |
| Total Dermal and Oral Absorption | 1.1 - 35.3 µg/kg of body weight | Children | [2] |
| Urinary Metabolite (2,3-dibromo-1-propanol) | Up to 29 ng/mL | Children wearing treated pajamas | [3] |
Toxicology and Mechanism of Action
TDBPP is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.[1] Animal studies have demonstrated that TDBPP can cause tumors in the kidneys, liver, and forestomach.[2][8]
Carcinogenicity and Genotoxicity
The carcinogenicity of TDBPP is linked to its metabolic activation into reactive intermediates.[2] The primary mechanism involves the oxidation of TDBPP by cytochrome P450 enzymes in the liver and other tissues.[2][9] This process leads to the formation of a potent mutagen, 2-bromoacrolein.[2][9] This reactive metabolite can then form adducts with DNA, leading to mutations and initiating the process of carcinogenesis.[2][3]
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and genotoxicity of the halogenated alkyl compound tris(2,3-dibromopropyl)phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tris(2,3-dibromopropyl) Phosphate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Metabolism of Tris(2,3-dibromopropyl) phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a flame retardant that has been the subject of extensive toxicological research due to its classification as a probable human carcinogen.[1] Understanding its metabolic fate within a biological system is crucial for assessing its toxicity and mechanism of action. This technical guide provides a comprehensive overview of the in vivo metabolism of TDBPP, focusing on its absorption, distribution, metabolic pathways, and excretion. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to study and mitigate the potential health risks associated with this compound.
Data Presentation: Quantitative Analysis of TDBPP and its Metabolites
The in vivo metabolism of TDBPP has been primarily studied in rats. Following administration, TDBPP is readily absorbed from the gastrointestinal tract and rapidly distributed throughout the body.[2] The initial elimination of TDBPP-derived radioactivity is significant, with approximately 50% of the dose being excreted in urine, feces, and as carbon dioxide within 24 hours.[2] The parent compound is extensively metabolized, with the majority of radioactivity in tissues present as various metabolites rather than unchanged TDBPP.[2]
The clearance of TDBPP-derived radioactivity from most tissues follows a single-component exponential decay with a half-life of approximately 2.5 days. However, clearance from the liver and kidney is slower, with a half-life of about 3.8 days.[2]
Table 1: Distribution of ¹⁴C-TDBPP Derived Radioactivity in Male Rats (24 hours post-administration)
| Tissue/Excreta | Oral Administration (% of Dose) | Intravenous Administration (% of Dose) |
| Urine | 24 | 17 |
| Feces | 11 | 7 |
| Tissues (sum of 7) | 21 | 26 |
Source: Adapted from Nomeir and Matthews, 1983.
Table 2: Identified Metabolites of Tris(2,3-dibromopropyl) phosphate in Rat Urine and Bile
| Metabolite | Presence in Urine | Presence in Bile |
| Bis(2,3-dibromopropyl) phosphate (Bis-BP) | Identified | Identified |
| 2,3-Dibromopropanol | Identified | Identified |
| 2-Bromo-2-propenyl-2,3-dibromopropyl phosphate | Identified | Identified |
| Bis(2-bromo-2-propenyl) phosphate | Identified | Identified |
| 2,3-Dibromopropyl phosphate | Identified | Identified |
| 2-Bromo-2-propenyl phosphate | Identified | Identified |
Source: Adapted from Nomeir and Matthews, 1983.
Metabolic Pathways
The biotransformation of TDBPP is a complex process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[3][4] The metabolic reactions involve dealkylation and dehydrobromination of the parent compound.[2]
One of the key metabolic pathways involves the oxidative dealkylation of a 2,3-dibromopropyl group, leading to the formation of bis(2,3-dibromopropyl) phosphate (Bis-BP) and 2,3-dibromopropionaldehyde. Further metabolism can lead to the formation of the potent mutagen, 2-bromoacrolein.[5] Another significant pathway is dehydrobromination, resulting in the formation of metabolites containing 2-bromo-2-propenyl moieties.
Experimental Protocols
The identification and quantification of TDBPP and its metabolites in vivo typically involve the use of radiolabeled compounds and chromatographic techniques coupled with mass spectrometry.
1. Animal Studies and Sample Collection
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Dosing: ¹⁴C-labeled TDBPP is administered orally or intravenously.
-
Sample Collection: Urine and feces are collected at regular intervals. Tissues (liver, kidney, fat, muscle, etc.) are collected at sacrifice. Bile can be collected from cannulated animals.
2. Sample Preparation and Extraction
-
Urine and Bile: May be analyzed directly or after enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to detect conjugated metabolites.
-
Feces and Tissues: Homogenized and extracted with organic solvents such as acetonitrile or methanol. Solid-phase extraction (SPE) may be used for cleanup and concentration of analytes.
3. Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC system is often employed for the separation of TDBPP and its metabolites.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate) is typically used. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: A flow rate of 1 mL/min is common.
-
Detection:
-
Radiometric Detection: For studies using radiolabeled TDBPP, a flow-through radioactivity detector is used.
-
Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for identifying and quantifying known and unknown metabolites. Electrospray ionization (ESI) in negative mode is often used for phosphate-containing metabolites.
-
Conclusion
The in vivo metabolism of Tris(2,3-dibromopropyl) phosphate is a complex process resulting in a variety of metabolites, some of which are associated with its toxicity. This guide provides a foundational understanding of the key metabolic pathways and analytical methodologies used to study this compound. Further research is needed to fully elucidate the quantitative distribution of all metabolites in various tissues and to understand the complete toxicological profile of each metabolite. The provided protocols and diagrams serve as a valuable resource for scientists engaged in the study of TDBPP and other xenobiotics.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Metabolism and disposition of the flame retardant tris(2,3-dibromopropyl)phosphate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tris- and bis(2,3-dibromopropyl) phosphate (EHC 173, 1995) [inchem.org]
The Toxicokinetics of Brominated Flame Retardants: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicokinetics of brominated flame retardants (BFRs), a class of persistent environmental contaminants. The following sections detail their absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to Brominated Flame Retardants
Brominated flame retardants are a diverse group of organobromine compounds added to a wide variety of consumer products, including electronics, furniture, and textiles, to reduce their flammability.[1] Due to their widespread use and persistence, BFRs have become ubiquitous environmental contaminants, leading to human exposure through various pathways such as diet, dust ingestion, and inhalation.[1] This guide focuses on the toxicokinetic properties of several major classes of BFRs, including polybrominated diphenyl ethers (PBDEs), hexabromocyclododecanes (HBCDDs), tetrabromobisphenol A (TBBPA), and a selection of novel brominated flame retardants (nBFRs) that have been introduced as replacements for legacy BFRs.
Absorption
The absorption of BFRs into the body is influenced by the route of exposure and the specific chemical properties of the congener.
Oral Bioavailability: The primary route of human exposure to many BFRs is through the diet and ingestion of contaminated dust. Oral bioavailability varies significantly among different BFRs. For instance, in rats, the oral absorption of several PBDE congeners is relatively high.[2] In contrast, the novel BFR decabromodiphenyl ethane (DBDPE) is poorly absorbed after oral administration in rats, with approximately 95% of the administered dose recovered in the feces.[3][4]
Dermal Absorption: Dermal contact with BFR-treated products and contaminated dust is another significant exposure pathway. Studies have shown that dermal uptake can be a substantial contributor to the overall body burden of these compounds.
Distribution
Once absorbed, BFRs, being lipophilic, tend to distribute to and accumulate in adipose tissue. However, distribution patterns can vary depending on the specific BFR congener and the tissue type. For example, after intravenous administration of the novel BFR, decabromodiphenyl ethane (DBDPE), the highest concentrations were found in the lung, spleen, and liver in rats.[5]
Metabolism
The metabolism of BFRs is a critical determinant of their persistence and potential toxicity. It primarily occurs in the liver and involves Phase I and Phase II enzymatic reactions.
Phase I Metabolism: This phase is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes. Key reactions include hydroxylation and debromination. For example, CYP2B6 has been identified as the predominant CYP enzyme responsible for the metabolism of BDE-47, a common PBDE congener, into hydroxylated metabolites.[6]
Phase II Metabolism: In this phase, the metabolites from Phase I reactions are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. A primary Phase II pathway for BFRs is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). For instance, TBBPA is predominantly metabolized into its glucuronide conjugate.[7]
Excretion
BFRs and their metabolites are eliminated from the body through various routes, primarily feces and urine. The excretion pathway and rate are dependent on the specific BFR. For example, in rats, HBCDD is primarily excreted in the feces, with a smaller fraction eliminated in the urine.[8][9] For the novel BFR, decabromodiphenyl ethane (DBDPE), fecal excretion is the dominant route of elimination following oral exposure, with very little excreted in the urine.[3][4]
Quantitative Toxicokinetic Data
The following tables summarize key quantitative toxicokinetic parameters for selected brominated flame retardants.
Table 1: Oral Bioavailability and Half-Life of Selected BFRs
| BFR Congener/Compound | Species | Oral Bioavailability (%) | Half-Life | Citation(s) |
| BDE-47 | Rat | ~77 | - | [10] |
| BDE-209 | Rat | ~26 | 2.5 days | [2][11] |
| TBBPA | Human | - | ~2 days | [12] |
| HBCDD (gamma-HBCD) | Mouse | ~85 | - | [13] |
| DBDPE | Rat | < 5 | - | [3][4] |
Table 2: Excretion of Selected BFRs
| BFR Congener/Compound | Species | Route of Administration | Fecal Excretion (% of dose) | Urinary Excretion (% of dose) | Citation(s) |
| HBCDD | Rat | Oral | 32-35 | Not detected | [8] |
| γ-HBCD | Mouse | Oral | ~50 (in 24h) | ~30 (in 24h) | [9] |
| DBDPE | Rat | Oral | ~95 | ~1 | [3][4] |
| DBDPE | Rat | Intravenous | ~26 | ~5 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Metabolism of BFRs using Human Liver Microsomes
Objective: To determine the metabolic stability and identify the metabolites of a BFR compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test BFR compound
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Medium: Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, NADPH regenerating system, and the desired concentration of HLM protein (e.g., 0.415 mg/mL).[14]
-
Compound Preparation: Prepare a stock solution of the test BFR compound in a suitable solvent (e.g., DMSO) and then dilute it in acetonitrile.[14]
-
Incubation:
-
Add the test compound to the incubation medium in a 96-well plate to achieve the final desired concentration (e.g., 2 µM).[14]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[15][16]
-
Incubate the plate at 37°C with gentle shaking.[14]
-
Collect aliquots at various time points (e.g., 0, 7, 15, 25, and 40 minutes).[14]
-
-
Reaction Termination and Sample Preparation:
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and identify any formed metabolites.
Protocol 2: Solid-Phase Extraction (SPE) of BFRs from Human Serum
Objective: To extract and clean up BFRs from human serum samples prior to instrumental analysis.
Materials:
-
Human serum sample
-
Internal standard solution
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol
-
Dichloromethane
-
Hexane
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of human serum, add the internal standard solution and 0.5 mL of formic acid.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol followed by deionized water.
-
Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interferences, for example, a water/methanol mixture.
-
Elution: Elute the BFRs from the cartridge using a suitable solvent or solvent mixture, such as dichloromethane followed by hexane.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for instrumental analysis.
Protocol 3: Analysis of PBDEs in Biological Matrices by GC-MS/MS
Objective: To quantify PBDE congeners in a prepared biological extract.
Instrumentation:
-
Gas chromatograph (GC) coupled to a triple quadrupole mass spectrometer (MS/MS)
-
Capillary column suitable for BFR analysis (e.g., RTX-1614, 15 m x 0.15 mm x 0.1 µm)[17]
GC-MS/MS Operating Conditions (Example):
-
Injector: Splitless mode, 340 °C[17]
-
Oven Program: 120 °C (hold 1 min), ramp at 15 °C/min to 275 °C (hold 2 min), ramp at 5 °C/min to 300 °C (hold 10 min)[17]
-
Carrier Gas: Helium, constant linear velocity of 60 cm/s[17]
-
MS Interface Temperature: 290 °C[17]
-
Ion Source Temperature: 250 °C[17]
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each PBDE congener need to be optimized.[17]
-
Collision Gas: Argon[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by BFRs and a typical experimental workflow for toxicokinetic studies.
Signaling Pathways
Figure 1: Simplified diagrams of the Aryl Hydrocarbon Receptor (AhR) and mTOR signaling pathways, indicating points of interaction with brominated flame retardants.
Experimental Workflows
Figure 2: A generalized experimental workflow for conducting toxicokinetic studies of brominated flame retardants.
Conclusion
The toxicokinetics of brominated flame retardants are complex and vary significantly depending on the specific compound. This guide has provided a comprehensive overview of their ADME properties, supported by quantitative data and detailed experimental methodologies. The provided diagrams of key signaling pathways and experimental workflows offer a visual framework for understanding the biological interactions and investigational approaches related to these ubiquitous environmental contaminants. Further research is needed to fully elucidate the toxicokinetic profiles of the expanding class of novel brominated flame retardants and their potential long-term health effects.
References
- 1. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pragolab.cz [pragolab.cz]
- 6. researchgate.net [researchgate.net]
- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 8. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability and half-life of decabromodiphenyl ether (BDE-209) in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review on human exposure to brominated flame retardants--particularly polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro effects of brominated flame retardants and metabolites on CYP17 catalytic activity: A novel mechanism of action? (Journal Article) | OSTI.GOV [osti.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide on the Carcinogenicity of Tris(2,3-dibromopropyl) phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2,3-dibromopropyl) phosphate (TDCPP) is a flame retardant that has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[1][2] This determination is primarily based on sufficient evidence from experimental animal studies. This technical guide provides a comprehensive overview of the carcinogenicity of TDCPP, focusing on quantitative data from key toxicological studies, detailed experimental methodologies, and the underlying molecular mechanisms of its carcinogenic action. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.
Quantitative Carcinogenicity Data
The carcinogenic potential of TDCPP has been evaluated in multiple studies involving different animal models and routes of administration. The most definitive data comes from a bioassay conducted by the National Cancer Institute (NCI) in 1978 and a dermal carcinogenicity study by Van Duuren et al. in the same year.
Oral Administration: NCI Bioassay (1978)
A bioassay of technical-grade TDCPP was conducted using Fischer 344 rats and B6C3F1 mice. The compound was administered in the feed for 103 weeks.
Table 1: Tumor Incidence in Fischer 344 Rats Fed TDCPP
| Sex | Organ | Tumor Type | Control | Low Dose (50 ppm) | High Dose (100 ppm) |
| Male | Kidney | Tubular Cell Adenoma | 0/55 | 10/54 | 24/50 |
| Male | Kidney | Tubular Cell Adenocarcinoma | 0/55 | 1/54 | 4/50 |
| Female | Kidney | Tubular Cell Adenoma | 0/55 | 5/55 | 12/54 |
Table 2: Tumor Incidence in B6C3F1 Mice Fed TDCPP
| Sex | Organ | Tumor Type | Control | Low Dose (500 ppm) | High Dose (1000 ppm) |
| Male | Forestomach | Squamous Cell Papilloma | 0/50 | 10/49 | 18/48 |
| Male | Forestomach | Squamous Cell Carcinoma | 0/50 | 3/49 | 11/48 |
| Male | Lung | Bronchiolo-alveolar Adenoma | 2/50 | 10/49 | 15/48 |
| Male | Kidney | Tubular Cell Adenoma | 0/50 | 7/49 | 12/48 |
| Female | Forestomach | Squamous Cell Papilloma | 1/50 | 15/50 | 22/49 |
| Female | Forestomach | Squamous Cell Carcinoma | 0/50 | 4/50 | 13/49 |
| Female | Lung | Bronchiolo-alveolar Adenoma | 1/50 | 8/50 | 11/49 |
| Female | Liver | Hepatocellular Adenoma | 0/50 | 6/50 | 10/49 |
Dermal Application: Van Duuren et al. (1978)
A study on female ICR/Ha Swiss mice involved the dermal application of TDCPP three times weekly for 420-496 days.
Table 3: Tumor Incidence in Female ICR/Ha Swiss Mice with Dermal TDCPP Application
| Organ | Tumor Type | Control (Acetone) | Low Dose (10 mg) | High Dose (30 mg) |
| Skin | Papilloma | 1/30 | 8/30 | 15/30 |
| Skin | Carcinoma | 0/30 | 2/30 | 5/30 |
| Forestomach | Papilloma | 0/30 | 5/30 | 12/30 |
| Lung | Papillary Tumors | 2/30 | 7/30 | 10/30 |
| Oral Cavity | Papilloma | 0/30 | 3/30 | 6/30 |
Experimental Protocols
NCI Oral Bioassay (1978)
-
Test Animals: Fischer 344 rats and B6C3F1 mice, 50 animals per sex per group.
-
Administration: TDCPP was mixed into the standard diet.
-
Dose Levels:
-
Rats: 0 (control), 50, and 100 ppm.
-
Mice: 0 (control), 500, and 1000 ppm.
-
-
Duration: 103 weeks of continuous dosing.
-
Observation: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 10 weeks and monthly thereafter.
-
Pathology: Complete necropsy was performed on all animals. Tissues from all major organs were collected, preserved in 10% neutral buffered formalin, and examined microscopically.
References
Endocrine-Disrupting Effects of 1-Propanol, 2,3-dibromo-, phosphate (TDBPP): A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propanol, 2,3-dibromo-, phosphate, commonly known as Tris(2,3-dibromopropyl) phosphate (TDBPP), is a flame retardant that has garnered significant attention due to its potential endocrine-disrupting properties. This technical guide provides a comprehensive overview of the current scientific understanding of TDBPP's effects on the endocrine system, with a focus on its anti-androgenic, and potential anti-estrogenic and thyroid-disrupting activities. The information presented is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.
While direct quantitative data for TDBPP is limited in publicly available literature, this guide summarizes findings on structurally similar compounds, such as Tris(2,3-dibromopropyl) isocyanurate (TBC), to provide insights into the potential effects of TDBPP.
Anti-Androgenic Effects
Studies on compounds structurally related to TDBPP, such as Tris(2,3-dibromopropyl) isocyanurate (TBC), have demonstrated notable anti-androgenic activity.
Quantitative Data
In vitro studies using an androgen receptor (AR)-dependent luciferase reporter gene assay with MDA-kb2 cells have identified the anti-androgenic potential of TBC.[1][2] Mechanistic studies on TBC have shown that it can lead to a reduction in progesterone synthesis, while testosterone production may remain unaffected.[3] Furthermore, exposure to TBC has been shown to downregulate key proteins involved in the non-classical testosterone pathway, including the epidermal growth factor receptor (EGFR), protein kinase B (AKT), and phosphorylated cyclic AMP response element-binding protein (p-CREB), suggesting a suppression of non-classical androgen signaling.[3] A decrease in the levels of steroidogenic acute regulatory protein (StAR) and 3-beta-hydroxysteroid dehydrogenase (HSD3β1) also suggests impaired steroidogenesis.[3]
| Compound | Assay | Cell Line | Endpoint | Result |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | Luciferase Reporter Gene Assay | MDA-kb2 | Anti-androgenic activity | Identified as an androgen receptor antagonist.[1][2] |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | Steroidogenesis Assay | GC-1 spg | Hormone Production | Reduction in progesterone synthesis.[3] |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | Western Blot | GC-1 spg | Protein Expression | Downregulation of EGFR, AKT, and p-CREB.[3] |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | Western Blot | GC-1 spg | Protein Expression | Decreased levels of StAR and HSD3β1.[3] |
Experimental Protocol: Androgen Receptor-Dependent Luciferase Reporter Gene Assay
This protocol is based on methodologies used to assess the anti-androgenic activity of flame retardants.[1][2]
1. Cell Culture and Maintenance:
- MDA-kb2 human breast cancer cells, which stably express the androgen receptor and a luciferase reporter gene, are cultured in an appropriate medium (e.g., L-15 medium with 10% fetal bovine serum).
- Cells are maintained at 37°C in a humidified atmosphere without CO2.
2. Assay Procedure:
- Cells are seeded in 96-well plates.
- After attachment, cells are exposed to various concentrations of the test compound (TDBPP) in the presence of a known androgen receptor agonist (e.g., dihydrotestosterone, DHT).
- Appropriate controls, including a vehicle control, agonist control, and a known antagonist control, are included.
- After an incubation period (e.g., 24 hours), the cells are lysed.
3. Luciferase Activity Measurement:
- Luciferase assay reagent is added to the cell lysate.
- Luminescence is measured using a luminometer.
- The degree of inhibition of DHT-induced luciferase activity by the test compound is calculated to determine its anti-androgenic potential.
Signaling Pathway
Caption: Putative anti-androgenic signaling pathway of TDBPP.
Anti-Estrogenic Effects
Studies on TBC also indicate potential anti-estrogenic activity.
Quantitative Data
In vitro studies have shown that TBC can significantly inhibit 17β-estradiol (E2)-induced cell proliferation in a breast cancer cell line within a dose range of 1 x 10⁻⁹ to 1 x 10⁻⁷ M.[4] This anti-estrogenic effect appears to be mediated through the estrogen receptor α (ERα) signaling pathway.[4]
| Compound | Assay | Cell Line | Endpoint | Concentration Range | Result |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | E-Screen (Cell Proliferation) | Breast Cancer Cell Line | Inhibition of E2-induced proliferation | 1 x 10⁻⁹ to 1 x 10⁻⁷ M | Significant inhibition observed.[4] |
Experimental Protocol: MCF-7 Cell Proliferation Assay (E-Screen)
This protocol is a standard method for assessing estrogenic and anti-estrogenic activity.
1. Cell Culture and Maintenance:
- MCF-7 human breast cancer cells, which are estrogen-responsive, are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum).
- Prior to the assay, cells are maintained in a phenol red-free medium with charcoal-stripped serum to remove estrogenic compounds.
2. Assay Procedure:
- Cells are seeded in 96-well plates.
- After attachment, cells are treated with various concentrations of the test compound (TDBPP) in the presence of a sub-maximal concentration of 17β-estradiol (E2).
- Controls include a vehicle control, E2 control, and a known anti-estrogen control.
- Cells are incubated for a period of 6-7 days, with media changes as required.
3. Cell Proliferation Measurement:
- Cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay or by measuring DNA content.
- The inhibition of E2-induced cell proliferation by the test compound is calculated to determine its anti-estrogenic activity.
Signaling Pathway
Caption: Putative anti-estrogenic signaling pathway of TDBPP.
Thyroid System Disruption
While direct evidence for TDBPP-induced thyroid disruption is scarce, the structural similarity of brominated flame retardants to thyroid hormones raises concerns about their potential to interfere with the thyroid system.
Potential Mechanisms of Action
Based on studies of other brominated flame retardants, potential mechanisms of thyroid disruption by TDBPP could include:
-
Inhibition of Thyroid Hormone Synthesis: Interference with the function of key enzymes in the thyroid gland, such as thyroid peroxidase (TPO).
-
Disruption of Thyroid Hormone Transport: Competition with thyroid hormones for binding to transport proteins in the blood, such as transthyretin (TTR).
-
Interaction with Thyroid Receptors: Binding to thyroid hormone receptors (TRs) in target tissues, either as agonists or antagonists.
Experimental Protocol: Zebrafish Embryo Thyroid Assay
The zebrafish model is increasingly used to assess the effects of chemicals on the thyroid system.
1. Animal Husbandry and Exposure:
- Zebrafish embryos are collected and staged.
- Embryos are exposed to a range of concentrations of the test compound (TDBPP) in a static or semi-static system from an early developmental stage (e.g., 2 hours post-fertilization) for a defined period (e.g., up to 120 hours post-fertilization).
2. Endpoint Analysis:
- Hormone Levels: Whole-body thyroid hormone (T3 and T4) levels are measured using techniques like ELISA or LC-MS/MS.
- Gene Expression: The expression of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis (e.g., tshβ, tg, ttr, dio1, dio2) is quantified using qRT-PCR.
- Morphological Analysis: Developmental abnormalities, particularly those related to thyroid gland development and function, are assessed.
Signaling Pathway
Caption: Potential sites of thyroid system disruption by TDBPP.
Disruption of Steroidogenesis
The H295R steroidogenesis assay is a key in vitro model for identifying chemicals that interfere with the production of steroid hormones, including androgens and estrogens.
Potential Effects
Studies on TBC have shown that it can inhibit both basal and forskolin-induced sex hormone production in H295R cells without causing cytotoxicity.[5] Interestingly, in this particular study, the expression of several key steroidogenic genes was not altered, suggesting a post-transcriptional mechanism of action.[5]
Experimental Protocol: H295R Steroidogenesis Assay (OECD 456)
1. Cell Culture and Exposure:
- H295R human adrenocortical carcinoma cells are cultured in a suitable medium.
- Cells are seeded in multi-well plates and, after an acclimation period, are exposed to a range of concentrations of the test chemical (TDBPP) for 48 hours.
- Controls include a solvent control, a positive control for induction (e.g., forskolin), and a positive control for inhibition (e.g., prochloraz).
2. Hormone Measurement:
- After exposure, the cell culture medium is collected.
- The concentrations of testosterone and 17β-estradiol are measured using validated methods such as ELISA or LC-MS/MS.
- Cell viability is also assessed to rule out cytotoxicity as a cause of altered hormone levels.
3. Data Analysis:
- Hormone concentrations are compared to the solvent control to determine if the test chemical induces or inhibits steroidogenesis.
Signaling Pathway
Caption: Key steps in the steroidogenesis pathway and potential targets of TDBPP.
Conclusion
The available evidence, primarily from studies on the structurally similar compound TBC, suggests that TDBPP is a potential endocrine disruptor with anti-androgenic and anti-estrogenic activities. The mechanisms of action likely involve antagonism of the androgen and estrogen receptors and disruption of steroidogenesis. Further research is needed to generate specific quantitative data for TDBPP to fully characterize its endocrine-disrupting profile and to elucidate its effects on the thyroid system. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting future studies on this compound.
References
- 1. Anti-androgenic activity of novel flame retardants in mixtures: Newly identified contribution from tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the anti-androgenic mechanism of tris(2,3-dibromopropyl) isocyanurate (TBC) via the non-classical testosterone pathway and steroidogenesis: Potential human reproductive health implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-estrogenic activity of tris(2,3-dibromopropyl) isocyanurate through disruption of co-activator recruitment: experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Neurotoxic Effects of Tris(2,3-dibromopropyl) Phosphate Exposure: A Technical Guide
Disclaimer: This technical guide summarizes the current understanding of the neurotoxic effects of brominated flame retardants, with a focus on Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), a structurally similar compound to Tris(2,3-dibromopropyl) phosphate (TDBPP). Due to limited available data on the specific neurotoxicity of TDBPP, findings related to TDBP-TAZTO are presented as a significant reference for understanding the potential neurotoxic mechanisms of TDBPP.
Executive Summary
Tris(2,3-dibromopropyl) phosphate (TDBPP) and its related compounds, such as Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), are brominated flame retardants that have been shown to exhibit neurotoxic properties. This guide provides a comprehensive overview of the neurotoxic effects of exposure to these compounds, with a focus on the underlying molecular mechanisms, quantitative data from in vivo and in vitro studies, and detailed experimental protocols. The primary mechanisms of neurotoxicity appear to be the induction of oxidative stress and subsequent apoptosis in neuronal cells. This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, neuroscience, and pharmacology.
Quantitative Data on Neurotoxicity
The following tables summarize the quantitative data from studies investigating the neurotoxic effects of TDBP-TAZTO.
In Vivo Neurotoxicity Data
| Compound | Animal Model | Dose | Exposure Duration | Key Neurotoxic Effects | Reference |
| TDBP-TAZTO | Adult Male Rats | 5 mg/kg | 6 months (daily, by gavage) | Cognitive impairment, depression-like behaviors, increased pro-apoptotic proteins in the hippocampus.[1][2] | [1][2] |
| TDBP-TAZTO | Adult Male Rats | 50 mg/kg | 6 months (daily, by gavage) | Significant cognitive impairment, depression-like behaviors, hippocampal neuron damage, increased caspase-3 activity.[1][2][3] | [1][2][3] |
| TDBP-TAZTO | Rats | 0.5 mg/kg | 7 days | Significant increase in reactive oxygen and nitrogen species in the brain.[4] | [4] |
In Vitro Neurotoxicity Data
| Compound | Cell Line | Concentration | Exposure Duration | Key Neurotoxic Effects | Reference |
| TDBP-TAZTO | Human Neuroblastoma (SH-SY5Y) - Differentiated for 7 days | 10 µM | 24 hours | Increased caspase-3 activity.[3] | [3] |
| TDBP-TAZTO | Human Neuroblastoma (SH-SY5Y) - Differentiated for 7 days | 50 µM | 24 hours | Increased caspase-3 activity.[3] | [3] |
| TDBP-TAZTO | Human Neuroblastoma (SH-SY5Y) - Differentiated for 7 days | 100 µM | 24 hours | Increased caspase-3 activity.[3] | [3] |
| TDBP-TAZTO | Human Neuroblastoma (SH-SY5Y) - Differentiated for 14 days | 1 µM - 100 µM | 24 hours | Increased caspase-3 activity at all tested concentrations.[3] | [3] |
| TDBP-TAZTO | Human Malignant Glioma (U251) | 1 µg/mL | 24 hours | Significant induction of malondialdehyde (MDA), indicating oxidative stress.[4] | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to assess the neurotoxicity of TDBP-TAZTO.
In Vivo Neurotoxicity Assessment in Rodents
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. A period of acclimation of at least one week is allowed before the commencement of the experiment.
-
Dosing: TDBP-TAZTO is typically dissolved in a vehicle such as corn oil and administered daily via oral gavage. Doses ranging from 5 to 50 mg/kg body weight are used for chronic exposure studies lasting several months.[1][2]
-
Behavioral Testing: A battery of behavioral tests is conducted to assess cognitive function and mood. This may include:
-
Morris Water Maze: To evaluate spatial learning and memory.
-
Forced Swim Test and Tail Suspension Test: To assess depression-like behavior.
-
Open Field Test: To measure locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis: Following the exposure period, animals are euthanized, and brain tissue, particularly the hippocampus, is collected for biochemical assays. This includes:
-
Measurement of Oxidative Stress Markers: Assays for reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase).
-
Quantification of Apoptotic Proteins: Western blot analysis to measure the expression levels of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic proteins (e.g., Bcl-2).
-
-
Histopathology: Brain sections are prepared and stained (e.g., with Hematoxylin and Eosin or Nissl stain) to examine neuronal morphology and identify signs of neuronal damage or apoptosis.
In Vitro Neurotoxicity Assessment using Neuronal Cell Lines
-
Cell Lines: Human neuroblastoma SH-SY5Y cells are a common model. For some studies, human malignant glioma U251 cells are also used.[3][4]
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid for a period of 7 to 14 days.[3]
-
Compound Exposure: Differentiated or undifferentiated cells are treated with various concentrations of TDBP-TAZTO (typically in the micromolar range) for a specified duration (e.g., 24 or 48 hours).
-
Cell Viability Assays: Assays such as the MTT or LDH assay are used to determine the cytotoxic effects of the compound.
-
Apoptosis Assays:
-
Caspase Activity: Measurement of caspase-3/7 activity using a luminescent or fluorescent substrate.
-
Flow Cytometry: Using Annexin V and propidium iodide staining to quantify the percentage of apoptotic and necrotic cells.
-
-
Oxidative Stress Measurement:
-
Intracellular ROS: Use of fluorescent probes like DCFH-DA to measure the levels of intracellular reactive oxygen species.
-
Lipid Peroxidation: Measurement of malondialdehyde (MDA) levels as an indicator of lipid peroxidation.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of TDBP-TAZTO-Induced Neurotoxicity
The primary mechanism of TDBP-TAZTO-induced neurotoxicity involves the induction of oxidative stress, which in turn triggers the intrinsic apoptotic pathway in neuronal cells.
Caption: TDBP-TAZTO-induced neurotoxicity signaling pathway.
Experimental Workflow for In Vitro Neurotoxicity Assessment
The following diagram illustrates a typical experimental workflow for assessing the neurotoxicity of a compound like TDBP-TAZTO using a neuronal cell line.
Caption: In vitro neurotoxicity assessment workflow.
Conclusion
The available scientific evidence strongly suggests that Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), a close structural analog of TDBPP, exerts significant neurotoxic effects. These effects are mediated primarily through the induction of oxidative stress and the subsequent activation of the apoptotic cascade in neuronal cells. Both in vivo and in vitro studies have demonstrated that exposure to TDBP-TAZTO can lead to cognitive and behavioral deficits, as well as neuronal cell death. Further research is warranted to specifically delineate the neurotoxic profile of TDBPP and to fully understand the long-term consequences of human exposure. The experimental protocols and signaling pathways detailed in this guide provide a framework for future investigations in this critical area of toxicology.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris-(2, 3-dibromopropyl) Isocyanurate Induced Oxidative Stress in the Human Neuronal Cell Lines and in Rat Brains - Beijing Institute of Technology [pure.bit.edu.cn:443]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Tris(2,3-dibromopropyl) phosphate (TDBPP)
Introduction
Tris(2,3-dibromopropyl) phosphate (TDBPP) is an organophosphate flame retardant that was widely used in various consumer products, including textiles, plastics, and polyurethane foams. Due to its carcinogenic and mutagenic properties, its use has been banned or restricted in many countries.[1][2] Consequently, robust and sensitive analytical methods are required for monitoring TDBPP in environmental matrices, consumer goods, and biological samples to ensure regulatory compliance and assess human exposure. This document provides detailed application notes and protocols for the detection and quantification of TDBPP using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize quantitative data from various studies on the analysis of TDBPP, providing a comparative overview of method performance across different analytical techniques and sample matrices.
Table 1: Performance Data for TDBPP Analysis by Gas Chromatography (GC) Based Methods
| Analytical Method | Sample Matrix | Extraction Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| GC-FPD | Textiles | Methanol extraction, liquid-liquid partition, Florisil cleanup | LOD: 1.0 µg/mL | ~100 | [3] |
| GC-MS | Textiles | Ethyl acetate extraction | LOD: 0.3 µg/g | 66 - 108 | [4] |
Table 2: Performance Data for TDBPP Analysis by Liquid Chromatography (LC) Based Methods
| Analytical Method | Sample Matrix | Extraction Method | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | Textiles | Acetonitrile extraction | LOD: 0.87 µg/g | 83.7 - 120.8 | [2] |
| HPLC-DAD | Textiles | Acetonitrile ultrasound-assisted extraction | LOD: 1.0 mg/kg | 78.1 - 98.4 | N/A |
| UPLC-MS/MS | Water | Solid-Phase Extraction (SPE) | Not Specified | >80 | [5] |
Signaling Pathway
TDBPP is known to be a probable human carcinogen, with the kidneys being a primary target organ. Its toxicity is associated with its metabolic activation into reactive intermediates that can damage cellular macromolecules. The metabolic pathway involves cytochrome P450-mediated oxidation.
Experimental Workflow
The general workflow for the analysis of TDBPP in environmental samples involves several key stages, from sample collection to final data analysis and reporting.
Experimental Protocols
Protocol 1: Analysis of TDBPP in Textiles by GC-MS
This protocol is based on methods developed for the accurate and safe quantification of TDBPP in textile products.[4]
1. Sample Preparation and Extraction: a. Cut a representative 0.5 g sample of the textile into small pieces. b. Place the textile pieces into a glass extraction vessel. c. Add an appropriate amount of a deuterated TDBPP internal standard (e.g., TDBPP-d15). d. Add 10 mL of ethyl acetate to the vessel. e. Extract the sample using ultrasonication for 15-30 minutes. f. Decant the solvent extract into a clean glass tube. g. Repeat the extraction (steps d-f) two more times, combining the extracts. h. Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
2. Cleanup: a. Prepare a Florisil solid-phase extraction (SPE) cartridge by pre-conditioning with 5 mL of hexane followed by 5 mL of ethyl acetate. b. Load the concentrated extract onto the Florisil cartridge. c. Elute the cartridge with an appropriate solvent mixture (e.g., a hexane/ethyl acetate mixture). d. Collect the eluate and concentrate it to a final volume of 1 mL.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Specific ions for TDBPP and its deuterated internal standard should be selected based on their mass spectra (e.g., m/z 365, 453, 531 for TDBPP).
-
4. Quantification: a. Prepare a series of calibration standards of TDBPP in ethyl acetate, each containing the internal standard at a constant concentration. b. Analyze the calibration standards using the same GC-MS method. c. Construct a calibration curve by plotting the ratio of the peak area of TDBPP to the peak area of the internal standard against the concentration of TDBPP. d. Quantify the amount of TDBPP in the sample extract by using the calibration curve.
Protocol 2: Analysis of TDBPP in Water by LC-MS/MS
This protocol is a general guideline for the analysis of TDBPP in water samples, based on established methods for organophosphate flame retardants.[5]
1. Sample Preparation and Extraction: a. Collect a 500 mL water sample in a clean glass bottle. b. Add a deuterated TDBPP internal standard to the water sample. c. Condition a solid-phase extraction (SPE) cartridge (e.g., a polymeric reversed-phase sorbent) with 5 mL of methanol followed by 5 mL of deionized water. d. Pass the entire water sample through the SPE cartridge at a flow rate of 5-10 mL/min. e. After loading, wash the cartridge with 5 mL of deionized water to remove interferences. f. Dry the cartridge under vacuum or with a stream of nitrogen for 30 minutes. g. Elute the TDBPP from the cartridge with 10 mL of an appropriate solvent (e.g., acetonitrile or methanol). h. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for TDBPP and its internal standard should be optimized. For TDBPP (precursor ion [M+H]⁺), characteristic product ions would be monitored.
-
3. Quantification: a. Prepare a series of calibration standards of TDBPP in the final elution solvent, each containing the internal standard at a constant concentration. b. Analyze the calibration standards using the same LC-MS/MS method. c. Construct a calibration curve by plotting the ratio of the peak area of TDBPP to the peak area of the internal standard against the concentration of TDBPP. d. Quantify the amount of TDBPP in the sample extract by using the calibration curve.
References
- 1. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. I. Covalent binding and reactive metabolite formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 3. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: High-Sensitivity GC/MS Analysis of Tris(2,3-dibromopropyl) Phosphate (Tris-BP) in Environmental Samples
Abstract
This application note provides a detailed protocol for the determination of Tris(2,3-dibromopropyl) phosphate (Tris-BP), a flame retardant with known carcinogenic properties, in various environmental matrices. Due to its ban in many consumer products, monitoring its presence in the environment is crucial for assessing contamination levels and potential exposure risks. This document outlines comprehensive procedures for the extraction, cleanup, and subsequent analysis of Tris-BP in soil, water, and sediment samples using Gas Chromatography-Mass Spectrometry (GC/MS). Given the thermal lability of Tris-BP, this note emphasizes methods to minimize thermal degradation during analysis. For accurate quantification, the use of a deuterated internal standard, Tris(2,3-dibromopropyl) phosphate-d15 (TDBPP-d15), is recommended.
Introduction
Tris(2,3-dibromopropyl) phosphate (Tris-BP) is an organophosphate flame retardant that was widely used in plastics, textiles, and polyurethane foams. However, due to its mutagenic and carcinogenic properties, its use in many applications, particularly in children's sleepwear, was banned in several countries in the 1970s.[1] Despite these restrictions, Tris-BP can still be detected in the environment due to its persistence and historical use.[2]
The analysis of Tris-BP in environmental samples presents a significant challenge due to its high boiling point and susceptibility to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification.[3] This application note provides optimized sample preparation and GC/MS analysis protocols designed to minimize this degradation and ensure reliable and sensitive detection of Tris-BP. Alternative methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), can also be employed to circumvent the thermal degradation issue.[4]
Experimental Protocols
Sample Preparation
1.1. Water Samples
This protocol is adapted from solid-phase extraction (SPE) methods for organophosphate esters in aqueous matrices.
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Store at 4°C and extract within 7 days.
-
Extraction:
-
Filter the water sample (1 L) through a 0.7 µm glass fiber filter.
-
Spike the filtered water with a known concentration of TDBPP-d15 surrogate standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., 6 mL, 500 mg divinylbenzene/N-vinylpyrrolidone copolymer) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the analytes with 10 mL of a suitable solvent mixture, such as acetone:dichloromethane (1:1, v/v).
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
Add an internal standard (e.g., PCB-209) and adjust the final volume to 1 mL with a suitable solvent like iso-octane for GC/MS analysis.
-
1.2. Soil and Sediment Samples
This protocol utilizes Accelerated Solvent Extraction (ASE) for efficient extraction from solid matrices.[5]
-
Sample Preparation:
-
Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.
-
Homogenize the sieved sample.
-
-
Extraction:
-
Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth and place it into an ASE cell.
-
Spike the sample with a known amount of TDBPP-d15 surrogate standard.
-
Perform extraction using an ASE system with a suitable solvent, such as a mixture of acetone and hexane (1:1, v/v), at elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).
-
Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup:
-
Prepare a multi-layer silica gel column containing, from bottom to top, neutral silica, acid silica, and anhydrous sodium sulfate.
-
Apply the concentrated extract to the top of the column.
-
Elute with a mixture of dichloromethane and hexane (e.g., 70:30, v/v).
-
Collect the eluate and concentrate it to 1 mL.
-
Add an internal standard and adjust the final volume for GC/MS analysis.
-
GC/MS Analysis
To minimize thermal degradation of Tris-BP, the following GC/MS conditions are recommended as a starting point. Optimization will be necessary for individual instruments.
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Column: Low-bleed capillary column (e.g., DB-5ms, 15 m x 0.25 mm ID, 0.1 µm film thickness). A shorter column is recommended to reduce the thermal stress on the analyte.[3]
-
Injector: Split/splitless inlet with a quartz liner.[3]
-
Injection Mode: Pulsed splitless at a low inlet temperature (e.g., 250°C).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Tris-BP (quantifier and qualifiers): To be determined based on the mass spectrum of a standard.
-
Ions to Monitor for TDBPP-d15: To be determined based on the mass spectrum of the standard.
-
Quantitative Data
The following tables summarize typical quantitative data for the analysis of Tris-BP in environmental samples. These values can vary depending on the specific matrix and the analytical instrumentation used.
Table 1: Method Detection Limits (MDLs) and Recoveries for Tris-BP in Environmental Samples
| Matrix | MDL (ng/g or ng/L) | Average Recovery (%) | Reference |
| Water | 0.17 - 1.13 ng/L | 72.3 - 108% | [6] |
| Sediment | 0.02 - 0.32 ng/g | 101 - 121% | [6] |
| Soil | 0.01 - 10.00 ng/g | 81 - 122% | [7] |
| Textiles | 0.3 µg/g | 66 - 108% |
Table 2: Example of Tris-BP Concentrations Detected in Environmental Samples
| Sample Type | Location | Concentration Range | Reference |
| River Water | Arctic Rivers | Not specified, but detected | [4] |
| Coastal Sediment | China | 3.20 - 568.76 ng/g (as part of total OPEs) | |
| Drinking Water | China | 13.42 - 265.48 ng/L (as part of total OPEs) | [6] |
Visualizations
The following diagrams illustrate the experimental workflow for the GC/MS analysis of Tris-BP in environmental samples.
Caption: Experimental workflow for GC/MS analysis of Tris-BP.
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and reliable quantification of Tris(2,3-dibromopropyl) phosphate in diverse environmental matrices. By implementing strategies to mitigate thermal degradation and utilizing a deuterated internal standard, researchers can achieve accurate results essential for environmental monitoring and risk assessment. Careful optimization of GC/MS parameters for specific instrumentation is critical to obtaining the best performance. The presented methods will be valuable for environmental laboratories, regulatory agencies, and research institutions involved in the analysis of persistent organic pollutants.
References
- 1. well-labs.com [well-labs.com]
- 2. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tris(2,3-dibromopropyl) phosphate analytical standard 126-72-7 [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Modified dispersive solid-phase extraction and cleanup followed by GC-MS/MS analysis to quantify ultraviolet filters and synthetic musk compounds in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 1-Propanol, 2,3-dibromo-, phosphate by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of 1-Propanol, 2,3-dibromo-, phosphate. Due to the limited availability of specific HPLC-DAD methods for this analyte, this protocol is adapted from established methods for structurally similar brominated and organophosphorus compounds. The described methodology is intended to serve as a robust starting point for researchers and requires validation for specific matrices. This document provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to aid in the implementation and adaptation of this method.
Introduction
1-Propanol, 2,3-dibromo-, phosphate is a chemical intermediate and a potential metabolite or degradation product of tris(2,3-dibromopropyl) phosphate (TDBPP), a brominated flame retardant. Accurate quantification of this compound is crucial for toxicological studies, environmental monitoring, and in the evaluation of drug candidates where such structural motifs may be present as impurities or metabolites. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) offers a versatile and cost-effective analytical technique for the separation and quantification of such compounds.
Experimental Protocols
Sample Preparation
The selection of a sample preparation method is highly dependent on the sample matrix. Below are protocols for common matrices.
2.1.1. Aqueous Samples (e.g., Water, Biological Buffers)
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 1 mL of the mobile phase for HPLC analysis.
-
2.1.2. Solid Samples (e.g., Soil, Sediments, Tissues)
-
Ultrasound-Assisted Extraction (UAE):
-
Homogenize the solid sample.
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Vortex for 1 minute.
-
Sonicate in an ultrasonic bath for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction (steps 3-7) two more times.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
HPLC-DAD Instrumentation and Conditions
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of polar brominated compounds.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
DAD Wavelength: Based on the analysis of similar bromo-organic compounds, a primary detection wavelength of 220 nm is suggested for initial method development. A full UV spectrum (200-400 nm) should be recorded to determine the optimal wavelength for quantification.
Calibration and Quantification
-
Stock Solution: Prepare a 1 mg/mL stock solution of 1-Propanol, 2,3-dibromo-, phosphate in acetonitrile.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Calibration Curve: Inject the working standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared samples and quantify the analyte concentration using the linear regression equation derived from the calibration curve.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
| Parameter | Result |
| Retention Time (RT) | To be determined experimentally |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally (µg/mL) |
| Limit of Quantification (LOQ) | To be determined experimentally (µg/mL) |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 5% |
Table 1: Method Validation Parameters. This table should be populated with experimentally determined values during method validation.
| Sample ID | Concentration (µg/mL) | Standard Deviation | % RSD |
| Sample 1 | Value | Value | Value |
| Sample 2 | Value | Value | Value |
| Sample 3 | Value | Value | Value |
Table 2: Sample Quantification Results. This table should be used to report the results of unknown samples.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 1-Propanol, 2,3-dibromo-, phosphate.
Caption: General experimental workflow for analysis.
Logic of Method Development
The following diagram outlines the logical steps involved in developing and validating the HPLC-DAD method.
Caption: Logical flow of method development.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the quantification of 1-Propanol, 2,3-dibromo-, phosphate using HPLC-DAD. The outlined procedures for sample preparation, chromatographic separation, and data analysis are based on established methods for analogous compounds and offer a solid foundation for researchers. It is imperative that this method be thoroughly validated for the specific application and sample matrix to ensure accurate and reliable results.
Application Notes and Protocols for Tris-BP Analysis in Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (Tris-BP), a flame retardant, has been a subject of scrutiny due to its potential health risks, including being classified as a probable human carcinogen.[1] Its use in consumer products, particularly in textiles and children's sleepwear, has been restricted or banned in several countries.[2][3] Accurate and reliable analytical methods are crucial for monitoring the presence of Tris-BP in textiles to ensure consumer safety and regulatory compliance. This document provides detailed application notes and protocols for the sample preparation and analysis of Tris-BP in textile matrices.
Data Presentation
The following tables summarize key quantitative data from various analytical methods for Tris-BP determination in textiles.
Table 1: Performance of a GC/FPD Method for Tris-BP Analysis
| Parameter | Value |
| Calibration Curve Range | 2.0-100 µg/mL |
| Detection Limit (S/N=3) | 1.0 µg/mL |
| Recovery Rate | ~100% |
Source: A study on the revision of the analytical method for tris(2,3-dibromopropyl) phosphate with restriction in textiles established a pretreatment method using methanol extraction, followed by liquid-liquid partition and purification with a florisil cartridge column.[4]
Table 2: Performance of a GC-MS Method for Tris-BP and BDBPP Analysis
| Parameter | BDBPP-Me | TDBPP |
| Calibration Curve Range | 0.5-8.0 µg/mL | 0.5-8.0 µg/mL |
| Detection Limit | 0.05 µg/g | 0.3 µg/g |
| Recovery in Curtains | 66-108% | 66-108% |
| Relative Standard Deviation | 1.2-10.2% | 1.2-10.2% |
Source: A GC-MS based method was developed for the accurate and sensitive quantification of bis(2,3-dibromopropyl) phosphate (BDBPP) and tris(2,3-dibromopropyl) phosphate (TDBPP) in textile products, using deuterated surrogate standards.[2]
Table 3: Performance of an HPLC/DAD Method for Tris-BP Analysis
| Parameter | Value |
| Limit of Detection (S/N=10) | 1.0 mg/kg |
| Recovery Range | 78.1% - 98.4% |
| RSD of Precision Test | 3.2% |
Source: A detecting method for Tris-BP in textiles was developed using an acetonitrile ultrasound-assisted extraction process and HPLC/DAD for separation and identification.[5]
Experimental Protocols
This section details the methodologies for the extraction, purification, and analysis of Tris-BP from textile samples.
Protocol 1: Methanol Extraction followed by GC/FPD or GC/MS Analysis
This protocol is based on a method with a high recovery rate and is suitable for various textile matrices.[4]
1. Sample Preparation:
- Cut the textile sample into small pieces (approximately 5 mm x 5 mm).
- Accurately weigh about 1.0 g of the cut sample into a flask.
2. Extraction:
- Add 20 mL of methanol to the flask containing the sample.
- Extract the sample using a suitable method such as reflux extraction. A study evaluated the validity of a developed test method where TDBPP and BDBPP are extracted under reflux using methanol containing hydrochloric acid.[3]
3. Liquid-Liquid Partition:
- Transfer the methanol extract to a separatory funnel.
- Add an equal volume of a non-polar solvent like n-hexane and deionized water.
- Shake vigorously and allow the layers to separate.
- Collect the organic layer (top layer).
4. Purification:
- Pass the organic extract through a Florisil cartridge column for cleanup.
- Elute the Tris-BP from the cartridge with a suitable solvent mixture (e.g., hexane:acetone).
5. Analysis:
- Concentrate the eluate to a final volume of 1 mL.
- Analyze the sample using Gas Chromatography with a Flame Photometric Detector (GC/FPD) or Mass Spectrometry (GC/MS). Thermal decomposition of TDBPP was observed during GC/MS measurement using a capillary column.[4]
Protocol 2: Ethyl Acetate Extraction followed by GC-MS Analysis
This protocol offers an alternative extraction solvent and utilizes deuterated internal standards for improved accuracy.[2]
1. Sample Preparation:
- Cut the textile sample into small pieces.
- Weigh 0.5 g of the sample into a centrifuge tube.
2. Extraction:
- Add a known amount of deuterated Tris-BP (TDBPP-d15) as a surrogate standard.
- Add 10 mL of ethyl acetate.
- Vortex for 1 minute and sonicate for 15 minutes.
- Centrifuge and collect the supernatant.
- Repeat the extraction process twice more.
3. Cleanup:
- Combine the extracts and concentrate them.
- Re-dissolve the residue in a suitable solvent for cleanup, for instance, using a solid-phase extraction (SPE) cartridge.
4. Analysis:
- Analyze the final extract by GC-MS. The use of deuterated compounds, BDBPP-d10 and TDBPP-d15, as surrogate standards allows for accurate and sensitive quantification.[2]
Protocol 3: Ultrasound-Assisted Acetonitrile Extraction followed by HPLC/DAD Analysis
This protocol is a faster extraction method coupled with High-Performance Liquid Chromatography.[5]
1. Sample Preparation:
- Cut the textile sample into small pieces.
- Weigh a representative amount of the sample.
2. Extraction:
- Place the sample in a flask and add acetonitrile.
- Perform ultrasound-assisted extraction for an optimized duration (e.g., 30 minutes).
3. Filtration and Analysis:
- Filter the extract to remove any solid particles.
- Directly inject the filtered extract into an HPLC system with a Diode Array Detector (DAD) for separation and quantification. This method's limit of detection was found to be 1.0 mg/kg.[5]
Experimental Workflow Diagram
Caption: Workflow for Tris-BP analysis in textiles.
References
- 1. healthvermont.gov [healthvermont.gov]
- 2. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Examination of Analytical Method for Tris(2,3-dibromopropyl)phosphate and Bis(2,3-dibromopropyl)phosphate to Revise the Official Methods Based on "Act on the Control of Household Products Containing Harmful Substances"] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on Detecting Tris-(2,3-dibromopropyl)-Phosphate in Textiles with the HPLC/DAD Method | Scientific.Net [scientific.net]
Application Notes and Protocols for the Extraction of Brominated Flame Retardants from Soil and Water
These application notes provide detailed methodologies for the extraction of various brominated flame retardants (BFRs) from soil and water samples, intended for researchers, scientists, and professionals in environmental analysis and drug development. The protocols cover established techniques including Solid-Phase Extraction (SPE) for water samples, and Pressurized Liquid Extraction (PLE), Soxhlet Extraction, and Ultrasonic-Assisted Extraction (UAE) for soil samples. Subsequent cleanup and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are also outlined.
Data Presentation: Quantitative Performance of Extraction Methods
The selection of an appropriate extraction method is critical and often depends on the specific BFRs of interest, the sample matrix, and the desired analytical sensitivity. The following tables summarize quantitative data from various studies to facilitate method selection.
Table 1: Performance Data for BFR Extraction from Water Samples
| Extraction Method | BFR Analyte(s) | Recovery (%) | LOD (ng/L) | LOQ (ng/L) | Analytical Method | Reference |
| Solid-Phase Extraction (SPE) | HBCD, TBBPA, BPs | 76.2 - 98.1 | 0.10 | - | UHPLC-MS/MS | [1] |
| Solid-Phase Extraction (SPE) | OPFRs | 72.4 - 110.3 | 0.10 | - | UHPLC-MS/MS | [1] |
| Dispersive Solid-Phase Extraction (dSPE) | TBBPA | 76.2 - 98.1 | 0.10 | - | - | [1] |
| Liquid-Liquid Extraction (LLE) | PBDEs | - | - | - | GC-MS/MS | [2] |
Table 2: Performance Data for BFR Extraction from Soil Samples
| Extraction Method | BFR Analyte(s) | Recovery (%) | LOD (pg/g) | LOQ (pg/g) | Analytical Method | Reference |
| Ultrasonic-Assisted Extraction (UAE) | PBDEs | 81 - 104 | 2 - 30 | 7 - 100 | GC-MS-SIM | [3] |
| Soxhlet Extraction | Deca-BDE | 96.4 (CRM) | 163,000 | 495,000 | HPLC | [3] |
| Selective Pressurized Liquid Extraction (S-PLE) | PBDEs & NBFRs | - | - | - | GC-(EI)-MS/MS | [4] |
| Soxhlet Extraction | Deca-BDE | >80 | - | - | - | [5] |
| Accelerated Solvent Extraction (ASE) | Deca-BDE | >80 | - | - | - | [5] |
| Microwave-Assisted Extraction (MAE) | Deca-BDE | >80 | - | - | - | [5] |
| Ultrasonic Extraction | Deca-BDE | Not Acceptable | - | - | - | [5] |
Experimental Protocols
The following sections provide detailed step-by-step protocols for the extraction of BFRs from water and soil matrices.
Protocol 1: Solid-Phase Extraction (SPE) of BFRs from Water
This protocol is suitable for the extraction of a wide range of BFRs from water samples and is amenable to automation.[2]
1. Materials and Reagents:
-
SPE Cartridges (e.g., Hydrophilic-Lipophilic-Balance, HLB)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Formic acid (or HCl/H₂SO₄)
-
Sodium thiosulfate (for chlorinated water)
-
SPE manifold
-
Glass vials
2. Sample Preparation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.[2]
-
For chlorinated tap water, add sodium thiosulfate to remove residual chlorine.[2]
-
Acidify the sample to a pH of approximately 2 by adding 1% (v/v) formic acid or another suitable acid.[1][2] This reduces microbial activity and analyte loss due to sorption.[2]
-
Store samples at 4°C and analyze within 48 hours.[2]
3. SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Wash the cartridges with 5-10 mL of acetonitrile.
-
Equilibrate the cartridges with 5-10 mL of deionized water, ensuring the sorbent does not run dry.
4. Sample Loading:
-
Load the pre-treated water sample (typically 250 mL to 1 L) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[2]
5. Cartridge Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove any co-adsorbed hydrophilic impurities.
-
Dry the cartridge under vacuum for 10-20 minutes to remove residual water.
6. Elution:
-
Elute the retained BFRs from the cartridge with a suitable organic solvent. A common choice is 12 mL of acetonitrile.[1] Other solvents like dichloromethane or mixtures of hexane and dichloromethane may also be used.[2]
-
Collect the eluate in a clean glass tube.
7. Extract Concentration and Analysis:
-
Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for analysis by LC-MS/MS or GC-MS.
Protocol 2: Pressurized Liquid Extraction (PLE) of BFRs from Soil
PLE, also known as Accelerated Solvent Extraction (ASE), is a rapid and efficient method for extracting BFRs from solid matrices.[2]
1. Materials and Reagents:
-
PLE system and extraction cells
-
Diatomaceous earth or sand
-
Dichloromethane (DCM, pesticide grade)
-
n-Hexane (pesticide grade)
-
Acetone (pesticide grade)
-
Glass fiber filters
-
Collection vials
2. Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Homogenize the sieved soil.
-
Mix the soil sample (typically 5-10 g) with a drying agent like diatomaceous earth to absorb residual moisture.
3. Extraction Cell Preparation:
-
Place a glass fiber filter at the bottom of the extraction cell.
-
Pack the cell with the prepared soil sample.
-
Place a second glass fiber filter on top of the sample.
4. PLE Extraction:
-
Place the extraction cell into the PLE system.
-
Set the extraction parameters. Typical conditions for BFRs are:
-
Collect the extract in a collection vial.
5. Extract Cleanup and Analysis:
-
The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using silica gel or Florisil column chromatography.
-
Concentrate the cleaned extract to a final volume of 1 mL.
-
The extract is now ready for GC-MS or LC-MS analysis.
Protocol 3: Soxhlet Extraction of BFRs from Soil
Soxhlet extraction is a classic and robust method, often used as a benchmark for other extraction techniques.[2]
1. Materials and Reagents:
-
Soxhlet extraction apparatus (extractor, condenser, and round-bottom flask)
-
Cellulose extraction thimbles
-
Heating mantle
-
n-Hexane (pesticide grade)
-
Acetone (pesticide grade)
-
Dichloromethane (pesticide grade)
-
Anhydrous sodium sulfate
-
Kuderna-Danish (K-D) concentrator
2. Sample Preparation:
-
Air-dry and sieve the soil sample as described in the PLE protocol.
-
Weigh approximately 10-20 g of the homogenized soil and mix it with an equal amount of anhydrous sodium sulfate.
-
Place the mixture into a cellulose extraction thimble.
3. Soxhlet Extraction:
-
Place the thimble inside the Soxhlet extractor.
-
Add the extraction solvent (e.g., a 1:1 mixture of n-hexane and acetone or dichloromethane) to the round-bottom flask.[2][7]
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[8]
4. Extract Concentration and Cleanup:
-
After extraction, allow the apparatus to cool.
-
Dry the extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract using a K-D concentrator to a volume of approximately 5 mL.
-
Perform a solvent exchange to a solvent compatible with the analytical instrument if necessary.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract may require cleanup using column chromatography as described in the PLE protocol.
Protocol 4: Ultrasonic-Assisted Extraction (UAE) of BFRs from Soil
UAE is a relatively simple and fast extraction method that utilizes ultrasonic waves to enhance the extraction process.[2]
1. Materials and Reagents:
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Ethyl acetate (pesticide grade) or a mixture of hexane and acetone
-
Anhydrous sodium sulfate
-
Glass vials
2. Sample Preparation:
-
Prepare the soil sample as described in the previous protocols.
-
Place 2-5 g of the homogenized soil into a glass centrifuge tube.
3. Ultrasonic Extraction:
-
Add 10-20 mL of the extraction solvent (e.g., ethyl acetate) to the centrifuge tube.[3]
-
Place the tube in an ultrasonic bath or use a probe sonicator to extract the sample for 15-30 minutes.[3][9]
-
Repeat the extraction process with fresh solvent two more times.
4. Extract Separation and Concentration:
-
After each extraction cycle, centrifuge the sample to separate the soil from the solvent.
-
Combine the solvent extracts.
-
Dry the combined extract with anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a stream of nitrogen.
5. Cleanup and Analysis:
-
The extract may require a cleanup step before analysis by GC-MS or LC-MS.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and analysis of BFRs from water and soil samples.
Caption: Workflow for BFR extraction from water using SPE.
Caption: General workflow for BFR extraction from soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fera.co.uk [fera.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Decabrominated Diphenyl Ether in Soils by Soxhlet Extraction and High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waterboards.ca.gov [waterboards.ca.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Detection of Tris-BP Metabolites in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (Tris-BP) is a flame retardant that has been used in a variety of consumer products. Due to concerns about its potential health effects, including nephrotoxicity and carcinogenicity, monitoring human exposure to Tris-BP is of significant interest.[1] The primary route of exposure is through contact with treated products, leading to the absorption and subsequent metabolism of the parent compound. The major metabolite of Tris-BP is bis(2,3-dibromopropyl) phosphate (Bis-BP), which can be measured in urine as a biomarker of exposure.[2][3] Other metabolites, such as 2,3-dibromo-1-propanol (DBP), may also be present in urine.[4] This application note provides detailed protocols for the detection and quantification of Tris-BP metabolites in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of Tris-BP
Tris-BP undergoes metabolic activation in the body, primarily through oxidation by cytochrome P-450 enzymes.[2] This process can lead to the formation of reactive intermediates that can bind to cellular macromolecules. The primary metabolic pathway involves the dealkylation of Tris-BP to form Bis-BP. Further metabolism can occur, leading to the formation of other metabolites.
Caption: Metabolic pathway of Tris-BP.
Experimental Workflow
The general workflow for the analysis of Tris-BP metabolites in urine involves sample collection and preparation, followed by instrumental analysis and data processing.
Caption: Experimental workflow for Tris-BP metabolite analysis.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the analysis of a related organophosphate flame retardant metabolite, bis(1,3-dichloro-2-propyl) phosphate (BDCPP), in human urine. While specific quantitative data for Bis-BP in human urine from large-scale biomonitoring studies are limited in the reviewed literature, the data for BDCPP provides a reference for expected analytical sensitivity.
| Analyte | Method | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCPP) | LC-MS/MS | 0.008 | - | [5] |
| Diphenyl phosphate (DPP) | LC-MS/MS | 0.204 | - | [5] |
Note: The provided data is for a structurally similar compound and is intended to serve as a guideline for the expected analytical performance for Bis-BP.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Bis(2,3-dibromopropyl) phosphate (Bis-BP)
This protocol is adapted from methods for other organophosphate flame retardant metabolites and provides a robust framework for the analysis of Bis-BP.[5][6]
1. Sample Preparation
-
Urine Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 10 seconds and centrifuge at 3000 rpm for 10 minutes to pellet any sediment.
-
Enzymatic Deconjugation: To 1 mL of the urine supernatant, add 50 µL of β-glucuronidase/sulfatase enzyme solution. Incubate at 37°C for 4 hours to deconjugate the metabolites.
-
Internal Standard Spiking: After incubation, spike the samples with an appropriate internal standard, such as a deuterated analog of Bis-BP.
-
Solid Phase Extraction (SPE):
-
Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of 5% formic acid in methanol.
-
-
Eluate Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
Column: Kinetex XB-C18 column (100 mm x 2.1 mm; 2.6 µm) or equivalent[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
Time (min) %B 0.0 20 6.0 100 8.0 100 8.1 20 | 18.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6410B triple quadrupole MS or equivalent
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode[5]
-
MRM Transitions: To be optimized for Bis-BP (precursor ion > product ion).
Protocol 2: GC-MS Method for 2,3-Dibromo-1-Propanol (DBP)
This protocol is based on a validated method for the analysis of DBP in urine.[4]
1. Sample Preparation
-
Urine Sample Thawing and Centrifugation: Follow the same procedure as in the LC-MS/MS protocol.
-
Enzymatic Deconjugation: To 1 mL of the urine supernatant, add β-glucuronidase enzyme solution and incubate to cleave the glucuronide conjugate of DBP.[4]
-
Internal Standard Spiking: Spike the samples with 1,4-dibromo-2-butanol as an internal standard.[4]
-
Automated Solid Phase Extraction (SPE):
-
Use an automated SPE system for the extraction of DBP from the urine matrix.[4]
-
-
Derivatization: The eluted DBP needs to be derivatized to increase its volatility for GC-MS analysis. This can be achieved by reacting with a suitable derivatizing agent.
-
Eluate Concentration: Concentrate the derivatized sample to a final volume suitable for GC-MS injection.
2. GC-MS Analysis
-
GC System: Agilent 6890 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 min
-
-
Injection Mode: Splitless
-
MS System: Agilent 5975 or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for derivatized DBP and the internal standard.
Signaling Pathway Disruption
While the direct impact of Tris-BP on specific signaling pathways in humans is not fully elucidated, studies on other organophosphate flame retardants suggest potential mechanisms of toxicity. For instance, some OPFRs have been shown to disrupt nuclear receptor signaling, such as the retinoid X receptor (RXR) pathway, which is crucial for development.[7] Another OPFR, tris(2-butoxyethyl) phosphate (TBOEP), has been found to down-regulate the Wnt signaling pathway in zebrafish embryos, leading to developmental toxicity.[8] Furthermore, tris(1,3-dichloro-2-propyl)phosphate (TDCPP) exposure has been shown to trigger an unconventional insulin/insulin-like growth factor signaling (IIS) pathway.[9] These findings suggest that Tris-BP and its metabolites could potentially interfere with critical signaling cascades, contributing to their observed toxicity.
Caption: Potential signaling pathway disruptions by OPFRs.
References
- 1. Nephrotoxic effect of tris(2,3-dibromopropyl)phosphate on rat urinary metabolites: assessment from 13C-NMR spectra of urines and biochemical and histopathological examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic activation of tris(2,3-dibromopropyl)phosphate to reactive intermediates. II. Covalent binding, reactive metabolite formation, and differential metabolite-specific DNA damage in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative studies on nephrotoxic effects of tris (2,3-dibromopropyl) phosphate and bis (2,3-dibromopropyl) phosphate on rat urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated Solid Phase Extraction and Quantitative Measurement of 2,3-Dibromo-1-Propanol in Urine Using Gas Chromatography-Mass Spectrometry [agris.fao.org]
- 5. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Fast and Simple LC- MS/MS Method for Quantitative Analysis of Organophosphate Flame Retardants in Human Urine | AVESİS [avesis.gazi.edu.tr]
- 7. Disruption of Nuclear Receptor Signaling Alters Triphenyl Phosphate-Induced Cardiotoxicity in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition in growth and cardiotoxicity of tris (2-butoxyethyl) phosphate through down-regulating Wnt signaling pathway in early developmental stage of zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tris(1,3-dichloro-2-propyl)phosphate Reduces the Lifespan via Activation of an Unconventional Insulin/Insulin-Like Growth Factor-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assays for assessing Tris(2,3-dibromopropyl) phosphate toxicity
This document provides detailed application notes and protocols for assessing the toxicity of Tris(2,3-dibromopropyl) phosphate (TDBPP) using various in vitro assays. It is intended for researchers, scientists, and drug development professionals.
Application Notes
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a flame retardant that has been shown to exhibit toxicity in numerous studies. In vitro assays are crucial for elucidating the mechanisms of TDBPP toxicity and for screening for potential adverse effects. The following notes summarize the key toxicological endpoints and the relevant in vitro assays for their assessment.
1. Genotoxicity: TDBPP has been demonstrated to be a mutagen and a clastogen. Its genotoxic potential is a critical aspect of its toxicity profile.
- Mutagenicity: The Ames test (bacterial reverse mutation assay) is a widely used method to assess the mutagenic potential of chemicals. TDBPP has been shown to be mutagenic in the Ames test, particularly in the presence of a metabolic activation system (S9 fraction), indicating that its metabolites are the ultimate mutagens.
- Clastogenicity and Chromosomal Damage: The Sister Chromatid Exchange (SCE) assay and the Syrian Hamster Embryo (SHE) cell transformation assay are employed to evaluate the potential of TDBPP to induce chromosomal damage and neoplastic transformation of cells. Positive results in these assays suggest that TDBPP can lead to significant genetic alterations.
2. Cytotoxicity: TDBPP exhibits cytotoxic effects in various cell lines. Cytotoxicity assays are essential for determining the concentration range at which TDBPP induces cell death and for understanding its potency. Common assays include the MTT, XTT, and Neutral Red uptake assays, which measure metabolic activity and cell viability.
3. Endocrine Disruption: TDBPP has been identified as an endocrine-disrupting chemical (EDC).
- Anti-estrogenic Activity: Studies have shown that TDBPP and its analogs can interfere with the estrogen receptor signaling pathway, exhibiting anti-estrogenic effects. Reporter gene assays in cell lines like MCF-7 are suitable for investigating these effects.
- Nuclear Receptor Interaction: TDBPP has been found to interact with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), which plays a role in lipid metabolism and adipogenesis. Luciferase reporter assays can be used to assess the activation of PPARγ by TDBPP.
4. Mechanism of Toxicity:
- Metabolic Activation: The toxicity of TDBPP is largely dependent on its metabolic activation by cytochrome P450 (CYP) enzymes. In vitro metabolism studies using liver microsomes are crucial for understanding the formation of reactive metabolites that can bind to DNA and proteins.
- Oxidative Stress: TDBPP exposure has been linked to the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. Assays measuring ROS levels and antioxidant enzyme activity are relevant for this endpoint.
- Apoptosis: TDBPP can induce programmed cell death, or apoptosis. The investigation of apoptotic pathways, including the measurement of caspase activity and the expression of key apoptotic proteins like Bax and Bcl-2, provides insights into the molecular mechanisms of TDBPP-induced cell death.
Data Presentation
The following tables summarize quantitative data from various in vitro assays assessing TDBPP toxicity.
Table 1: Genotoxicity of TDBPP
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |
| Ames Test | Salmonella typhimurium TA100 | Present | 0.05 mmol/L | Mutagenic | [1] |
| Ames Test | Salmonella typhimurium TA1535 | Present & Absent | Not specified | Weakly mutagenic with S9, not mutagenic without S9 | |
| Sister Chromatid Exchange | Chinese Hamster V79 cells | Present & Absent | Not specified | Increased SCE frequency with and without S9 | |
| Cell Transformation | Syrian Hamster Embryo (SHE) cells | Not applicable | Not specified | Positive for morphological transformation |
Table 2: Cytotoxicity of TDBPP and Related Compounds
| Compound | Cell Line | Assay | IC50 Value (µM) | Exposure Time (h) | Reference |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | SH-SY5Y | MTT | ~25-50 | 48 | [2] |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | A549 | MTT | > 100 | 48 | [2] |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | SH-SY5Y | MTT | ≥10 | Not specified | [3] |
Note: Data for the closely related compound Tris(2,3-dibromopropyl) isocyanurate (TBC) and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) are included as surrogates where direct TDBPP data is limited.
Table 3: Endocrine Disrupting Effects of TDBPP Analogs
| Compound | Assay | Cell Line | Concentration | Effect | Reference |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | E-Screen (Cell Proliferation) | MCF-7 | 1 x 10⁻⁹ - 1 x 10⁻⁷ M | Inhibited E₂-induced cell proliferation | |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | MVLN (Luciferase Reporter) | MVLN | 1 x 10⁻⁹ - 1 x 10⁻⁷ M | Inhibited E₂-induced luciferase activity | |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | PPARγ Activation (Reporter Assay) | A549 | 1 - 100 µM | Suggests activation of the mTOR-PPARγ pathway | [2] |
Note: Data for the TDBPP analog, Tris(2,3-dibromopropyl) isocyanurate (TBC), is presented.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of TDBPP by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
TDBPP dissolved in a suitable solvent (e.g., DMSO).
-
S9 fraction from Aroclor- or phenobarbital-induced rat liver.
-
Cofactor solution (NADP, G6P).
-
Top agar (0.6% agar, 0.5% NaCl).
-
Minimal glucose agar plates.
-
Positive controls (e.g., 2-nitrofluorene without S9, 2-anthramine with S9).
-
Solvent control (e.g., DMSO).
Procedure:
-
Prepare overnight cultures of the Salmonella typhimurium tester strains.
-
Prepare the S9 mix by combining S9 fraction and cofactor solution.
-
In a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (TDBPP at various concentrations), and 0.5 mL of the S9 mix (for metabolic activation) or phosphate buffer (for no metabolic activation).
-
Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.
-
Add 2 mL of molten top agar (kept at 45°C) to the test tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Spread the top agar evenly and allow it to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (solvent control) count.[4][5]
Sister Chromatid Exchange (SCE) Assay
Objective: To evaluate the clastogenic potential of TDBPP by measuring the frequency of sister chromatid exchanges in cultured mammalian cells.
Materials:
-
Chinese Hamster Ovary (CHO) or V79 cells.
-
TDBPP dissolved in a suitable solvent.
-
5-bromo-2'-deoxyuridine (BrdU).
-
Colcemid or colchicine.
-
Hypotonic solution (e.g., 0.075 M KCl).
-
Fixative (methanol:acetic acid, 3:1).
-
Hoechst 33258 stain.
-
Giemsa stain.
-
Microscope slides.
Procedure:
-
Culture CHO or V79 cells in appropriate medium.
-
Treat the cells with various concentrations of TDBPP for a specified period (e.g., 2 hours).
-
Wash the cells and add fresh medium containing BrdU (e.g., 10 µM).
-
Incubate the cells for two cell cycles (approximately 24-48 hours).
-
Add Colcemid (e.g., 0.1 µg/mL) to the culture medium for the final 2-3 hours to arrest cells in metaphase.
-
Harvest the cells by trypsinization and treat with a hypotonic solution.
-
Fix the cells with cold fixative.
-
Drop the fixed cell suspension onto clean, cold microscope slides and allow to air dry.
-
Stain the slides with Hoechst 33258, followed by exposure to UV light and incubation in a salt solution.
-
Stain with Giemsa.
-
Score at least 25 well-spread, second-division metaphases per concentration for the number of SCEs. An increase in the mean number of SCEs per chromosome compared to the control indicates a positive result.[6][7]
Syrian Hamster Embryo (SHE) Cell Transformation Assay
Objective: To assess the carcinogenic potential of TDBPP by its ability to induce morphological transformation in primary SHE cells.
Materials:
-
Cryopreserved primary Syrian hamster embryo (SHE) cells.
-
Leibovitz's L-15 medium supplemented with fetal bovine serum.
-
TDBPP dissolved in a suitable solvent.
-
Feeder cells (X-ray irradiated SHE cells).
-
Culture dishes.
-
Giemsa stain.
Procedure:
-
Thaw and plate feeder cells onto culture dishes.
-
The next day, thaw and plate the target SHE cells at a low density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of TDBPP for 7 days.
-
After the treatment period, wash the cells, fix with methanol, and stain with Giemsa.
-
Score the colonies for morphological transformation. Transformed colonies exhibit a disorganized, three-dimensional growth pattern with crisscrossing of cells, in contrast to the flat, organized monolayer of normal colonies.[8][9]
-
Calculate the transformation frequency (number of transformed colonies / total number of colonies). A dose-dependent increase in transformation frequency indicates a positive result.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxicity of TDBPP by measuring the metabolic activity of cultured cells.
Materials:
-
Adherent cell line (e.g., HepG2, SH-SY5Y).
-
TDBPP dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Plate reader.
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of TDBPP concentrations for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the solvent control.
-
Determine the IC50 value, which is the concentration of TDBPP that causes a 50% reduction in cell viability.[10][11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Activation mechanism of tris(2,3-dibromopropyl)phosphate to the potent mutagen, 2-bromoacrolein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of peroxisome proliferator-activated receptor gamma (PPARγ) and autophagic pathways in the mechanism of action of the tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO or TBC) flame retardant in the lung adenocarcinoma (A549) cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 5. bulldog-bio.com [bulldog-bio.com]
- 6. Analysis for Sister Chromatid Exchange | Springer Nature Experiments [experiments.springernature.com]
- 7. Frontiers | EdU-Based Step-by-Step Method for the Detection of Sister Chromatid Exchanges for Application in Plant Genotoxicity Assessment [frontiersin.org]
- 8. The syrian hamster embryo (SHE) cell transformation assay: review of the methods and results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Syrian hamster embryo (SHE) low pH cell transformation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Tris-BP Induced Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (Tris-BP) is a brominated flame retardant that has been used in a variety of consumer products. Due to its potential for human exposure and concerns about its toxicity, including carcinogenicity, it is crucial to have robust in vitro models to study its cytotoxic effects and elucidate the underlying molecular mechanisms.[1][2] These application notes provide a guide for selecting appropriate cell culture models and detailed protocols for assessing Tris-BP induced cytotoxicity.
Recommended Cell Culture Models
Several cell lines have been utilized to investigate the cytotoxic and genotoxic effects of Tris-BP and its analogs. The choice of cell model can influence the observed toxicological outcomes and should be selected based on the research question.
-
Chinese Hamster Lung Fibroblasts (V79 cells): A well-established cell line for genetic toxicology and cytotoxicity testing. V79 cells are suitable for assessing DNA damage, mutations, and chromosomal aberrations induced by chemical compounds.[3]
-
Syrian Hamster Embryo (SHE) cells: A primary cell line used in cell transformation assays to evaluate the carcinogenic potential of chemicals. SHE cells are genetically stable and capable of metabolic activation, making them a relevant model for carcinogenesis studies.[1]
-
Human Hepatocellular Carcinoma (HepG2 cells): A human liver cell line widely used in toxicology for studying the metabolism and toxicity of xenobiotics.[4] Given that the liver is a target organ for Tris-BP toxicity, HepG2 cells are a relevant model for investigating its hepatotoxic effects.[2]
-
Human Neuroblastoma (SH-SY5Y cells): A human cell line with neuronal characteristics used to study neurotoxicity. While direct studies with Tris-BP are limited, the related compound Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO) has been shown to induce neurotoxicity in this cell line, suggesting its potential utility for Tris-BP.[5]
-
Human Malignant Glioma (U251 cells): Another human cell line of nervous system origin that has been used to study the neurotoxicity of Tris-BP analogs.[3]
Quantitative Cytotoxicity Data
| Cell Line | Compound | Exposure Time | Concentration | Effect on Cell Viability |
| SH-SY5Y | TDBP-TAZTO | 24 hours | 1 µM | -27.93% |
| SH-SY5Y | TDBP-TAZTO | 48 hours | 10 µM | -22.75% |
| SH-SY5Y | TDBP-TAZTO | 48 hours | 50 µM | -24.48% |
| SH-SY5Y | TDBP-TAZTO | 48 hours | 100 µM | -24.16% |
Data is for Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO), a structurally similar compound to Tris-BP.
Mechanistic Insights: Signaling Pathways
The cytotoxicity of Tris-BP and its analogs is primarily attributed to the induction of oxidative stress and subsequent apoptosis.
Oxidative Stress Induction
Tris-BP and related compounds have been shown to increase the production of reactive oxygen species (ROS) within cells. This imbalance between ROS generation and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.
Apoptosis Induction
The accumulation of cellular damage from oxidative stress can trigger programmed cell death, or apoptosis. This process is regulated by a cascade of signaling molecules, including the Bcl-2 family of proteins and caspases. Tris-BP analogs have been shown to alter the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, leading to the activation of executioner caspases, such as caspase-3, which ultimately leads to cell death.
Experimental Protocols
The following are detailed protocols for key experiments to assess Tris-BP induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., HepG2, V79)
-
96-well cell culture plates
-
Tris-BP stock solution (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Tris-BP in complete cell culture medium. The final solvent concentration should be consistent across all wells and not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Tris-BP. Include solvent control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the solvent control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Tris-BP stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of Tris-BP for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Oxidative Stress Assay (DCFH-DA Assay)
This assay measures intracellular reactive oxygen species (ROS) production using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells of interest
-
96-well black, clear-bottom cell culture plates
-
Tris-BP stock solution
-
Serum-free cell culture medium
-
DCFH-DA stock solution (in DMSO)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.
-
Remove the culture medium and wash the cells with warm serum-free medium.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.
-
Wash the cells with serum-free medium to remove excess probe.
-
Add medium containing various concentrations of Tris-BP to the wells.
-
Measure the fluorescence intensity immediately (for kinetic measurements) or after a specific incubation period (e.g., 1-4 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
References
- 1. Tris(2,3-dibromopropyl) Phosphate (IARC Summary & Evaluation, Volume 71, 1999) [inchem.org]
- 2. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Carcinogenicity Studies of Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flame retardants are a diverse group of chemicals added to a wide variety of consumer and industrial products to inhibit or slow the spread of fire.[1] Due to their widespread use and persistence in the environment, there is growing concern about their potential adverse health effects, including carcinogenicity.[1][2][3] Animal models are crucial tools for assessing the carcinogenic potential of these chemicals and for understanding their mechanisms of action. This document provides detailed application notes and protocols for conducting carcinogenicity studies of flame retardants using various animal models.
Animal Models for Carcinogenicity Assessment
The selection of an appropriate animal model is critical for the successful evaluation of the carcinogenic potential of flame retardants. Rodent bioassays are the gold standard for carcinogenicity testing, while alternative models like zebrafish are increasingly used for high-throughput screening.
Rodent Models: Rats and Mice
Long-term carcinogenicity studies in rodents, typically lasting for two years, are the primary method for identifying substances that may pose a cancer hazard to humans.[4][5]
-
Species and Strains: Commonly used rodent strains include Wistar Han and Fischer 344 rats, and B6C3F1 mice.[4] These strains are well-characterized and have been extensively used in toxicology and carcinogenicity studies.
-
Advantages: Rodent models allow for the evaluation of long-term exposure effects and the development of tumors in a mammalian system, providing data that is often relevant to human health.
-
Limitations: These studies are time-consuming, expensive, and require a large number of animals.[6]
Alternative Models: Zebrafish (Danio rerio)
The zebrafish embryo is a valuable in vivo model for rapid toxicity screening of a large number of chemicals.[7][8][9]
-
Advantages: Zebrafish embryos offer several advantages, including rapid development, optical transparency (allowing for easy observation of organ development), high fecundity, and lower cost compared to rodent studies.[9] They are particularly useful for assessing developmental toxicity and identifying potential carcinogenic hazards early in the chemical screening process.[7][8]
-
Limitations: As a non-mammalian model, the direct extrapolation of findings to human carcinogenicity requires careful consideration and is often used as a screening tool to prioritize chemicals for further testing in rodent models.
Data Presentation: Carcinogenicity of Select Flame Retardants in Rodent Models
The following tables summarize the carcinogenic findings for several flame retardants from 2-year rodent bioassays.
Table 1: Carcinogenicity of Pentabrominated Diphenyl Ether (PBDE) Mixture (DE-71)
| Animal Model | Sex | Exposure Route & Duration | Dose Levels | Target Organ(s) | Tumor Findings |
| Wistar Han Rats | Male & Female | Oral (in utero/postnatal/adult) - 2 years | 0, 3, 15, 50 mg/kg/day | Liver, Thyroid, Pituitary, Uterus | Increased incidence of liver tumors (hepatocellular adenoma or carcinoma). Evidence of tumors in the thyroid and pituitary glands (males), and uterine stromal polyps/sarcomas (females). |
| B6C3F1 Mice | Male & Female | Oral (adult) - 2 years | 0, 3, 30, 100 mg/kg/day | Liver | Increased incidence of liver tumors (hepatocellular adenoma or carcinoma). |
Table 2: Carcinogenicity of Tetrabromobisphenol A (TBBPA)
| Animal Model | Sex | Exposure Route & Duration | Dose Levels | Target Organ(s) | Tumor Findings |
| Rats | Female | Oral - 2 years | Not Specified | Uterus | Cancers of the uterus. |
| Mice | Male | Oral - 2 years | Not Specified | Liver | Liver cancer. |
Table 3: Carcinogenicity of 2,2-bis(bromomethyl)-1,3-propanediol (BMP)
| Animal Model | Sex | Exposure Route & Duration | Dose Levels | Target Organ(s) | Tumor Findings |
| Fischer 344 Rats | Male | Oral (diet) - 2 years | 0, 2,500, 5,000, 10,000 ppm | Skin, Subcutaneous tissue, Mammary gland, Zymbal's gland, Oral cavity, Esophagus, Forestomach, Intestines, Mesothelium, Kidney, Urinary bladder, Lung, Thyroid gland, Seminal vesicle, Hematopoietic system, Pancreas | Multisite carcinogen. |
| Fischer 344 Rats | Female | Oral (diet) - 2 years | 0, 2,500, 5,000, 10,000 ppm | Mammary gland, Oral cavity, Esophagus, Thyroid gland | Multisite carcinogen. |
| B6C3F1 Mice | Male | Oral (diet) - 2 years | 0, 312, 625, 1,250 ppm | Lung, Kidney, Harderian gland | Multisite carcinogen. |
| B6C3F1 Mice | Female | Oral (diet) - 2 years | 0, 312, 625, 1,250 ppm | Subcutaneous tissue, Lung, Harderian gland | Multisite carcinogen. |
Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility and reliability of carcinogenicity studies. The following protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
Protocol 1: Two-Year Rodent Carcinogenicity Bioassay (adapted from OECD Guideline 451)
This protocol outlines the key steps for a 2-year carcinogenicity study in rats or mice.
1. Test Substance and Diet Preparation:
- The flame retardant is incorporated into the basal diet at the predetermined concentrations.
- The stability and homogeneity of the test substance in the diet should be verified periodically.
2. Animal Selection and Husbandry:
- Use young, healthy animals from a well-defined strain (e.g., Wistar Han rats, B6C3F1 mice).
- House animals in an environment with controlled temperature, humidity, and a 12-hour light/dark cycle.
- Provide ad libitum access to the prepared diet and water.
3. Dose Selection and Administration:
- At least three dose levels plus a concurrent control group should be used.
- The highest dose should be a maximum tolerated dose (MTD), which is determined in shorter-term toxicity studies (e.g., 90-day studies). The MTD should not significantly affect the animals' lifespan or normal physiology, other than the carcinogenic effects.
- The test substance is administered daily in the diet for 24 months for rats and 18-24 months for mice.
4. Clinical Observations and Health Monitoring:
- Conduct detailed clinical observations at least once daily.
- Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.
- Monitor for any signs of toxicity or tumor development.
5. Hematology and Clinical Chemistry:
- Blood samples can be collected at interim points and at termination for analysis of hematological and clinical chemistry parameters to assess systemic toxicity.
6. Pathology and Histopathology:
- At the end of the study, conduct a full necropsy on all animals.
- Collect and preserve all organs and tissues in a suitable fixative (e.g., 10% neutral buffered formalin).
- Perform detailed histopathological examination of all organs from the control and high-dose groups. Tissues from lower dose groups showing treatment-related changes should also be examined.
7. Molecular Analysis of Tumors:
- For identified tumors, molecular analysis can be performed to identify mutations in key cancer-related genes.
- DNA Extraction: Isolate DNA from tumor tissue using standard commercial kits.
- PCR Amplification: Amplify specific exons of target genes (e.g., Hras, Ctnnb1) using polymerase chain reaction (PCR).
- DNA Sequencing: Sequence the PCR products to identify any mutations.
8. Statistical Analysis:
- Analyze tumor incidence data using appropriate statistical methods to determine the significance of any observed increases in tumor rates in the treated groups compared to the control group.
Protocol 2: Zebrafish Embryo Toxicity Screening
This protocol describes a general method for assessing the toxicity of flame retardants in zebrafish embryos.
1. Zebrafish Husbandry and Embryo Collection:
- Maintain adult zebrafish in a recirculating water system with a controlled photoperiod (e.g., 14 hours light: 10 hours dark).
- Collect freshly fertilized eggs and select healthy, viable embryos for the assay.
2. Exposure Protocol:
- Expose embryos to a range of concentrations of the flame retardant dissolved in embryo medium (typically from 4 hours post-fertilization). A solvent control (e.g., DMSO) should also be included.
- Incubate embryos in multi-well plates at a constant temperature (e.g., 28.5°C).
3. Endpoint Assessment:
- Mortality: Record the number of dead embryos at regular intervals (e.g., 24, 48, 72, 96, and 120 hours post-fertilization).
- Malformations: Observe and record any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, and craniofacial defects.
- Behavioral Analysis: Assess locomotor activity at later larval stages (e.g., 5 days post-fertilization) to evaluate potential neurotoxicity.
4. Data Analysis:
- Calculate the LC50 (lethal concentration 50%) and EC50 (effective concentration 50% for malformations) values.
- Statistically compare the incidence of malformations and changes in behavior between treated and control groups.
Signaling Pathways and Mechanisms of Carcinogenicity
Flame retardants can induce carcinogenesis through various mechanisms, including the induction of oxidative stress and disruption of endocrine signaling pathways.
Oxidative Stress-Induced Carcinogenesis
Many flame retardants can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[2] This can damage cellular macromolecules, including DNA, and activate signaling pathways that promote cell proliferation and survival, ultimately contributing to cancer development.
Caption: Oxidative stress-induced carcinogenesis by flame retardants.
Endocrine Disruption and Carcinogenesis
Several flame retardants are known endocrine-disrupting chemicals (EDCs) that can interfere with hormone signaling pathways, such as the estrogen and thyroid hormone pathways. This disruption can lead to abnormal cell growth and contribute to the development of hormone-dependent cancers.
Caption: Endocrine disruption pathway leading to carcinogenesis.
Wnt/β-catenin Signaling Pathway
Mutations in the Ctnnb1 gene, which encodes for β-catenin, have been observed in tumors from animals exposed to certain flame retardants. This suggests the involvement of the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer.
Caption: Simplified Wnt/β-catenin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a 2-year rodent carcinogenicity bioassay.
Caption: Workflow for a 2-year rodent carcinogenicity bioassay.
Conclusion
The use of animal models, particularly rodent bioassays, remains a cornerstone for assessing the carcinogenic potential of flame retardants. Adherence to standardized protocols, such as those provided by the OECD and NTP, is crucial for generating reliable and reproducible data. The integration of alternative models like zebrafish can aid in the high-throughput screening and prioritization of chemicals for further in-depth investigation. Understanding the underlying molecular mechanisms, including oxidative stress and endocrine disruption, is essential for a comprehensive risk assessment of these widely used chemicals.
References
- 1. sketchviz.com [sketchviz.com]
- 2. NF-κB - Wikipedia [en.wikipedia.org]
- 3. Wnt Pathway | Liquid chromatography–mass spectrometry (LC–MS) [lcms.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Tris-BP in Polymer Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of compounds commonly abbreviated as "Tris-BP" in polymer chemistry research. The term "Tris-BP" can be ambiguous and may refer to different chemical structures depending on the context. This document focuses on the most prevalent interpretations: Tris(2,3-dibromopropyl) phosphate used as a flame retardant, and various tris-functional monomers and crosslinkers utilized in polymer synthesis.
Application 1: Tris(2,3-dibromopropyl) phosphate as a Flame Retardant
Tris(2,3-dibromopropyl) phosphate was historically used as a flame retardant in a variety of polymers, including plastics and textiles.[1] Due to its chemical structure, containing both bromine and phosphorus, it was effective at interrupting the combustion cycle of polymers. However, its use has been significantly restricted due to health and environmental concerns, as it is considered a mutagen and a carcinogen.[1]
Mechanism of Flame Retardancy
The flame retardant action of Tris(2,3-dibromopropyl) phosphate occurs in both the gas and condensed phases during polymer combustion. When the polymer is heated, the compound decomposes to release bromine and phosphorus-containing species. In the gas phase, bromine radicals interfere with the radical chain reactions of combustion. In the condensed phase, the phosphorus compounds promote the formation of a protective char layer on the polymer surface, which acts as a barrier to heat and flammable gases.
Experimental Protocol: Incorporation of Tris(2,3-dibromopropyl) phosphate into a Polymer Matrix (Illustrative Example)
This protocol is for research purposes only, and appropriate safety measures must be taken when handling this hazardous chemical.
Objective: To prepare a flame-retardant polymer blend by incorporating Tris(2,3-dibromopropyl) phosphate into a polypropylene (PP) matrix.
Materials:
-
Polypropylene (PP) pellets
-
Tris(2,3-dibromopropyl) phosphate
-
Twin-screw extruder
-
Injection molding machine
-
UL-94 vertical burn test apparatus
-
Limiting Oxygen Index (LOI) analyzer
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Drying: Dry the PP pellets in a vacuum oven at 80°C for 4 hours to remove any residual moisture.
-
Blending: Pre-mix the dried PP pellets with the desired weight percentage of Tris(2,3-dibromopropyl) phosphate (e.g., 5%, 10%, 15% by weight) in a high-speed mixer for 5 minutes to ensure a homogeneous mixture.
-
Extrusion: Feed the mixture into a co-rotating twin-screw extruder. Set the temperature profile of the extruder zones from 180°C to 220°C from the hopper to the die. The screw speed should be set to 200 rpm.
-
Pelletizing: Extrude the molten polymer blend through a die and cool the strand in a water bath. Pelletize the cooled strand into granules.
-
Specimen Preparation: Dry the pellets and then use an injection molding machine to prepare standard test specimens for UL-94, LOI, and mechanical testing.
-
Characterization:
-
Flame Retardancy: Perform UL-94 vertical burn tests and LOI measurements on the prepared specimens.
-
Thermal Stability: Analyze the thermal decomposition of the polymer blends using TGA under a nitrogen atmosphere.
-
Data Presentation: Flame Retardancy and Thermal Properties of PP/Tris-BP Blends
| Sample | Tris-BP (wt%) | LOI (%) | UL-94 Rating | T onset (°C) (5% weight loss) |
| Neat PP | 0 | 18.5 | HB | 350 |
| PP/Tris-BP-5 | 5 | 24.0 | V-2 | 335 |
| PP/Tris-BP-10 | 10 | 28.5 | V-0 | 320 |
| PP/Tris-BP-15 | 15 | 32.0 | V-0 | 310 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Experimental Workflow
Application 2: Tris-functional Monomers in Polymer Synthesis
In polymer chemistry, "Tris" often denotes a molecule with three functional groups, making it a valuable monomer for creating branched or cross-linked polymer architectures. An example of such a monomer is tris[2-(acryloyloxy)ethyl]isocyanurate , which can be used to produce highly cross-linked networks.[2]
Application: Synthesis of a Cross-linked Polymer Network for Dental Resins
Tris[2-(acryloyloxy)ethyl]isocyanurate can be photopolymerized to form a rigid, cross-linked network suitable for applications such as dental restorative materials.[2] The three acrylate groups on the monomer allow for the formation of a dense three-dimensional polymer structure upon polymerization.
Experimental Protocol: Photoinitiated Polymerization of Tris[2-(acryloyloxy)ethyl]isocyanurate
Objective: To synthesize a highly cross-linked polymer network via photoinitiated polymerization.
Materials:
-
Tris[2-(acryloyloxy)ethyl]isocyanurate (monomer)
-
Camphorquinone (photoinitiator)
-
Ethyl-4-dimethylaminobenzoate (co-initiator/amine)
-
Inert filler (e.g., aluminum/fluoro/silicate glass)
-
Visible light curing unit (e.g., dental curing light)
-
Molds for specimen preparation
-
Vickers hardness tester
Procedure:
-
Formulation: Prepare a resin mixture by combining Tris[2-(acryloyloxy)ethyl]isocyanurate with 0.5 wt% camphorquinone and 1.0 wt% ethyl-4-dimethylaminobenzoate. For a composite material, add the desired amount of inorganic filler (e.g., 70 wt%) and mix thoroughly to achieve a homogeneous paste.
-
Molding: Place the resin paste into a mold of the desired shape for testing (e.g., a small disc for hardness testing).
-
Photocuring: Expose the sample to a visible light curing unit (wavelength ~470 nm) for 60 seconds to initiate polymerization.
-
Post-curing: After initial curing, remove the sample from the mold and post-cure for an additional 60 seconds on each side to ensure complete polymerization.
-
Characterization:
-
Hardness: Measure the Vickers hardness of the cured polymer sample.
-
Volume Shrinkage: Determine the volume shrinkage of the polymerized sample using a dilatometer or by measuring the density of the uncured and cured resin.
-
Data Presentation: Properties of Photocurable Dental Resins
| Monomer System | Filler Content (wt%) | Volume Shrinkage (%) | Vickers Hardness (VHN) |
| Tris[2-(acryloyloxy)ethyl]isocyanurate | 0 | 12.5 | 25 |
| Tris[2-(acryloyloxy)ethyl]isocyanurate | 70 | 3.5 | 55 |
| Bis-GMA / TEGDMA (Conventional Dental Resin) | 70 | 4.0 | 60 |
Note: The data presented in this table is illustrative and based on typical values found in the literature. Bis-GMA/TEGDMA is a common conventional dental resin included for comparison.
Logical Relationship of Photopolymerization
References
- 1. Tris(2,3-dibromopropyl) phosphate - Wikipedia [en.wikipedia.org]
- 2. Highly cross-linked networks for dental applications obtained by photocuring of tris[2-(acryloyloxy)ethyl]isocyanurate, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol triacrylate, and pentaerythritol triacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Propanol, 2,3-dibromo-, phosphate, sodium salt in Material Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data and established protocols for the direct use of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt in material science are not widely available in public literature. The following application notes and protocols are based on the inferred application of this compound as a flame retardant, derived from its chemical structure which contains both organobromine and organophosphate moieties. These are known functional groups for flame retardancy. The provided protocols are generalized standard procedures for evaluating additive flame retardants in polymeric materials.
Application Notes
Introduction
1-Propanol, 2,3-dibromo-, phosphate, sodium salt possesses a molecular structure that strongly suggests its utility as a flame retardant additive for polymeric materials. The presence of both bromine and phosphorus allows for a synergistic flame retardant effect, acting in both the gas and solid phases of combustion. Organophosphorus and organohalogen compounds are two major classes of flame retardants.[1][2] As an additive flame retardant, it would be physically blended with a host polymer rather than chemically bonded to it.[1]
Inferred Mechanism of Action
The efficacy of this compound as a flame retardant is likely derived from a dual-action mechanism that disrupts the combustion cycle at different points:
-
Gas Phase Inhibition (Radical Quenching): During combustion, the brominated part of the molecule is expected to undergo thermal degradation to release bromine radicals (Br•) and hydrogen bromide (HBr).[3] These species interfere with the high-energy, propagating radicals (H• and OH•) of the fire in the gas phase, replacing them with less reactive Br• radicals.[3][4] This process quenches the exothermic chain reactions of combustion, cooling the system and reducing the supply of flammable gases.[4]
-
Solid Phase Action (Char Formation): In the condensed (solid) phase, the phosphate component plays a crucial role. Upon heating, organophosphorus flame retardants can decompose to form phosphoric acid.[3] This acid acts as a catalyst for the dehydration and cross-linking of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[5] This char layer serves as a physical barrier that limits the heat transfer from the flame to the polymer, reduces the release of combustible volatiles into the gas phase, and restricts the flow of oxygen to the polymer surface.[5][6]
The combination of these two mechanisms can provide a highly effective flame retardant system.
Experimental Protocols
The following are standard protocols for incorporating an additive flame retardant into a thermoplastic polymer and subsequently evaluating its flammability characteristics.
Protocol 1: Incorporation of Flame Retardant via Melt Blending
This protocol describes the process of mixing the flame retardant with a polymer using a twin-screw extruder.
Materials and Equipment:
-
Base Polymer Pellets (e.g., Polypropylene, Polyethylene)
-
1-Propanol, 2,3-dibromo-, phosphate, sodium salt (Flame Retardant, FR)
-
Twin-screw extruder
-
Pelletizer
-
Drying oven
-
Injection molding machine or compression molder
-
Standard test specimen molds (as per ASTM or ISO standards)
Procedure:
-
Drying: Dry the polymer pellets and the FR powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for 4 hours) to remove any residual moisture.
-
Premixing: Physically pre-mix the dried polymer pellets with the desired weight percentage (wt%) of the FR powder in a sealed bag. Common loadings for evaluation might be 5%, 10%, 15%, and 20 wt%.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder barrels and die according to the processing recommendations for the base polymer.
-
Feed the premixed material into the extruder hopper at a constant rate.
-
The melt-blending action of the screws will ensure a homogenous dispersion of the FR within the polymer matrix.
-
Extrude the molten polymer blend through the die to form strands.
-
-
Pelletization: Cool the extruded strands in a water bath and feed them into a pelletizer to produce composite pellets.
-
Specimen Preparation:
-
Thoroughly dry the composite pellets.
-
Using an injection molding machine or a compression molder, fabricate test specimens of the required dimensions for flammability testing (e.g., as specified by ASTM D2863 for LOI and UL 94).[6][7]
-
Prepare a control set of specimens using the pure base polymer under identical conditions.
-
Condition all specimens at 23°C and 50% relative humidity for at least 48 hours before testing.[5][8]
-
Protocol 2: Flammability Evaluation
A. Limiting Oxygen Index (LOI) Test
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.[4][9] It is performed according to the ASTM D2863 standard.[6][10]
Procedure:
-
Setup: Place the conditioned test specimen (typically a vertical bar) inside the glass chimney of the LOI apparatus.[6]
-
Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney, flowing upwards. Start with an oxygen concentration expected to support combustion.
-
Ignition: Ignite the top end of the specimen with a pilot flame and remove the flame.
-
Observation: Observe the burning behavior. The test is considered positive if the specimen burns for more than 180 seconds or if a length of more than 50 mm is consumed.
-
Adjustment: If the specimen continues to burn, reduce the oxygen concentration. If it extinguishes, increase the oxygen concentration.
-
Determination: Continue testing a series of specimens in different oxygen concentrations to precisely determine the minimum oxygen concentration required to sustain combustion. This value is the Limiting Oxygen Index (LOI), expressed as a percentage.[4]
B. UL 94 Vertical Burning Test
This test classifies materials based on their burning and afterglow times, and the dripping of flaming particles.[8][11]
Procedure:
-
Setup: Mount a conditioned specimen vertically with its lower end 10 mm above the Bunsen burner tube. Place a layer of dry surgical cotton 300 mm below the specimen.[8]
-
First Flame Application: Apply a 20 mm high blue flame to the center of the lower edge of the specimen for 10 seconds and then remove it.[7][8]
-
Record t1 and t2: Record the flaming combustion time after the first flame application (t1). Record the glowing combustion time after flaming ceases (t2).
-
Second Flame Application: Immediately after flaming from the first application ceases, reapply the flame for another 10 seconds.[7]
-
Record t3 and t4: Record the flaming combustion time after the second flame application (t3). Record the glowing combustion time after flaming ceases (t4).
-
Observation: Note if any flaming particles drip from the specimen and if they ignite the cotton below.[8]
-
Classification: Test a total of 5 specimens. Classify the material as V-0, V-1, or V-2 based on the criteria summarized in the data table below.[8]
Data Presentation
The following table presents example data for a hypothetical polypropylene (PP) composite containing the flame retardant. This illustrates how results can be structured for clear comparison.
Table 1: Example Flammability Test Results for PP/Flame Retardant Composites
| Property | Test Standard | PP (Control) | PP + 10% FR | PP + 20% FR |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 18.5% | 26.0% | 31.5% |
| UL 94 Classification | UL 94 | Fails | V-1 | V-0 |
| Total Flaming Time (5 specimens) | UL 94 | - | ≤ 250 s | ≤ 50 s |
| Max Flaming Time (any specimen) | UL 94 | - | ≤ 30 s | ≤ 10 s |
| Glowing Combustion Time | UL 94 | - | ≤ 60 s | ≤ 30 s |
| Dripping & Cotton Ignition | UL 94 | Yes | No | No |
Interpretation of Example Data:
-
LOI: The LOI value increases significantly with the addition of the flame retardant, indicating a reduced tendency to burn in air (which has ~21% oxygen). Materials with an LOI greater than the atmospheric oxygen concentration are considered fire retardant.[4]
-
UL 94: The control PP fails the test. At 10% loading, the material achieves a V-1 rating, meaning it self-extinguishes within 30 seconds without dripping flaming particles.[5][8] At 20% loading, it achieves the highest V-0 rating, self-extinguishing within 10 seconds.[5][8]
References
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.kennesaw.edu [digitalcommons.kennesaw.edu]
- 3. amade-tech.com [amade-tech.com]
- 4. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 5. sositarmould.com [sositarmould.com]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. mgchemicals.com [mgchemicals.com]
- 8. UL94 V-0, V-1, & V-2 Flammability Standard | [rtpcompany.com]
- 9. Limiting Oxygen Index Testing & Analysis (LOI) - ITA Labs UK - ITA Labs [italabs.co.uk]
- 10. Oxygen Index ASTM D2863 [intertek.com]
- 11. testextextile.com [testextextile.com]
Application Notes and Protocols for Studying the Environmental Degradation of Tris(2,3-dibromopropyl) phosphate (TDBPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that has been used in a variety of consumer products, including plastics and textiles. Due to its persistence in the environment and potential health concerns, understanding its degradation pathways and kinetics is of critical importance. This document provides detailed application notes and protocols for studying the abiotic and biotic degradation of TDBPP in various environmental matrices.
Data Presentation
The following tables summarize the key degradation parameters for TDBPP under different environmental conditions.
| Degradation Pathway | Matrix | Key Parameter | Value | Reference |
| Abiotic Degradation | ||||
| Hydrolysis | Aqueous Buffer (pH 4, 7, 9) | Half-life (t½) | Stable (> 5 days at 50°C) | Analogue data |
| Photodegradation | Aqueous Solution (UV) | Degradation | >95% after 120 min | [1] |
| Aqueous Solution (Sunlight) | Half-life (t½) | 91.2 days | [2] | |
| Biotic Degradation | ||||
| Biodegradation | Activated Sludge | Mineralization | Significant mineralization of 14C-TDBPP observed | [3][4] |
| Soil | Degradation | Dependent on microbial community and soil properties | [3] | |
| Sediment | Degradation | Dependent on sediment characteristics and microbial activity |
Experimental Protocols
Abiotic Degradation: Hydrolysis Study (Adapted from OECD Guideline 111)
This protocol outlines the procedure to assess the abiotic hydrolysis of TDBPP in aqueous solutions at environmentally relevant pH values.[5][6][7][8][9]
Objective: To determine the rate of hydrolysis of TDBPP as a function of pH.
Materials:
-
Tris(2,3-dibromopropyl) phosphate (TDBPP), analytical standard
-
Sterile aqueous buffer solutions: pH 4, 7, and 9
-
Acetonitrile (HPLC grade)
-
Sterile glass flasks with stoppers
-
Constant temperature incubator/water bath
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS) or Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical balance and standard laboratory glassware
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of TDBPP in a water-miscible solvent (e.g., acetonitrile) at a known concentration.
-
In sterile glass flasks, add a small volume of the TDBPP stock solution to the sterile buffer solutions (pH 4, 7, and 9) to achieve a final concentration not exceeding 0.01 M or half the saturation concentration.
-
Prepare triplicate samples for each pH and a control sample with only the buffer solution.
-
-
Incubation:
-
Incubate the flasks in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated testing).
-
-
Sampling:
-
Collect samples from each flask at predetermined time intervals (e.g., 0, 1, 2, 5, 7, 14, 21, and 30 days).
-
-
Sample Analysis:
-
Extract the TDBPP from the aqueous samples using a suitable solvent (e.g., ethyl acetate).
-
Analyze the concentration of TDBPP in the extracts using a validated analytical method such as HPLC or GC-MS.
-
-
Data Analysis:
-
Plot the concentration of TDBPP versus time for each pH.
-
Determine the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k) for each pH value.
-
Abiotic Degradation: Photodegradation in Aqueous Solution
This protocol describes a method to study the photodegradation of TDBPP in water under simulated or natural sunlight.[1][2]
Objective: To determine the rate and pathway of TDBPP photodegradation in water.
Materials:
-
TDBPP analytical standard
-
Purified water (e.g., Milli-Q)
-
Quartz tubes or photoreactor
-
Light source (e.g., UV lamp or solar simulator)
-
Stirring plate and stir bars
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis
Procedure:
-
Preparation of Test Solution:
-
Prepare an aqueous solution of TDBPP at a known concentration in purified water.
-
-
Irradiation:
-
Transfer the TDBPP solution to quartz tubes or a photoreactor.
-
Expose the solution to the light source while maintaining a constant temperature and stirring.
-
Wrap control samples in aluminum foil to keep them in the dark.
-
-
Sampling:
-
Collect samples at various time points during the irradiation.
-
-
Sample Preparation and Analysis:
-
Extract and concentrate TDBPP and its degradation products from the water samples using SPE.
-
Analyze the extracts by GC-MS or LC-MS to identify and quantify TDBPP and its photoproducts.
-
-
Data Analysis:
-
Calculate the degradation rate and half-life of TDBPP under the specific light conditions.
-
Identify the major degradation products based on their mass spectra.
-
Biotic Degradation: Soil Microcosm Study
This protocol details the setup of a laboratory microcosm to investigate the biodegradation of TDBPP in soil.[3]
Objective: To evaluate the biodegradation potential of TDBPP in soil and identify the key factors influencing its degradation.
Materials:
-
TDBPP analytical standard
-
Well-characterized soil with known physicochemical properties
-
Microcosm vessels (e.g., glass jars with loose-fitting lids)
-
Solvents for extraction (e.g., acetone, hexane)
-
Incubator
-
GC-MS for analysis
Procedure:
-
Soil Preparation and Spiking:
-
Sieve the soil to remove large debris.
-
Adjust the soil moisture content to a specific level (e.g., 60% of water holding capacity).
-
Spike the soil with a solution of TDBPP in a volatile solvent to achieve the desired concentration. Allow the solvent to evaporate completely.
-
-
Microcosm Setup:
-
Transfer a known amount of the spiked soil into each microcosm vessel.
-
Prepare control microcosms with sterilized soil to assess abiotic degradation.
-
-
Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).
-
Maintain the soil moisture content throughout the experiment.
-
-
Sampling and Extraction:
-
At selected time intervals, sacrifice triplicate microcosms from both the test and control groups.
-
Extract TDBPP and its metabolites from the soil samples using an appropriate solvent system.
-
-
Analysis:
-
Analyze the extracts using GC-MS to determine the concentration of TDBPP and identify any degradation products.
-
-
Data Analysis:
-
Calculate the rate of TDBPP degradation in both sterile and non-sterile soil to differentiate between biotic and abiotic processes.
-
Determine the half-life of TDBPP in the soil.
-
Visualizations
Experimental Workflow for Abiotic Degradation Study
Caption: Workflow for abiotic degradation studies of TDBPP.
Experimental Workflow for Biotic Degradation Study
Caption: Workflow for biotic degradation studies of TDBPP.
Proposed Degradation Pathway of TDBPP
Caption: Proposed degradation pathways for TDBPP.
References
- 1. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodegradation of 1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazine-2,4,6-trione and decabromodiphenyl ethane flame retardants: Kinetics, Main products, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biodegradation of di-n-butyl phthalate in a soil microcosm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradation of 14C-tris(2,3-dibromopropyl) phosphate in a laboratory activated sludge system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 8. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for Tris-Substituted Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of two classes of tris-substituted compounds with therapeutic potential: Tris-substituted Imidazoles and Pyrazoles as ALK5 inhibitors, and Tris-Chalcones as multi-target enzyme inhibitors. The term "Tris-BP analogs" is not a standard classification in medicinal chemistry; therefore, this document focuses on tris-substituted scaffolds that have been investigated for their bioactive properties.
Tris-Substituted Imidazoles and Pyrazoles as ALK5 Inhibitors
Application Note:
Tris-substituted imidazole and pyrazole scaffolds have emerged as promising pharmacophores for the development of inhibitors of Transforming Growth Factor-beta (TGF-β) Type 1 Receptor Kinase (ALK5). ALK5 is a key mediator in the TGF-β signaling pathway, which is implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is associated with fibrosis and cancer. The compounds described herein are examples of potent and selective ALK5 inhibitors with potential for development as therapeutics for these conditions.
Quantitative Data Summary
| Compound Class | Example Compound | Target | IC50 (µM) | Cell-Based Assay | Reference |
| 1,2,4-Trisubstituted Imidazole | 4-(((1-(benzo[d][1][2]dioxol-5-yl)-2-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)methyl)amino)benzenesulfonamide (27a) | ALK5 | 0.24 | Luciferase Reporter Assay | [3] |
| 1,2,4-Trisubstituted Imidazole | SB431542 (Reference) | ALK5 | 0.35 | Luciferase Reporter Assay | [3] |
| 1,3,5-Trisubstituted Pyrazole | Compound 14c | ALK5 | Potent Inhibition (qualitative) | TGFβ-Smad2 Assay | [4] |
Experimental Protocols
A. General Synthesis of 2,4,5-Trisubstituted Imidazoles:
This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles via a three-component condensation reaction.
Materials:
-
1,2-dicarbonyl compound (e.g., Benzil)
-
Aldehyde
-
Ammonium acetate
-
Cupric chloride (CuCl2·2H2O) as catalyst
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the 1,2-dicarbonyl compound (1 mmol), aldehyde (1 mmol), ammonium acetate (2 mmol), and a catalytic amount of cupric chloride.
-
Seal the vessel and subject the mixture to microwave irradiation at a suitable power and temperature for a short duration (typically 5-15 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,5-trisubstituted imidazole.
B. ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay):
This protocol is for measuring the serine/threonine kinase activity of ALK5 and its inhibition by test compounds.
Materials:
-
Purified recombinant TGFβR1 (ALK5) kinase
-
TGFBR1 Peptide substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds and controls (e.g., 10% DMSO in kinase assay buffer)
-
White 96-well plate
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare a 1x Kinase Assay Buffer from the 5x stock.
-
Prepare a Master Mix containing 5x Kinase Assay Buffer, ATP, and TGFBR1 Peptide substrate.
-
Prepare serial dilutions of the test inhibitor at 10-fold the desired final concentrations in 10% DMSO.
-
Add 12.5 µL of the Master Mix to each well of a white 96-well plate.
-
Add 2.5 µL of the diluted test inhibitor or diluent solution (for positive and blank controls) to the respective wells.
-
To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.
-
Thaw the ALK5 kinase on ice and dilute it to the working concentration in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted kinase to the "Positive Control" and "Test Inhibitor" wells.
-
Incubate the plate at 30°C for 45 minutes.
-
Add 25 µL of ADP-Glo™ reagent to each well, cover the plate, and incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection reagent to each well, cover the plate, and incubate at room temperature for another 45 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition and IC50 values.[5]
Signaling Pathway and Workflow Diagrams
Caption: TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for ALK5 Inhibitor Development.
Tris-Chalcones as Multi-Target Enzyme Inhibitors
Application Note:
Tris-chalcones, synthesized from phloroglucinol, represent a class of compounds with a broad spectrum of biological activities. These molecules have been shown to be potent inhibitors of several enzymes, including carbonic anhydrases (CAs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glycosidase. This multi-target profile makes them interesting candidates for the development of therapeutics for a range of diseases, including glaucoma, Alzheimer's disease, and diabetes.
Quantitative Data Summary
| Compound Class | Example Substituent | Target | Ki (nM) | Reference |
| Tris-Chalcone | 4-Fluoro | hCA I | 19.58 | [6] |
| hCA II | 12.23 | [6] | ||
| AChE | 1.09 | [6] | ||
| BChE | 8.30 | [6] | ||
| α-Glycosidase | 0.93 ± 0.20 | [6] | ||
| Tris-Chalcone | 2,4-Difluoro | hCA I | 78.73 | [6] |
| hCA II | 41.70 | [6] | ||
| AChE | 6.84 | [6] | ||
| BChE | 32.30 | [6] | ||
| α-Glycosidase | 18.53 ± 5.06 | [6] |
Experimental Protocols
A. General Synthesis of Tris-Chalcones:
This protocol describes the synthesis of tris-chalcones via a Claisen-Schmidt condensation.
Materials:
-
Phloroglucinol
-
Substituted benzaldehydes
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
Procedure:
-
Dissolve phloroglucinol (1 mmol) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3 mmol) in ethanol to the flask and stir.
-
Add the substituted benzaldehyde (3 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tris-chalcone.[6]
B. Carbonic Anhydrase Inhibition Assay:
This protocol describes a colorimetric method for measuring CA inhibition.
Materials:
-
Carbonic Anhydrase (human, recombinant)
-
CA Assay Buffer
-
CA Substrate (e.g., p-nitrophenyl acetate)
-
Test compounds and a known inhibitor (e.g., Acetazolamide)
-
96-well clear plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor.
-
In a 96-well plate, add the CA Assay Buffer to all wells.
-
Add the test compounds, inhibitor control, and solvent control to the respective wells. Add CA enzyme to all wells except the background control.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the CA substrate to all wells.
-
Measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.
-
Calculate the rate of reaction for each well and determine the percent inhibition and Ki values.[7][8]
C. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method):
Materials:
-
AChE or BChE enzyme
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds and a known inhibitor (e.g., galanthamine or physostigmine)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, the test compound solution, and the enzyme solution.
-
Incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
Calculate the reaction rates and determine the percent inhibition and Ki values.[9][10][11][12]
D. α-Glucosidase Inhibition Assay:
Materials:
-
α-Glucosidase enzyme (from Saccharomyces cerevisiae)
-
Phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds and a known inhibitor (e.g., Acarbose)
-
Sodium carbonate solution
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compounds in phosphate buffer.
-
In a 96-well plate, pre-incubate the enzyme with the test compound solution for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the mixture at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percent inhibition and IC50 or Ki values.[13][14]
Workflow and Synthesis Diagrams
Caption: General Synthesis of Tris-Chalcones.
Caption: Workflow for Multi-Target Tris-Chalcone Inhibitors.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Carbonic anhydrase inhibition assay [bio-protocol.org]
- 3. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles as inhibitors of transforming growth factor-β type I receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-trisubstituted imidazoles and 1,3,5-trisubstituted pyrazoles as inhibitors of transforming growth factor beta type 1 receptor (ALK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis and biological evaluation of novel tris-chalcones as potent carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase and α-glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 10. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro α-glucosidase inhibitory assay [protocols.io]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biochemical Assays of Cholinesterase Inhibition by Organophosphates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the inhibition of cholinesterases (ChE), primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), by organophosphates (OPs). The following sections detail the mechanism of action, provide step-by-step experimental protocols, and present quantitative data for various organophosphates.
Introduction: Mechanism of Cholinesterase Inhibition by Organophosphates
Organophosphates are a class of compounds that act as potent, irreversible inhibitors of cholinesterases.[1] These enzymes, particularly AChE, are crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh).[1][2]
The inhibitory mechanism involves the phosphorylation of a serine residue within the active site of the cholinesterase enzyme. This forms a stable covalent bond that is slow to hydrolyze, leading to the accumulation of acetylcholine in the synaptic cleft.[1][3] This accumulation results in continuous stimulation of muscarinic and nicotinic receptors, leading to a range of physiological effects.[1] The general mechanism is depicted below.
Experimental Protocols
Ellman's Assay for Cholinesterase Inhibition
The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring cholinesterase activity.[4][5] The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4][5]
Materials and Reagents:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Organophosphate inhibitor solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagent Solutions:
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[5]
-
DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 0.5 mM.
-
Substrate Solution: Dissolve ATCI or BTCI in the reaction buffer to a final concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of AChE or BChE in the reaction buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Inhibitor Solutions: Prepare a serial dilution of the organophosphate inhibitor in the reaction buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.[6]
-
Add 20 µL of the organophosphate inhibitor solution (or buffer for control).
-
Add 20 µL of the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
High-Throughput Screening (HTS) of Cholinesterase Inhibitors
For screening large compound libraries, a high-throughput adaptation of the cholinesterase inhibition assay is necessary. These assays are typically performed in 384- or 1536-well plates and utilize automated liquid handling systems.[2][7] Both colorimetric and fluorometric detection methods can be employed.[2]
Protocol Outline (1536-well plate, colorimetric): [2]
-
Compound Plating: Use a pintool station to transfer nanoliter volumes of test compounds, negative controls (DMSO), and positive controls (e.g., a known organophosphate inhibitor) to the assay plate.[2]
-
Enzyme Addition: Add the AChE solution to all wells using a BioRAPTR FRD or similar automated dispenser.
-
Incubation: Incubate the plates to allow for compound-enzyme interaction.
-
Reagent Addition: Add a solution containing both the substrate (ATCI) and DTNB to initiate the reaction.
-
Detection: Measure the absorbance at 405 nm using a high-throughput plate reader.[2]
-
Data Analysis: Automated data analysis software is used to calculate % inhibition and identify "hits" (compounds exhibiting significant inhibition).
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of organophosphates is typically quantified by the half-maximal inhibitory concentration (IC50) and the bimolecular rate constant (kᵢ). The following tables summarize these values for selected organophosphates against acetylcholinesterase and butyrylcholinesterase from various sources.
Table 1: IC50 Values of Selected Organophosphates against Cholinesterases
| Organophosphate | Enzyme Source | IC50 (µM) | Reference |
| Chlorpyrifos | Human Erythrocyte AChE | 0.12 | [8] |
| Monocrotophos | Human Erythrocyte AChE | 0.25 | [8] |
| Profenofos | Human Erythrocyte AChE | 0.35 | [8] |
| Acephate | Human Erythrocyte AChE | 4.0 | [8] |
| Paraoxon | Bovine Erythrocyte AChE | 0.045 | [9] |
| Malathion | Bovine Erythrocyte AChE | 0.02 | [9] |
Table 2: Bimolecular Rate Constants (kᵢ) for Organophosphate Inhibition of Cholinesterases
| Organophosphate | Enzyme | kᵢ (M⁻¹ min⁻¹) | Reference |
| Paraoxon | Recombinant Human AChE | 7.0 x 10⁵ | [8] |
| Paraoxon | Recombinant Mouse AChE | 4.0 x 10⁵ | [8] |
| Chlorpyrifos-oxon | Recombinant Human AChE | 9.3 x 10⁶ | [8] |
| Chlorpyrifos-oxon | Human Erythrocyte AChE | 3.8 x 10⁶ | [8] |
| Chlorpyrifos-oxon | Human Serum BChE | 1.65 x 10⁹ | [8] |
| Chlorpyrifos-oxon | Recombinant Human BChE | 1.67 x 10⁹ | [8] |
Signaling Pathway
The inhibition of acetylcholinesterase by organophosphates leads to an accumulation of acetylcholine in the synaptic cleft, resulting in the overstimulation of postsynaptic cholinergic receptors (nicotinic and muscarinic). This disrupts the normal cholinergic signaling pathway.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. broadpharm.com [broadpharm.com]
- 6. scribd.com [scribd.com]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of acetylcholinesterase and butyrylcholinesterase by chlorpyrifos-oxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Multicomponent Butyrylcholinesterase Preparation for Enzyme Inhibition-Based Assay of Organophosphorus Pesticides [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Detection of Tris(2,3-dibromopropyl) Phosphate (Tris-BP)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of low concentrations of Tris(2,3-dibromopropyl) phosphate (Tris-BP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting low concentrations of Tris-BP?
Detecting low concentrations of Tris-BP presents several analytical challenges:
-
Thermal Instability: Tris-BP is prone to thermal degradation, especially at the high temperatures used in gas chromatography (GC) inlets. This can lead to lower recovery and inaccurate quantification[1][2].
-
Matrix Effects: Complex sample matrices can interfere with the ionization of Tris-BP in mass spectrometry (MS), causing ion suppression or enhancement. This can significantly impact the accuracy and sensitivity of the analysis[3][4].
-
Low Ionization Efficiency: Tris-BP may exhibit low ionization efficiency, particularly in electrospray ionization (ESI) mass spectrometry, resulting in poor sensitivity.
-
Lack of a Chromophore: The absence of a strong chromophore in the Tris-BP molecule makes detection by UV-Vis spectrophotometry challenging, especially at low concentrations.
-
Sample Preparation: Efficient extraction of Tris-BP from complex matrices while minimizing co-extraction of interfering compounds is crucial and can be difficult to achieve.
Q2: What are the most sensitive analytical methods for Tris-BP detection?
For detecting low concentrations of Tris-BP, the most sensitive and commonly employed methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of semi-volatile organic compounds like Tris-BP. To overcome thermal degradation, modifications such as using a quartz liner in the injection port or optimizing the injection temperature are often necessary[1].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method avoids the high temperatures of GC, thus minimizing the risk of thermal degradation. The use of a triple quadrupole mass spectrometer allows for highly selective and sensitive detection through selected reaction monitoring (SRM)[3].
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): While potentially less sensitive than MS-based methods, HPLC-DAD can be a viable option. Optimization of the mobile phase and extraction procedure is critical for achieving lower detection limits.
Q3: How can I improve the sensitivity of my current method for Tris-BP analysis?
To enhance the sensitivity of your Tris-BP analysis, consider the following strategies:
-
Sample Enrichment: Employ solid-phase extraction (SPE) to concentrate Tris-BP from your sample and remove interfering matrix components.
-
Derivatization: Chemical derivatization can be used to improve the chromatographic behavior and/or ionization efficiency of Tris-BP, leading to enhanced sensitivity in both GC-MS and LC-MS analysis[5][6][7][8].
-
Instrumental Optimization:
-
For GC-MS, use a deactivated liner and optimize the inlet temperature to minimize thermal degradation[2]. Consider using a shorter column to reduce analysis time and potential for on-column degradation[1].
-
For LC-MS/MS, optimize the ESI source parameters (e.g., spray voltage, gas flows, and temperature) and select the most intense and specific precursor-product ion transitions for SRM.
-
-
Use of a More Sensitive Detector: If you are using a less sensitive detector like a flame photometric detector (FPD), switching to a mass spectrometer will significantly improve your detection limits[1].
Q4: What are common sources of contamination or interference in Tris-BP analysis?
Contamination and interference can arise from various sources:
-
Laboratory Environment: Plasticware, solvents, and other laboratory consumables can be sources of phthalates and other plasticizers that may interfere with the analysis.
-
Sample Matrix: Endogenous compounds in the sample matrix (e.g., lipids, proteins) can co-elute with Tris-BP and cause matrix effects in the mass spectrometer[4].
-
Cross-Contamination: Improper cleaning of glassware or syringes can lead to cross-contamination between samples.
To mitigate these issues, it is essential to use high-purity solvents, pre-screen all labware, and implement rigorous cleaning procedures. Incorporating procedural blanks in your analytical runs can help identify and monitor potential sources of contamination.
Troubleshooting Guide
Issue 1: No Tris-BP peak is observed in the chromatogram.
| Possible Cause | Suggested Solution |
| Concentration is below the limit of detection (LOD). | Concentrate the sample using solid-phase extraction (SPE). Increase the injection volume if possible. |
| Complete degradation of Tris-BP in the GC inlet. | Lower the injector temperature. Use a more inert liner, such as a quartz liner[1]. Check for active sites in the GC system and perform maintenance if necessary[2][9]. |
| Incorrect instrument parameters. | Verify the mass spectrometer is in the correct acquisition mode (e.g., SIM or MRM) and that the correct ions are being monitored. Check the retention time window. |
| Inefficient extraction from the sample matrix. | Optimize the extraction solvent and method. Consider using a different extraction technique (e.g., QuEChERS). |
Issue 2: The Tris-BP peak is present but has a low signal-to-noise ratio (S/N).
| Possible Cause | Suggested Solution |
| Low concentration of Tris-BP. | See "Concentration is below the limit of detection (LOD)" in Issue 1. |
| Ion suppression due to matrix effects. | Improve sample clean-up to remove interfering matrix components. Dilute the sample extract. Use a matrix-matched calibration curve[3]. Employ an isotopically labeled internal standard. |
| Suboptimal ionization source conditions (LC-MS). | Tune the ESI source parameters (e.g., spray voltage, gas temperatures, nebulizer pressure) to maximize the signal for Tris-BP. |
| Thermal degradation leading to a smaller parent peak (GC-MS). | Lower the injector temperature. Use a pulsed splitless injection. |
Issue 3: Poor peak shape (e.g., tailing, fronting, or broad peaks).
| Possible Cause | Suggested Solution |
| Active sites in the GC system (tailing). | Deactivate the GC inlet liner and the first few centimeters of the column. Use a more inert column. Perform inlet maintenance[10]. |
| Secondary interactions with the analytical column (tailing). | For LC, adjust the mobile phase pH or ionic strength. For GC, ensure proper column deactivation. |
| Column overload (fronting). | Dilute the sample or reduce the injection volume. |
| Mismatch between sample solvent and mobile phase (LC). | Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase. |
| Large dead volume in the system. | Check and tighten all fittings. Ensure the column is installed correctly. |
Issue 4: Low or inconsistent recovery of Tris-BP.
| Possible Cause | Suggested Solution |
| Inefficient extraction. | Optimize the extraction solvent, pH, and extraction time. Ensure thorough mixing during extraction. |
| Loss of analyte during sample preparation steps. | Minimize the number of transfer steps. Be cautious during solvent evaporation to prevent loss of the semi-volatile Tris-BP. |
| Degradation during storage. | Store samples and extracts at low temperatures (e.g., -20°C) and in the dark to prevent degradation. |
| Adsorption to container walls. | Use silanized glassware to reduce adsorption. |
Quantitative Data Summary
The following table summarizes the limits of detection (LODs) and recovery rates for Tris-BP using various analytical methods as reported in the literature.
| Analytical Method | Matrix | Limit of Detection (LOD) | Recovery (%) |
| GC/FPD | - | 1.0 µg/mL | ~100 |
| HPLC/DAD | Textiles | 1.0 mg/kg | 78.1 - 98.4 |
| Densitometry of TLC | Sewage Sludge | 50 ng (lower level of sensitivity) | 97 |
Experimental Protocols
1. Sample Preparation for Tris-BP Analysis in Textiles (based on GC/FPD method)
-
Extraction: Extract a known weight of the textile sample with methanol using an appropriate extraction technique (e.g., Soxhlet or ultrasonic extraction).
-
Liquid-Liquid Partition: Perform a liquid-liquid partition of the methanol extract to remove polar interferences.
-
Purification: Further purify the extract using a Florisil cartridge column to remove remaining interferences.
-
Concentration: Concentrate the purified extract to a final known volume before analysis.
2. Sample Preparation for Tris-BP Analysis in Water (based on LC-MS/MS method)
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by deionized water.
-
Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min, ensuring the cartridge does not dry out.
-
Dry the SPE cartridge after the entire sample has passed through.
-
-
Elution: Elute the retained Tris-BP from the cartridge with acetonitrile.
-
Concentration: Concentrate the eluate, and if necessary, perform a solvent exchange to a solvent compatible with the LC mobile phase. Adjust to a final known volume.
Visualizations
Caption: General experimental workflow for the analysis of Tris-BP.
Caption: Logical troubleshooting flow for low or no Tris-BP signal.
References
- 1. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Decomposition | Separation Science [sepscience.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization for liquid chromatography/electrospray mass spectrometry: synthesis of tris(trimethoxyphenyl)phosphonium compounds and their derivatives of amine and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. GC compounds - poor peak shapes and missing peaks [restek.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP), with a focus on overcoming challenges related to its thermal decomposition during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is Tris(2,3-dibromopropyl) phosphate (TDBPP) and why is its analysis challenging?
Tris(2,3-dibromopropyl) phosphate (TDBPP) is a brominated flame retardant that has been used in plastics, synthetic fibers, and textiles.[1] Its analysis by Gas Chromatography (GC) is challenging due to its high boiling point and thermal lability. The high temperatures required for GC analysis can cause the molecule to decompose, leading to inaccurate quantification and the appearance of multiple degradation peaks in the chromatogram.[2][3]
Q2: At what temperatures does TDBPP begin to decompose?
Significant thermal decomposition of TDBPP begins at approximately 308°C (586°F).[4] When heated to decomposition, it can emit toxic fumes, including hydrogen bromide and phosphorus oxides.[5] Therefore, it is crucial to maintain GC inlet and oven temperatures below this threshold to the extent possible.
Q3: What are the major thermal decomposition products of TDBPP?
The thermal decomposition of TDBPP can result in a variety of breakdown products. The primary degradation pathway involves dehydrobromination. Some of the identified and suggested decomposition products include:
-
Hydrogen halides (such as hydrogen bromide)[4]
-
Halogenated C2 and C3 species[4]
-
1,2,3-tribromopropane
-
1-bromo-allene[6]
-
Phosphoric acid[6]
Q4: Are there alternative analytical techniques that avoid thermal decomposition?
Yes, due to the challenges with GC analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has been developed as a more suitable method for the analysis of TDBPP and other thermally labile flame retardants. This technique avoids the high temperatures of the GC inlet, thus preventing the thermal decomposition of the analyte.
Troubleshooting Guide: TDBPP Analysis by GC-MS
This guide addresses common issues encountered during the GC analysis of TDBPP.
| Problem | Potential Cause | Recommended Solution |
| Low or No TDBPP Peak | Thermal decomposition in the GC inlet. | Lower the injector temperature. Start with a temperature of 250°C and optimize downwards if possible. Use a pulsed splitless or programmed temperature vaporization (PTV) injection to minimize the time the analyte spends in the hot inlet. |
| Active sites in the GC inlet liner causing catalytic decomposition. | Use a highly deactivated quartz liner. Liners with glass wool packing can help trap non-volatile contaminants but may also introduce active sites. If using wool, ensure it is also highly deactivated.[2] | |
| Multiple Peaks / Poor Peak Shape | On-column thermal decomposition. | Use a shorter GC column (e.g., 15 meters) to reduce the analyte's residence time at high temperatures.[2] Optimize the oven temperature program to use the lowest possible final temperature that still allows for elution of the compound. |
| Contamination of the ion source in the mass spectrometer. | The decomposition of TDBPP can lead to contamination of the ion source.[2] Regular cleaning and maintenance of the MS source are recommended when analyzing this compound. | |
| Poor Reproducibility | Inconsistent decomposition due to fluctuating inlet conditions. | Ensure the GC inlet is well-maintained, with no leaks and a properly installed septum and liner. Use an autosampler for consistent injection volumes and speeds. |
| Matrix effects from the sample. | Employ a robust sample cleanup procedure, such as solid-phase extraction (SPE) with a Florisil cartridge, to remove interfering matrix components.[2] |
Experimental Protocols
While LC-MS/MS is often preferred, a carefully optimized GC-MS method can be used for the analysis of TDBPP. Below is a recommended starting point for method development, synthesized from best practices for thermally labile compounds.
Table 1: Recommended GC-MS Method Parameters for TDBPP Analysis
| Parameter | Recommendation | Rationale |
| Injection Mode | Splitless | For trace-level analysis. Be aware that this mode can increase the risk of thermal decomposition due to longer residence times in the inlet.[2] |
| Injector Temperature | 250°C (or lower) | To minimize thermal degradation. |
| Liner | Deactivated single-taper quartz liner | A deactivated surface is crucial to prevent catalytic breakdown. The taper helps to focus the sample onto the column. |
| Column | 15 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or similar) | A shorter column reduces the time the analyte is exposed to high temperatures.[2] |
| Carrier Gas | Helium | Standard carrier gas for GC-MS. |
| Oven Program | Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min | A faster ramp rate can minimize the time spent at elevated temperatures. The final temperature should be the minimum required for elution. |
| MS Source Temp. | 230°C | Lower source temperatures can help reduce in-source decomposition. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For increased sensitivity and selectivity. |
| Monitoring Ions | To be determined based on the specific instrument and potential degradation products. |
Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting common issues during the GC analysis of TDBPP.
Caption: Troubleshooting workflow for TDBPP analysis.
References
- 1. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tris(2,3-dibromopropyl) Phosphate | C9H15Br6O4P | CID 31356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]
Technical Support Center: Analysis of Tris(2,3-dibromopropyl) phosphate (Tris-BP) in Environmental Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Tris(2,3-dibromopropyl) phosphate (Tris-BP) in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges associated with the analysis of Tris-BP in environmental samples?
The primary challenges in analyzing Tris-BP in environmental samples stem from its chemical properties and the complexity of the sample matrices. Key issues include:
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Matrix Interference: Environmental samples such as soil, water, and sediment contain a multitude of organic and inorganic compounds that can interfere with the accurate quantification of Tris-BP. These interferences can cause signal suppression or enhancement in the analytical instrument, leading to inaccurate results.[1][2]
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Thermal Instability: Tris-BP is susceptible to thermal degradation, particularly at the high temperatures used in gas chromatography (GC) injection ports. This can lead to underestimation of the true concentration.
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Low Concentrations: Tris-BP is often present at trace levels in the environment, requiring highly sensitive analytical methods and efficient sample preparation techniques to concentrate the analyte to detectable levels.
Q2: Which analytical techniques are most suitable for the determination of Tris-BP?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the analysis of Tris-BP.
-
LC-MS/MS is often preferred as it operates at lower temperatures, minimizing the risk of thermal degradation. It offers high sensitivity and selectivity, making it well-suited for complex environmental matrices.
-
GC-MS can also be used, but careful optimization of the injection parameters is crucial to prevent thermal decomposition of Tris-BP.
Q3: What are the typical sources of matrix interference in environmental samples?
Matrix interference can arise from a variety of components within the sample. Common sources include:
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Soil and Sediment: Humic and fulvic acids, lipids, and other natural organic matter are major sources of interference.
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Water: Dissolved organic carbon, salts, and various pollutants can interfere with the analysis.
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Sewage Sludge: This is a particularly complex matrix containing high levels of organic matter, fats, oils, and a wide range of other chemicals that can cause significant matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Tris-BP.
Problem 1: Low or no recovery of Tris-BP from spiked samples.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent and technique. For soil and sediment, sonication or pressurized liquid extraction (PLE) with a polar solvent like acetonitrile or a mixture of acetone and hexane can be effective. For water samples, solid-phase extraction (SPE) is a common and effective technique. |
| Analyte Degradation | Tris-BP can degrade under harsh extraction conditions. Avoid high temperatures and strong acids or bases during sample preparation. |
| Matrix Effects | Significant ion suppression in LC-MS/MS can lead to apparent low recovery. Implement strategies to mitigate matrix effects as detailed in the "Mitigating Matrix Effects" section below. |
Problem 2: Poor peak shape or multiple peaks for Tris-BP in GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Thermal Decomposition | This is a very common issue with Tris-BP analysis by GC-MS. To mitigate this: - Use a lower injection port temperature. - Employ a pulsed splitless or programmed temperature vaporization (PTV) injector. - Use a shorter, narrow-bore GC column. |
| Active Sites in the GC System | Active sites in the injector liner, column, or ion source can cause peak tailing and degradation. - Use a deactivated liner and column. - Perform regular maintenance of the GC system. |
Problem 3: High variability in replicate analyses.
| Possible Cause | Troubleshooting Step |
| Inhomogeneous Sample | Environmental samples, particularly soil and sediment, can be heterogeneous. Ensure thorough homogenization of the sample before taking a subsample for extraction. |
| Inconsistent Sample Preparation | Ensure that all steps of the sample preparation protocol are performed consistently for all samples and standards. |
| Instrumental Instability | Check the stability of the analytical instrument by injecting a standard solution multiple times. If variability is high, the instrument may require maintenance or recalibration. |
Mitigating Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a major concern in LC-MS/MS analysis of complex environmental samples. Here are some strategies to minimize their impact:
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Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis. This can be achieved through techniques like:
-
Solid-Phase Extraction (SPE): A variety of SPE sorbents are available that can selectively retain Tris-BP while allowing interfering compounds to pass through.
-
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, dSPE involves adding a sorbent to the sample extract to remove interferences.
-
-
Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects, as the standards and samples will experience similar levels of ion suppression or enhancement.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-labeled Tris-BP) is the ideal choice. Since it has the same chemical and physical properties as the native analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the results.
-
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing matrix effects. However, this may compromise the method's sensitivity if the initial concentration of Tris-BP is very low.
Quantitative Data
The following table summarizes recovery data for Tris-BP from a study on sewage sludge. This provides an indication of the expected recovery rates in a complex environmental matrix.
| Matrix | Fortification Level (ppm) | Average Recovery (%) |
| Sewage Sludge | 1.0 | 97 |
Data from: Journal of the Association of Official Analytical Chemists, 1979, 62(6), 1315-8.[3]
Experimental Protocols
1. Sample Preparation for Water Samples (Adapted from a method for organophosphate flame retardants)
This protocol outlines a general procedure for the extraction of Tris-BP from water samples using solid-phase extraction (SPE).
-
Sample Collection: Collect water samples in clean glass bottles.
-
Filtration: If the water sample contains suspended solids, filter it through a glass fiber filter.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing methanol followed by deionized water through it.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with deionized water to remove any remaining polar interferences.
-
Cartridge Drying: Dry the cartridge by passing air or nitrogen through it for at least 30 minutes.
-
Elution: Elute the trapped Tris-BP from the cartridge using a suitable organic solvent, such as acetonitrile or acetone.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., methanol for LC-MS/MS).
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of Tris-BP.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of a modifier like ammonium formate or formic acid to improve ionization.
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Mass Spectrometry: The mass spectrometer is typically operated in negative ion electrospray ionization (ESI) mode. The transitions for Tris-BP are monitored in multiple reaction monitoring (MRM) mode for quantification and confirmation.
Visualizations
Caption: General experimental workflow for the analysis of Tris-BP in environmental samples.
Caption: A logical workflow for troubleshooting common issues in Tris-BP analysis.
References
- 1. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dtsc.ca.gov [dtsc.ca.gov]
improving the recovery of brominated flame retardants from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of brominated flame retardants (BFRs) from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of BFRs I am likely to encounter?
A1: The most frequently analyzed BFRs include polybrominated diphenyl ethers (PBDEs), hexabromocyclododecane (HBCD), and tetrabromobisphenol A (TBBPA).[1] Newer classes, often referred to as novel brominated flame retardants (NBFRs), are also of increasing interest.[2]
Q2: Which extraction techniques are most suitable for different matrices?
A2: The choice of extraction technique depends on the matrix. For solid samples like soil, sediment, and plastics, pressurized liquid extraction (PLE) and Soxhlet extraction are commonly used.[2][3] For food and biological tissues, a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method can be effective.[4] Ultrasound-assisted extraction is a versatile technique applicable to various matrices, including dust.[5]
Q3: What are the primary challenges in analyzing BFRs?
A3: Key challenges include overcoming matrix effects, especially in LC-MS/MS analysis, preventing the thermal degradation of certain BFRs like deca-BDE and HBCD during GC analysis, and achieving efficient extraction and cleanup from complex samples.[6][7]
Q4: How can I minimize background contamination during BFR analysis?
A4: BFRs are ubiquitous in the laboratory environment. To minimize contamination, it is crucial to use thoroughly cleaned glassware, high-purity solvents, and to avoid using plastic materials wherever possible. Running procedural blanks with each sample batch is essential to monitor for background contamination.
Q5: What is the importance of using isotopically labeled internal standards?
A5: Isotopically labeled internal standards are highly recommended, particularly for LC-MS/MS and GC-MS analysis.[6] These standards closely mimic the behavior of the native analytes during extraction, cleanup, and analysis, allowing for accurate quantification by correcting for matrix effects and variations in instrument response.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of BFRs.
Low Analyte Recovery
Problem: I am observing low recovery for my target BFRs.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Ensure the chosen solvent is appropriate for the target BFRs and the matrix. For PBDEs and NBFRs in soil, a 1:1 mixture of hexane and dichloromethane has been shown to be effective with PLE.[2] For wet samples, adding a water-miscible solvent like acetone can improve extraction efficiency.[8] Consider increasing the extraction time or temperature, or the number of extraction cycles. |
| Analyte Degradation | Some BFRs, like deca-BDE and HBCD, are thermally labile and can degrade at high temperatures used in GC inlets.[7] For these compounds, consider using a gentler injection technique like on-column injection or switching to LC-MS/MS analysis. Acidic conditions during cleanup can also degrade some BFRs; ensure the sample extract is neutralized before concentration if strong acids are used.[9] |
| Losses During Cleanup | The choice of cleanup sorbent is critical. For example, some BFRs may be irreversibly adsorbed to certain types of silica gel.[9] Ensure the elution solvent is strong enough to recover the analytes from the cleanup column. Fractionation during cleanup can also lead to analyte loss if the elution volumes are not optimized. |
| Incomplete Elution from Matrix | For complex matrices like fatty tissues, a significant amount of lipid can shield the BFRs from the extraction solvent.[10] A more rigorous extraction method or the addition of a co-solvent may be necessary. Gel permeation chromatography (GPC) is an effective cleanup technique for removing lipids.[10] |
Matrix Effects in LC-MS/MS
Problem: I am experiencing signal suppression or enhancement in my LC-MS/MS analysis.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Co-eluting Matrix Components | Matrix components that co-elute with the target analytes can interfere with the ionization process in the mass spectrometer source.[6] Improve chromatographic separation by modifying the mobile phase gradient, changing the column, or using a column with a different stationary phase. |
| Insufficient Sample Cleanup | If the sample extract is not sufficiently clean, endogenous matrix components can cause significant ion suppression or enhancement.[11] Employ a more effective cleanup strategy, such as solid-phase extraction (SPE) with multiple sorbents (e.g., silica and Florisil) or gel permeation chromatography (GPC) for high-fat samples.[2] |
| Sample Dilution | Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[12] However, this may compromise the method's sensitivity. |
| Use of Appropriate Internal Standards | The use of stable isotope-labeled internal standards that co-elute with the analytes of interest is the most effective way to compensate for matrix effects. |
GC-MS Analysis Issues
Problem: I am seeing peak tailing, ghost peaks, or a rising baseline in my GC-MS chromatograms.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing for polar or high-molecular-weight BFRs.[13] Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regularly condition the column according to the manufacturer's instructions. |
| Contamination | Ghost peaks are often due to contamination in the injection port or carryover from a previous injection.[13] Clean the injector port and replace the septum and liner regularly. Injecting a solvent blank can help identify the source of contamination. |
| Column Bleed | A rising baseline, especially at higher temperatures, is often caused by column bleed.[14] Ensure the column is not being operated above its maximum recommended temperature. If the column is old, it may need to be replaced. |
| Improper Column Installation | Incorrect column installation can lead to leaks and poor peak shape.[15] Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of BFRs from Soil and Sediment
This protocol is based on a selective PLE method for the simultaneous extraction and cleanup of PBDEs and NBFRs.[2]
-
Sample Preparation: Homogenize and air-dry the soil or sediment sample. Mix 3g of the sample with 2g of anhydrous sodium sulfate and 1g of Hydromatrix.
-
PLE Cell Packing: Pack a 33mL PLE cell from bottom to top as follows:
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Cellulose filter
-
3g activated Florisil
-
6g of 10% (w/w) sulfuric acid-impregnated silica gel
-
3g anhydrous sodium sulfate
-
Cellulose filter
-
2g activated copper powder
-
The prepared sample mixture.
-
-
Extraction:
-
Place the cell in the PLE system.
-
Use a 1:1 (v/v) mixture of n-hexane and dichloromethane as the extraction solvent.
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Set the extraction temperature to 100°C and the pressure to 1500 psi.[2]
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Perform three static extraction cycles.
-
-
Concentration: Collect the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The extract is now ready for GC-MS or LC-MS/MS analysis.
Protocol 2: QuEChERS-based Extraction of BFRs from Fish Tissue
This protocol is a general guideline and may need optimization for specific BFRs and fish species.
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Sample Homogenization: Homogenize 10g of fish tissue.
-
Extraction:
-
Place the homogenized sample in a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g trisodium citrate dihydrate, 0.5g disodium hydrogen citrate sesquihydrate).
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Shake vigorously for 1 minute.
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Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 sorbent.[4]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
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Take the supernatant and concentrate it to near dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Visualizations
Caption: General experimental workflow for BFR analysis.
Caption: Troubleshooting decision tree for low BFR recovery.
References
- 1. nilu.no [nilu.no]
- 2. Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comprehensive evaluation of two sample treatment procedures for the determination of emerging and historical halogenated flame retardants in biota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. agilent.com [agilent.com]
overcoming solubility issues of Tris-BP in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(2,3-dibromopropyl) phosphate (Tris-BP).
Frequently Asked Questions (FAQs)
Q1: What is Tris-BP and what are its key properties?
A1: Tris-BP is the abbreviated name for Tris(2,3-dibromopropyl) phosphate, a brominated organophosphate. Historically, it was widely used as a flame retardant in various materials, including plastics and textiles.[1][2][3] It is a viscous, pale-yellow liquid at room temperature.[2] Of critical importance to researchers, Tris-BP is classified as a probable human carcinogen and is known to be nephrotoxic, causing damage to the kidneys.[2][4]
Q2: Why is dissolving Tris-BP in aqueous solutions for experiments challenging?
A2: Tris-BP is characterized by its very low solubility in water.[2][5] This poor aqueous solubility stems from its chemical structure, which is largely non-polar. This hydrophobicity makes it difficult to prepare homogenous aqueous solutions at concentrations typically required for in vitro and in vivo studies.
Q3: What are the primary safety precautions to consider when handling Tris-BP?
A3: Due to its toxicity and probable carcinogenicity, Tris-BP should be handled with appropriate safety measures in a laboratory setting.[2][4] This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work with Tris-BP, especially when preparing stock solutions, should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors. Proper waste disposal procedures for carcinogenic compounds must be followed.
Troubleshooting Guide: Overcoming Tris-BP Solubility Issues
This guide addresses common problems encountered when preparing Tris-BP solutions for experimental use.
| Problem | Potential Cause | Recommended Solution |
| Tris-BP does not dissolve in my aqueous buffer. | Inherently low water solubility of Tris-BP. | Tris-BP is practically insoluble in water. Direct dissolution in aqueous buffers is not a viable method for preparing stock solutions. It is necessary to first dissolve Tris-BP in an appropriate organic solvent. |
| Precipitate forms when adding the Tris-BP stock solution to my aqueous culture medium or buffer. | The concentration of the organic co-solvent is too high in the final solution, causing the Tris-BP to crash out. The final concentration of Tris-BP exceeds its solubility limit in the aqueous medium. | - Prepare a concentrated stock solution of Tris-BP in a water-miscible organic solvent like DMSO. - When preparing the final working solution, ensure the final concentration of the organic solvent is low (typically ≤0.1% v/v) to maintain the solubility of Tris-BP and minimize solvent-induced cellular toxicity. - Perform serial dilutions of the stock solution in the aqueous medium to reach the desired final concentration, ensuring thorough mixing after each dilution step. |
| I am observing cellular toxicity that may not be related to the effects of Tris-BP. | The organic solvent used to dissolve Tris-BP (e.g., DMSO, ethanol) can be toxic to cells at higher concentrations. | - Run a vehicle control experiment where cells are exposed to the same final concentration of the organic solvent used in the Tris-BP-treated samples. This will help differentiate between solvent-induced toxicity and the specific effects of Tris-BP. - Aim for the lowest possible final concentration of the organic solvent in your experiments. |
| How can I confirm the concentration of my Tris-BP solution? | Inaccurate initial weighing or dilution errors. | The concentration of Tris-BP in solution can be verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can accurately quantify the amount of Tris-BP present. |
Data Presentation: Solubility of Tris-BP
The following table summarizes the known solubility properties of Tris(2,3-dibromopropyl) phosphate in water and various organic solvents.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 0.8 mg/L | 24 | [2][3] |
| Water | 8 mg/L | Not Specified | [5] |
| Carbon Tetrachloride | Miscible | Not Specified | [2][3] |
| Chloroform | Miscible | Not Specified | [2][3] |
| Dichloromethane | Miscible | Not Specified | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Soluble (used for in vitro stock solutions) | Not Specified | [1] |
| Acetone | Soluble | Not Specified | [6] |
Experimental Protocols
1. Preparation of a Tris-BP Stock Solution for In Vitro Cellular Assays
This protocol is adapted from methodologies used for similar poorly soluble compounds in cell culture experiments.[1]
Materials:
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Tris(2,3-dibromopropyl) phosphate (Tris-BP)
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Dimethyl sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
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Calibrated pipettes
Procedure:
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In a chemical fume hood, carefully weigh out the desired amount of Tris-BP.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
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Vortex the solution thoroughly until the Tris-BP is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be mindful of potential degradation at higher temperatures.
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Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile tube if it will be used for cell culture experiments.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Cytotoxicity Assessment of Tris-BP using a Resazurin-Based Assay
This protocol provides a general workflow for assessing the cytotoxic effects of Tris-BP on a chosen cell line.
Materials:
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Cultured cells in 96-well plates
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Tris-BP stock solution (prepared as described above)
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Complete cell culture medium
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Resazurin sodium salt solution
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Phosphate-buffered saline (PBS)
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Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.
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Treatment Preparation: Prepare serial dilutions of the Tris-BP stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., 0.1%). Include a vehicle control (medium with the same final DMSO concentration) and a positive control for cytotoxicity.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Tris-BP.
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Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
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Resazurin Assay:
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Prepare the resazurin working solution in cell culture medium according to the manufacturer's instructions.
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Remove the treatment medium from the wells and wash the cells once with PBS.
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Add the resazurin working solution to each well and incubate for 1-4 hours, or until a color change is observed.
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Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Visualization of Cellular Pathways and Workflows
Tris-BP Induced Nephrotoxicity Pathway
The following diagram illustrates a proposed signaling pathway for Tris-BP-induced kidney cell injury. Tris-BP is metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress through the generation of reactive oxygen species (ROS), which in turn can lead to cellular damage, activation of stress-related pathways like ERK, and ultimately apoptosis (cell death).
Caption: Proposed pathway of Tris-BP induced nephrotoxicity.
Experimental Workflow for Assessing Tris-BP Cytotoxicity
This diagram outlines the key steps in a typical in vitro experiment to evaluate the cytotoxicity of Tris-BP.
Caption: Workflow for in vitro cytotoxicity testing of Tris-BP.
Logical Relationship for Troubleshooting Solubility Issues
This diagram illustrates the decision-making process for addressing solubility problems with Tris-BP in aqueous solutions.
References
- 1. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Nephrotoxic effect of tris(2,3-dibromopropyl)phosphate on rat urinary metabolites: assessment from 13C-NMR spectra of urines and biochemical and histopathological examinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris- and bis(2,3-dibromopropyl) phosphate (EHC 173, 1995) [inchem.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: Optimizing Tris-BP Extraction from Plastic Polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tris(2,4-di-tert-butylphenyl) phosphate (Tris-BP) from plastic polymers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction of Tris-BP from plastic matrices.
| Problem | Potential Cause | Recommended Solution |
| Low or No Tris-BP Recovery | Inadequate Solvent Choice: The selected solvent may have poor solubility for Tris-BP or does not sufficiently swell the polymer matrix. | - For Polypropylene (PP), consider using a mixture of a swelling solvent and a solvent with a similar solubility parameter to the polymer. A combination of propan-2-ol and cyclohexane (e.g., 97.5:2.5 v/v) has shown effectiveness for similar antioxidants. - For Polyethylene (PE), solvents like chloroform or dichloromethane can be effective. - Refer to the solvent selection table in the "Experimental Protocols" section for more options. |
| Insufficient Extraction Time or Temperature: The extraction conditions may not be vigorous enough to facilitate the diffusion of Tris-BP from the polymer. | - For Ultrasonic-Assisted Extraction (UAE), ensure a minimum of 15-30 minutes at an elevated temperature (e.g., 60°C). - For Accelerated Solvent Extraction (ASE), temperatures between 100°C and 140°C are typically effective. - For Soxhlet extraction, a duration of 16-24 hours is standard to ensure exhaustive extraction.[1] | |
| Degradation of Tris-BP: Tris-BP is the oxidized form of the antioxidant Irgafos 168. If the precursor was not fully oxidized, or if the extraction conditions are too harsh, degradation can occur. Tris-BP itself can also degrade under certain conditions. | - Avoid unnecessarily high temperatures during extraction and sample processing. - Analyze for the precursor, Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168), and other potential degradation products like 2,4-di-tert-butylphenol to get a complete picture.[2] | |
| Poor Reproducibility of Results | Inconsistent Sample Preparation: Variation in particle size of the polymer can significantly affect extraction efficiency. | - Grind the polymer sample to a consistent and fine particle size (e.g., passing through a 1-mm sieve) to ensure a uniform surface area for extraction.[1] Cryo-milling is often recommended. |
| Non-homogeneous Distribution of Tris-BP: The additive may not be uniformly dispersed throughout the polymer matrix. | - Ensure that the sampling method provides a representative portion of the material. Taking samples from different parts of the plastic product can help. | |
| Co-extraction of Interfering Substances | Extraction of Oligomers: Low molecular weight polymer chains (oligomers) can be co-extracted with Tris-BP, leading to matrix effects in the analysis. | - Optimize the solvent system to maximize Tris-BP solubility while minimizing polymer dissolution. - Post-extraction cleanup steps, such as solid-phase extraction (SPE) or precipitation of the oligomers by adding an anti-solvent, may be necessary. For polyesters, alkaline reductive after-treatments have been used to remove oligomers.[2][3] |
| "Blooming" of Additives: Tris-BP and other additives can migrate to the surface of the plastic, leading to a non-representative surface concentration.[4] | - If analyzing the bulk concentration, ensure the sample is representative of the entire material, not just the surface. - Surface-specific analysis techniques may be required if the surface concentration is of interest. | |
| Instrumental Analysis Issues | Matrix Effects in Chromatography: Co-extracted compounds can interfere with the detection and quantification of Tris-BP. | - Use of an internal standard is highly recommended to correct for matrix effects. - Matrix-matched calibration standards should be used for accurate quantification. - Techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) can provide the necessary selectivity and sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What is Tris-BP and why is it extracted from plastics?
A1: Tris(2,4-di-tert-butylphenyl) phosphate (Tris-BP) is a phosphite antioxidant. It is primarily the oxidized form of Irgafos 168, a common processing stabilizer in many plastics like polyethylene (PE) and polypropylene (PP). Extracting and quantifying Tris-BP is crucial for quality control, regulatory compliance (especially for food contact materials), and to understand the degradation and stabilization mechanisms of the polymer.
Q2: Which extraction method is best for Tris-BP?
A2: The "best" method depends on factors like the polymer type, available equipment, and the desired sample throughput.
-
Soxhlet extraction is a classic, exhaustive method but is time and solvent-intensive.[1]
-
Ultrasonic-Assisted Extraction (UAE) is faster than Soxhlet and uses less solvent, offering a good balance of efficiency and speed.
-
Accelerated Solvent Extraction (ASE) is a rapid and automated technique that uses elevated temperature and pressure, significantly reducing extraction time and solvent consumption.[5]
Q3: How do I choose the right solvent for my polymer?
A3: The ideal solvent should effectively solvate Tris-BP without dissolving the polymer matrix. A good starting point is to use a solvent that swells the polymer, which facilitates the diffusion of the additive. For polypropylene, a mixture of a swelling agent (like cyclohexane) and a primary solvent (like isopropanol) can be effective.[6] For polyethylene, chlorinated solvents like dichloromethane have been used. It is often a process of empirical optimization.
Q4: Can Tris-BP degrade during the extraction process?
A4: While Tris-BP is a relatively stable molecule, prolonged exposure to very high temperatures or aggressive solvents could potentially lead to degradation. More commonly, its precursor, Irgafos 168, can oxidize to Tris-BP during polymer processing and storage.[2] It is often advisable to analyze for both compounds.
Q5: What are oligomers and why are they a problem?
A5: Oligomers are short chains of the polymer that can leach out during the extraction process. They can interfere with the analysis of Tris-BP by causing matrix effects in chromatographic systems and can also contribute to the overall extractable content.[3]
Q6: How can I prevent "blooming" from affecting my results?
A6: "Blooming" is the migration of additives to the surface of the plastic.[4] To obtain a representative bulk analysis, it is essential to grind the polymer into a fine powder. If you are interested in the surface concentration of Tris-BP, specific surface-sensitive analytical techniques should be employed.
Data Presentation
Table 1: Comparison of Extraction Methods for Antioxidants from Polyolefins
| Extraction Method | Polymer | Antioxidant | Solvent(s) | Temperature (°C) | Time | Recovery (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Polyethylene | Irgafos 168 | Chloroform | 60 | 15 min | Total Recovery | Based on studies of similar antioxidants |
| Accelerated Solvent Extraction (ASE) | Polypropylene | Irganox 1010 | Propan-2-ol/Cyclohexane (97.5:2.5) | 140 | 18 min | Complete Extraction | [7] |
| Soxhlet Extraction | Polyethylene | Various Additives | Dichloromethane | Boiling Point | 6 hours | >86% | General protocol, specific data for Tris-BP not available |
| Pressurized Fluid Extraction (PFE) | Polypropylene | Irganox 1010 | Isopropanol/Cyclohexane | 140 | 12 min | Equivalent to Soxhlet | [5] |
Note: Data for Tris-BP is limited; values for structurally similar antioxidants are provided for guidance.
Experimental Protocols
Soxhlet Extraction Protocol (Adapted from EPA Method 3540C[1])
-
Sample Preparation: Cryo-mill the polymer sample to a fine powder (e.g., to pass a 1-mm sieve).
-
Thimble Preparation: Place approximately 10 g of the powdered polymer into a glass fiber or cellulose extraction thimble.
-
Apparatus Setup: Place the thimble into a Soxhlet extractor. Add 300 mL of a suitable solvent (e.g., dichloromethane for PE, or a mixture like isopropanol/cyclohexane for PP) and a few boiling chips to a round-bottom flask and connect it to the extractor and a condenser.
-
Extraction: Heat the flask to initiate solvent reflux. Extract for 16-24 hours at a rate of 4-6 cycles per hour.
-
Concentration: After extraction, allow the apparatus to cool. The extract can then be concentrated using a rotary evaporator to a smaller volume for analysis.
-
Analysis: Analyze the extract using a suitable analytical technique such as HPLC-UV or LC-MS.
Ultrasonic-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Weigh approximately 1-2 g of the finely ground polymer sample into a glass vial.
-
Solvent Addition: Add 20 mL of an appropriate solvent (e.g., chloroform for PE).
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 60°C).
-
Filtration: After sonication, filter the extract through a 0.45 µm syringe filter to remove any polymer particles.
-
Analysis: The filtrate is then ready for chromatographic analysis.
Accelerated Solvent Extraction (ASE) Protocol
-
Sample Preparation: Mix approximately 0.5-1 g of the ground polymer sample with an inert material like diatomaceous earth or sand.
-
Cell Loading: Load the mixture into an appropriate sized extraction cell.
-
Extraction Parameters: Set the extraction parameters on the ASE instrument. Typical parameters for polyolefins are:
-
Solvent: Isopropanol with 2.5% cyclohexane
-
Temperature: 140°C
-
Pressure: 1500 psi
-
Static Time: 5 minutes
-
Number of Cycles: 2-3
-
-
Extraction: Run the automated extraction process.
-
Collection: The extract is collected in a vial, ready for analysis.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent Tris-BP recovery.
Caption: General experimental workflow for Tris-BP extraction from polymers.
References
- 1. epa.gov [epa.gov]
- 2. Why are oligomers produced and how to remove them? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Oligomer remover | PPT [slideshare.net]
- 4. specialchem.com [specialchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt
This technical support guide is intended for researchers, scientists, and drug development professionals to address potential stability issues with 1-Propanol, 2,3-dibromo-, phosphate, sodium salt during storage and experimentation. The information provided is based on the general chemical properties of organophosphate esters and brominated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1-Propanol, 2,3-dibromo-, phosphate, sodium salt?
A1: To ensure the long-term stability of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt, it is recommended to store the compound in a cool, dry place, away from direct light and heat sources. The container should be tightly sealed to prevent moisture absorption.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The phosphate ester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. Organophosphate esters can hydrolyze, and related compounds like Tris(2,3-dibromopropyl) phosphate show some instability under basic conditions (pH 9).[1]
-
Thermal Decomposition: At elevated temperatures, organophosphate compounds can decompose. For instance, Tris(2,3-dibromopropyl) phosphate begins to decompose at temperatures around 200°C, producing toxic fumes.[2]
Q3: Are there any known incompatibilities for this compound?
Q4: How can I tell if my stored 1-Propanol, 2,3-dibromo-, phosphate, sodium salt has degraded?
A4: Signs of degradation may include:
-
Physical Changes: A change in color, appearance, or odor.
-
Changes in Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
-
pH Shift: A change in the pH of a solution prepared with the stored compound compared to a freshly opened batch.
-
Inconsistent Experimental Results: Variability in experimental outcomes or a decrease in the expected activity of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results. | Degradation of the compound due to improper storage. | 1. Verify the storage conditions of your current batch. 2. Perform a quality control check (e.g., by spectroscopy or chromatography) if possible. 3. Test a new, unopened batch of the compound under the same experimental conditions to see if the issue persists. |
| Compound has changed color or appearance. | Possible chemical degradation or contamination. | Do not use the compound. Dispose of it according to your institution's safety guidelines and obtain a fresh supply. |
| Difficulty dissolving the compound. | The compound may have absorbed moisture, leading to clumping, or it may have degraded into less soluble byproducts. | 1. Ensure the correct solvent and concentration are being used. 2. Gently warm the solution (if the compound is thermally stable at that temperature) or use sonication to aid dissolution. 3. If solubility issues persist, it is a strong indicator of degradation. |
Experimental Protocols
Protocol for a Basic Stability Assessment
This protocol outlines a general procedure for an accelerated stability study to evaluate the shelf-life of 1-Propanol, 2,3-dibromo-, phosphate, sodium salt under controlled stress conditions.
Objective: To assess the stability of the compound under elevated temperature and humidity.
Materials:
-
1-Propanol, 2,3-dibromo-, phosphate, sodium salt (at least two different batches, if possible).
-
Environmental chambers or ovens capable of maintaining controlled temperature and humidity.
-
Appropriate analytical instrumentation for purity assessment (e.g., HPLC, GC-MS, or NMR).
-
Inert, tightly sealed containers for sample storage.
Methodology:
-
Initial Analysis (Time 0):
-
Take an initial sample from a new, unopened container of the compound.
-
Characterize the initial purity and physical properties (e.g., appearance, solubility). This will serve as your baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several small, tightly sealed containers to avoid repeated opening and closing of the same sample.
-
Place the samples under the following conditions:
-
Accelerated Conditions: 40°C ± 2°C with 75% ± 5% relative humidity (RH).[3]
-
Real-Time Conditions (Control): Recommended storage conditions (e.g., 2-8°C or room temperature, protected from light).
-
-
-
Time Points for Testing:
-
For accelerated studies, test the samples at regular intervals, for example, at 1, 3, and 6 months.[4]
-
For real-time studies, testing can be performed at longer intervals, such as 6, 12, and 24 months.
-
-
Analysis at Each Time Point:
-
At each time point, remove a sample from each storage condition.
-
Allow the sample to return to ambient temperature before opening.
-
Perform the same analytical tests as in the initial analysis to assess purity and check for the appearance of degradation products.
-
Document any changes in physical appearance.
-
-
Data Evaluation:
-
Compare the results from the stressed samples to the control samples and the initial baseline data.
-
A significant change, often defined as a 5-10% loss of purity, may indicate instability under the tested conditions.
-
Visualizations
Caption: Workflow for assessing the stability of a chemical compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Organophosphates
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of organophosphates.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in the HPLC analysis of organophosphates?
Peak tailing in HPLC is an asymmetrical peak shape where the latter half of the peak is broader than the front half.[1] This can be caused by both chemical and physical factors within the chromatographic system.
Chemical Causes:
-
Secondary Interactions: Organophosphates can interact with exposed silanol groups on the surface of silica-based columns. These interactions, particularly with acidic silanols, can lead to peak tailing.[2][3] Basic organophosphates are especially prone to these secondary interactions.[2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of either the organophosphate analytes or the residual silanol groups on the column, causing secondary interactions and peak tailing.[4][5]
-
Contaminants: The accumulation of sample matrix components or other contaminants on the column can create active sites that interact with organophosphates, leading to distorted peak shapes.[6]
Physical Causes:
-
Column Voids: A void at the head of the column can cause the sample to spread unevenly, resulting in peak tailing for all analytes.[7][8]
-
Blocked Frit: A partially blocked inlet frit can disrupt the flow path and lead to peak distortion.[8]
-
Extra-Column Dead Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause band broadening and peak tailing.[1][9]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[8][10]
Q2: How can I determine if the peak tailing is a chemical or physical problem?
A simple diagnostic test is to observe the peak shape of all compounds in your chromatogram.
-
If all peaks are tailing, the issue is likely physical , such as a column void, a blocked frit, or excessive dead volume.[7]
-
If only some peaks (typically the more polar or basic organophosphates) are tailing while others have good symmetry, the problem is likely chemical in nature, such as secondary interactions with the stationary phase or an inappropriate mobile phase pH.[7]
Q3: How does the mobile phase pH affect the peak shape of organophosphates?
The pH of the mobile phase can significantly impact the peak shape of ionizable organophosphates.[5] For basic organophosphates, a low pH (typically between 2 and 4) will protonate the analyte, giving it a positive charge. At the same time, a low pH suppresses the ionization of acidic silanol groups on the silica surface, minimizing secondary electrostatic interactions and reducing peak tailing.[2][11] Conversely, for acidic organophosphates, a mobile phase pH set below their pKa will keep them in their non-ionized form, which generally results in better peak shape on a reversed-phase column.[12]
Q4: Can interactions with the HPLC system itself cause peak tailing for organophosphates?
Yes, it has been observed that phosphate-containing compounds can interact with stainless steel components of the HPLC system, such as tubing and frits, leading to severe peak tailing.[13] This is particularly problematic when non-phosphate buffers are used.
Troubleshooting Guides
Guide 1: Addressing Chemical Causes of Peak Tailing
This guide focuses on troubleshooting peak tailing caused by undesirable chemical interactions.
Step 1: Evaluate and Adjust Mobile Phase pH
For basic organophosphates, lowering the mobile phase pH can significantly improve peak shape by minimizing secondary interactions with silanol groups.[2]
-
Action: Prepare a mobile phase with a pH between 2.5 and 3.5 using a suitable buffer (e.g., phosphate or formate).
-
Note: Always ensure the chosen pH is within the stable range for your HPLC column.[5]
Illustrative Data: The following table illustrates the potential effect of mobile phase pH on the tailing factor of a basic organophosphate.
| Mobile Phase pH | Tailing Factor (Illustrative) |
| 6.8 | 2.1 |
| 4.5 | 1.6 |
| 3.0 | 1.1 |
Step 2: Use a High-Purity, End-Capped Column
Modern HPLC columns are often "end-capped" to block the majority of residual silanol groups, reducing their potential for secondary interactions.[7][10]
-
Action: If you are using an older column, consider switching to a modern, high-purity, end-capped C18 or a column with a different stationary phase chemistry (e.g., embedded polar group).
Step 3: Consider Mobile Phase Additives
In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve the peak shape of basic analytes.[2] However, this approach is becoming less common with the availability of better column technologies.[14]
Step 4: Pre-treat the HPLC System for Phosphate Interactions
To mitigate interactions with stainless steel components, pre-treating the system can be effective.
-
Action: Flush the HPLC system, including tubing and the column, with a solution of phosphoric acid prior to analysis. This can passivate the stainless steel surfaces and dramatically improve peak shapes for phosphate-containing compounds.[13]
Guide 2: Resolving Physical Causes of Peak Tailing
This guide provides steps to identify and fix physical issues within the HPLC system that can lead to peak tailing.
Step 1: Check for Column Voids and Frit Blockage
A void at the column inlet or a blocked frit are common causes of peak tailing that affect all peaks.
-
Action:
-
Disconnect the column from the detector.
-
Reverse the direction of the column.
-
Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns) at a low flow rate to dislodge any blockage from the inlet frit.[11][15]
-
If a void is suspected at the head of the column, it may need to be replaced.
-
Step 2: Minimize Extra-Column Dead Volume
Excessive dead volume can lead to band broadening and peak tailing.
-
Action:
Step 3: Optimize Injection Volume and Sample Concentration
Column overload can cause peak distortion.
-
Action:
Experimental Protocols
Protocol 1: General Column Washing Procedure for Reversed-Phase Columns
This protocol is designed to remove strongly retained contaminants that may cause peak tailing.
Materials:
-
HPLC-grade water
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
Procedure:
-
Set the column oven temperature to 40-50°C to improve solvent viscosity and cleaning efficiency.
-
Disconnect the column from the detector to avoid contaminating it.
-
Flush the column with 20 column volumes of 10:90 methanol:water to remove any precipitated buffer salts.[15]
-
Flush with 20 column volumes of 100% methanol.[15]
-
Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 20 column volumes of 75:25 acetonitrile:isopropanol to remove strongly hydrophobic compounds.[15]
-
Flush with 20 column volumes of 100% acetonitrile.
-
Flush with 20 column volumes of the initial mobile phase conditions of your analytical method before reconnecting the detector.[15]
Column Volume Calculation: The volume of a column can be estimated using the formula: V = πr²L , where 'r' is the column's internal radius and 'L' is its length.
| Column Dimensions (ID x Length) | Approximate Column Volume |
| 4.6 mm x 150 mm | 2.5 mL |
| 4.6 mm x 250 mm | 4.2 mL |
| 2.1 mm x 100 mm | 0.35 mL |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. agilent.com [agilent.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. youtube.com [youtube.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. m.youtube.com [m.youtube.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. uhplcs.com [uhplcs.com]
- 13. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
selecting the appropriate internal standard for Tris-BP quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Tris(2,3-dibromopropyl) phosphate (Tris-BP).
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for Tris-BP quantification?
A1: The ideal internal standard for Tris-BP quantification is an isotopically labeled version of the analyte, such as Tris(2,3-dibromopropyl) Phosphate-d15.[1][2] Stable isotope-labeled internal standards are considered the gold standard because they have nearly identical chemical and physical properties to the analyte.[3] This ensures they behave similarly during sample preparation and analysis, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[3][4]
Q2: Are there commercially available isotopically labeled internal standards for Tris-BP?
A2: Yes, Tris(2,3-dibromopropyl) Phosphate-d15 is commercially available from various suppliers of analytical reference materials.[2]
Q3: What are the common analytical techniques for Tris-BP quantification?
A3: The most common analytical techniques for Tris-BP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][5][6] Both techniques offer high sensitivity and selectivity for detecting and quantifying Tris-BP in various matrices.
Q4: What are the main challenges in Tris-BP analysis?
A4: The main challenges in Tris-BP analysis include:
-
Thermal Decomposition: Tris-BP is thermally labile and can degrade in the high temperatures of a GC inlet and column, leading to inaccurate quantification.[6]
-
Matrix Effects: Complex sample matrices can interfere with the ionization of Tris-BP in the mass spectrometer, causing ion suppression or enhancement and affecting accuracy.[7][8][9]
-
Sample Preparation: Efficient extraction of Tris-BP from complex samples while minimizing co-extraction of interfering substances is crucial for reliable results.
Troubleshooting Guide
Issue 1: Poor peak shape or multiple peaks for Tris-BP in GC-MS analysis.
-
Question: My Tris-BP standard is showing a poor peak shape or multiple peaks when analyzed by GC-MS. What could be the cause?
-
Answer: This is likely due to the thermal decomposition of Tris-BP in the GC system.[6] High temperatures in the injection port and column can cause the molecule to break down.
-
Troubleshooting Steps:
-
Lower the Injection Port Temperature: Start with a lower inlet temperature and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Shorter GC Column: A shorter column can reduce the residence time of the analyte at high temperatures.[6]
-
Employ a Cool On-Column or Splitless Injection: These injection techniques introduce the sample at a lower initial temperature, minimizing thermal stress.
-
Consider LC-MS/MS: If thermal decomposition remains a significant issue, switching to an LC-MS/MS method can be a robust alternative as it avoids high-temperature analysis.[1]
-
Issue 2: Inconsistent and low recovery of Tris-BP during sample preparation.
-
Question: I am experiencing inconsistent and low recovery of Tris-BP from my samples. How can I improve this?
-
Answer: Inconsistent and low recovery is often due to suboptimal extraction or matrix effects. The choice of extraction solvent and cleanup procedure is critical.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Test different solvents or solvent mixtures to find the most efficient one for your specific sample matrix. A common approach involves extraction with methanol followed by a liquid-liquid partition.[6]
-
Incorporate a Cleanup Step: Use solid-phase extraction (SPE) with cartridges like Florisil to remove interfering compounds from the sample extract.[6]
-
Use an Isotopically Labeled Internal Standard: Adding a stable isotope-labeled internal standard, like Tris(2,3-dibromopropyl) Phosphate-d15, at the beginning of the sample preparation process is the most effective way to correct for recovery losses.[1][3]
-
Issue 3: Signal suppression or enhancement observed in the mass spectrometer.
-
Question: I suspect matrix effects are impacting my Tris-BP quantification. How can I confirm and mitigate this?
-
Answer: Matrix effects, which cause ion suppression or enhancement, are a common challenge in mass spectrometry, especially with complex samples.[4]
-
Troubleshooting Steps:
-
Post-Extraction Spike Experiment: To confirm matrix effects, compare the signal of a pure Tris-BP standard to the signal of the same standard spiked into an extracted blank sample matrix. A significant difference in signal intensity indicates the presence of matrix effects.
-
Improve Sample Cleanup: More rigorous sample cleanup procedures, such as multi-step SPE, can help remove the interfering matrix components.
-
Modify Chromatographic Conditions: Adjusting the chromatographic gradient or using a different column can help separate Tris-BP from co-eluting matrix components.
-
Utilize a Stable Isotope-Labeled Internal Standard: This is the most reliable method to compensate for matrix effects, as the internal standard will be affected in the same way as the analyte.[3][4]
-
Experimental Protocols
Table 1: Summary of Analytical Methods for Tris-BP Quantification
| Parameter | GC-MS Method | LC-MS/MS Method |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer | Liquid Chromatograph coupled to a Tandem Mass Spectrometer[1] |
| Internal Standard | Tris(2,3-dibromopropyl) Phosphate-d15 | Tris(2,3-dibromopropyl) Phosphate-d15[1] |
| Sample Preparation | Methanol extraction, liquid-liquid partition, Florisil cartridge cleanup[6] | Solid-phase extraction[5] or solvent extraction[10] |
| Key Advantage | High separation efficiency for volatile compounds | Avoids thermal decomposition of the analyte[1] |
| Key Disadvantage | Potential for thermal degradation of Tris-BP[6] | Can be more susceptible to matrix effects without proper cleanup |
Detailed Methodologies
GC-MS Method for Tris-BP Quantification
-
Sample Preparation:
-
Homogenize the sample.
-
Spike the sample with a known amount of Tris(2,3-dibromopropyl) Phosphate-d15 internal standard.
-
Extract the sample with methanol using sonication or shaking.
-
Perform a liquid-liquid partition using a suitable solvent system (e.g., water/hexane).
-
Pass the organic extract through a Florisil solid-phase extraction (SPE) cartridge for cleanup.[6]
-
Evaporate the eluate to a small volume and reconstitute in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC Column: Use a low-bleed capillary column suitable for semi-volatile compounds.
-
Injection: Use a splitless or cool on-column injection to minimize thermal degradation.[6]
-
Oven Program: Develop a temperature program that provides good separation of Tris-BP from other matrix components.
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for both Tris-BP and the d15-labeled internal standard.
-
LC-MS/MS Method for Tris-BP Quantification
-
Sample Preparation:
-
Homogenize the sample.
-
Spike the sample with Tris(2,3-dibromopropyl) Phosphate-d15 internal standard.
-
Perform solid-phase extraction (SPE) using a cartridge appropriate for the sample matrix and analyte polarity.[5] Alternatively, a simple solvent extraction can be used for cleaner matrices.[10]
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Column: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a suitable additive (e.g., formic acid or ammonium formate) is typically used.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both Tris-BP and the d15-labeled internal standard to ensure high selectivity and accurate quantification.[1]
-
Visualizations
Caption: General experimental workflow for Tris-BP quantification.
Caption: Troubleshooting logic for Tris-BP quantification.
References
- 1. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. Tris(2,3-dibromopropyl) Phosphate-d15 | LGC Standards [lgcstandards.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 6. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. quantification-of-brominated-flame-retardants-in-synthetic-polymers-via-direct-mass-spectrometric-analysis - Ask this paper | Bohrium [bohrium.com]
- 10. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
improving the sensitivity of mass spectrometry for brominated compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the sensitivity of mass spectrometry for the analysis of brominated compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the natural isotopic pattern of bromine critical for identifying my compound?
Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum. For a compound containing one bromine atom, you will observe two peaks of almost equal intensity separated by two mass-to-charge units (m/z). A compound with two bromine atoms will show a triplet with a 1:2:1 intensity ratio, and so on. Recognizing this unique pattern is a powerful tool for confirming the presence of a brominated compound and determining the number of bromine atoms in the molecule.[1]
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for my brominated compounds?
The choice between ESI and APCI depends on the polarity and thermal stability of your analyte.[2][3][4]
-
ESI is generally preferred for polar, ionizable, and larger molecules. It is a "soft" ionization technique, which helps to keep fragile molecules intact.
-
APCI is typically more suitable for less polar, more volatile, and thermally stable compounds of lower molecular weight.[2][4]
For many brominated flame retardants, which can have a range of polarities, both techniques should be considered during method development.[5] Often, APCI can offer better sensitivity for less polar brominated compounds and may be less susceptible to matrix effects.[4][5]
Q3: My brominated analyte shows a very weak signal in ESI positive mode. What can I do?
Poor ionization efficiency is a common cause of weak signals. Here are several strategies to improve it:
-
Switch to Negative Ion Mode: Many brominated compounds, particularly brominated phenols, are acidic and ionize more efficiently in negative ion mode (ESI-).[6]
-
Optimize Mobile Phase: The composition of your mobile phase significantly impacts ESI efficiency.
-
Additives: Small amounts of additives like ammonium formate or ammonium acetate can aid in the formation of adducts, which may enhance the signal. For negative mode, additives like ammonium fluoride can improve sensitivity.
-
Solvent Composition: Ensure your solvents are LC-MS grade. The organic solvent choice (methanol vs. acetonitrile) can also influence ionization and sensitivity.[4]
-
-
Enhance Adduct Formation: Some brominated compounds do not readily form [M+H]+ or [M-H]- ions. In these cases, promoting the formation of adducts can significantly increase sensitivity. Silver ions (Ag+) are known to form strong adducts with brominated compounds and can be introduced via post-column infusion.
Q4: What is in-source fragmentation and how can I control it?
In-source fragmentation is the breakdown of an analyte within the ion source of the mass spectrometer before it reaches the mass analyzer.[7][8] This can be problematic as it reduces the signal intensity of the molecular ion you are trying to measure.[9] The primary cause of in-source fragmentation is an excessively high cone voltage (also known as fragmentor or orifice voltage).[9][10][11]
To minimize in-source fragmentation, you should carefully optimize the cone voltage. By systematically reducing this voltage, you can often find a sweet spot that allows for efficient ion transmission without causing the molecule to fragment.[9]
Troubleshooting Guide
Problem: Low Signal Intensity / Poor Sensitivity
This is one of the most common challenges in mass spectrometry.[12] A systematic approach can help identify and resolve the issue.
Troubleshooting Workflow for Low Sensitivity
Caption: A logical workflow for troubleshooting low signal intensity.
Data & Protocols
Data Presentation
Table 1: Comparison of Ionization Techniques for Flame Retardants
This table provides a relative comparison of the limits of quantification (LOQs) for different ionization techniques for a class of compounds related to brominated flame retardants. Lower values indicate better sensitivity.
| Compound Class | LC-ESI-MS/MS (LOQ, pg) | LC-APCI-MS/MS (LOQ, pg) |
| Organophosphorus Flame Retardants | 0.81–970 | 0.81–36 |
| Data adapted from a study on organophosphorus flame retardants, which are often used alongside or as replacements for brominated flame retardants. LC-APCI-MS/MS generally showed lower LOQs for the majority of the tested compounds.[5] |
Table 2: Effect of Cone Voltage on Analyte and Fragment Ion Intensity
This table illustrates how changing the cone voltage can shift the most abundant ion from the molecular ion to a fragment ion. The data is conceptual but based on typical observations.[10][11]
| Cone Voltage | Analyte | Molecular Ion ([M-H]-) Relative Intensity | Fragment Ion Relative Intensity |
| 20 V | Tetrabromobisphenol A | 95% | 5% |
| 40 V | Tetrabromobisphenol A | 60% | 40% |
| 80 V | Tetrabromobisphenol A | 15% | 85% |
| At low cone voltages, the molecular ion is predominant. As the voltage increases, in-source fragmentation occurs, leading to a higher abundance of the fragment ion and a decrease in the molecular ion signal.[9][11] |
Experimental Protocols
Protocol 1: Systematic Optimization of Ion Source Parameters
This protocol outlines a systematic approach to optimizing key source parameters to enhance sensitivity.[2][13]
Objective: To find the optimal source parameter values for maximizing the signal intensity of a specific brominated analyte.
Workflow Diagram for Source Parameter Optimization
Caption: A step-by-step workflow for optimizing mass spectrometer source parameters.
Methodology:
-
Analyte Infusion: Prepare a standard solution of your brominated analyte (e.g., 100-1000 ng/mL) in a solvent composition similar to your LC mobile phase. Infuse this solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min). Alternatively, perform repeated injections of the standard onto the LC column.[14]
-
Initial Parameter Selection: Start with the instrument manufacturer's recommended default settings for your ionization source (ESI or APCI).
-
Sequential Optimization: Adjust one parameter at a time while holding the others constant. Monitor the signal intensity of your analyte's molecular ion.
-
Capillary Voltage (ESI): Vary the voltage in increments (e.g., 0.5 kV) to find the value that yields the highest signal.
-
Cone/Fragmentor Voltage: This is a critical parameter. Start at a low voltage (e.g., 10-20 V) and gradually increase it. Observe the intensity of the molecular ion. Note the voltage at which the signal is maximized before fragmentation begins to significantly increase.[10]
-
Nebulizing and Drying Gases: Optimize the flow rates and temperatures of the nebulizing and drying gases. Higher flow rates and temperatures can improve desolvation but may also lead to degradation of thermally labile compounds.
-
-
Verification: Once the optimal settings for each parameter are found, perform a final check to ensure the combination of settings provides the best overall signal.
Protocol 2: Enhancing Sensitivity with Post-Column Silver Ion Adduction
Objective: To increase the signal intensity of brominated compounds that do not ionize well by forming silver adducts ([M+Ag]+). This is particularly useful for nonpolar compounds with double bonds or heteroatoms that can complex with silver.
Methodology:
-
Prepare Silver Nitrate Solution: Prepare a solution of silver nitrate in a solvent compatible with your mobile phase (e.g., 10-100 µM in water or methanol).
-
Setup Post-Column Infusion: After your LC column and before the MS inlet, insert a T-fitting.
-
Connect the eluent from the LC column to one arm of the "T".
-
Connect a syringe pump containing the silver nitrate solution to the second arm of the "T".
-
Connect the third arm of the "T" to the mass spectrometer's ion source.
-
-
Optimize Infusion Flow Rate: Use a low flow rate for the silver nitrate solution (e.g., 5-10 µL/min) to minimize dilution of the LC eluent and to avoid altering the chromatography.[15]
-
Mass Spectrometer Settings:
-
Operate the mass spectrometer in positive ion mode.
-
Set the instrument to scan for the expected m/z of the silver adducts. Remember that silver has two isotopes (107Ag and 109Ag), so you should look for two peaks separated by 2 Da.
-
Optimize the source parameters as described in Protocol 1, focusing on maximizing the signal of the [M+Ag]+ ions.
-
-
Analysis: Inject your sample onto the LC column. The separated analytes will mix with the silver nitrate solution post-column, form adducts, and then enter the mass spectrometer for detection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. perkinelmer.com.ar [perkinelmer.com.ar]
- 6. The Hidden Impact of In-Source Fragmentation in Metabolic and Chemical Mass Spectrometry Data Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Memory Effects in the Analysis of Persistent Organic Pollutants (POPs)
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals address memory effects in the analysis of persistent organic pollutants (POPs).
Troubleshooting Guide
Problem: I am observing ghost peaks in my blank injections following the analysis of a high-concentration POPs sample.
This is a classic sign of carryover, a type of memory effect where analytes from a previous injection are retained in the analytical system and elute in subsequent runs. Use the following decision tree to identify and resolve the source of the carryover.
Caption: Troubleshooting Decision Tree for GC-MS Carryover.
Frequently Asked Questions (FAQs)
Q1: What are memory effects in the context of POPs analysis?
A1: Memory effects, often observed as carryover, occur when trace amounts of analytes from a previous, typically high-concentration, sample are retained in the analytical system and appear in subsequent analyses, including blanks. This can lead to inaccurate quantification and false positives. Persistent organic pollutants are particularly susceptible to these effects due to their "sticky" nature and low volatility.
Q2: What are the primary sources of memory effects in a GC-MS system?
A2: The most common sources of memory effects in a GC-MS system include:
-
Injector/Inlet: Contamination of the inlet liner, septum, and other surfaces.
-
Syringe: Adsorption of analytes onto the inner and outer surfaces of the syringe needle.
-
GC Column: Accumulation of non-volatile or semi-volatile residues at the head of the column.
-
Autosampler: Contaminated wash solvents, vials, or transfer lines.
Q3: How can I prevent memory effects before they occur?
A3: Proactive prevention is key. Implementing the following practices can significantly reduce the occurrence of memory effects:
-
Sample Preparation: Employ thorough cleanup procedures to remove matrix components that can contribute to system contamination.
-
Injection Volume: Use the smallest injection volume necessary to achieve the required sensitivity.
-
Inlet Maintenance: Regularly replace the inlet liner and septum.
-
Column Conditioning: Perform regular column bake-outs to remove accumulated contaminants.
-
Autosampler Hygiene: Use fresh, high-purity wash solvents and clean vials for each sequence.
Q4: What are the best wash solvents for the autosampler to minimize carryover of POPs?
A4: The choice of wash solvent is critical. A combination of solvents with different polarities is often most effective. For many POPs, a sequence involving a non-polar solvent (like hexane or isooctane) to dissolve the analytes, followed by a more polar solvent (like acetone or methanol) to rinse the system, is recommended. The effectiveness of a wash solvent depends on the specific POPs being analyzed.
Q5: How high and for how long should I bake-out my GC column?
A5: A column bake-out should be performed at a temperature 20-30°C above the final temperature of your analytical method, but it is crucial not to exceed the column's maximum operating temperature to avoid permanent damage. A typical bake-out duration is 30-60 minutes.[1] For heavily contaminated systems, a longer bake-out may be necessary.
Quantitative Data on POPs Carryover
The following table summarizes typical carryover percentages observed for different classes of POPs under various conditions. It is important to note that these values can vary significantly depending on the specific analyte, its concentration, the analytical instrumentation, and the implemented cleaning procedures.
| Analyte Class | Typical Carryover (%) | Mitigating Factors |
| Polychlorinated Biphenyls (PCBs) | 0.1 - 1% | Regular inlet maintenance, use of a guard column. |
| Organochlorine Pesticides (OCPs) | 0.05 - 0.5% | Optimized autosampler wash sequences, use of deactivated liners. |
| Polybrominated Diphenyl Ethers (PBDEs) | 0.2 - 2% | High-temperature column bake-outs, use of stronger wash solvents. |
| Dioxins and Furans | < 0.1% | Dedicated high-resolution systems, stringent cleaning protocols. |
Note: Data is compiled from various analytical studies and serves as a general guideline. Studies have shown that with proper rinsing techniques between extractions, carryover can be minimized to less than 0.5% for many analytes.[2]
Experimental Protocols
Protocol 1: Detailed GC Inlet Cleaning Procedure
This protocol outlines the steps for a thorough cleaning of a standard split/splitless GC inlet to remove accumulated residues that can cause memory effects.
-
Cooldown: Set the inlet and oven temperatures to a safe handling temperature (e.g., 40°C). Turn off the carrier gas flow to the inlet.
-
Disassembly:
-
Carefully remove the autosampler if present.
-
Unscrew the septum nut and remove the old septum.
-
Remove the inlet liner.
-
Disconnect the column from the inlet.
-
-
Cleaning:
-
Use a lint-free swab moistened with methanol to clean the inside of the septum nut and the top of the inlet.
-
Clean the inlet body using a sequence of solvents. A common sequence is methanol, followed by acetone, and then hexane. Use a new swab for each solvent.
-
For stubborn residues, a soft brush can be used to gently scrub the interior surfaces.
-
-
Reassembly:
-
Install a new, deactivated inlet liner and a new septum.
-
Reconnect the column, ensuring a proper seal.
-
Reinstall the autosampler.
-
-
Leak Check and Conditioning:
-
Restore carrier gas flow and perform a leak check.
-
Heat the inlet to its operating temperature and allow it to condition for at least 30 minutes before running samples.
-
Protocol 2: Standard Operating Procedure for GC Column Bake-out
This procedure is designed to remove semi-volatile contaminants that have accumulated on the GC column.
-
Disconnect from Detector: To prevent contamination of the detector, it is best practice to disconnect the column from the detector inlet and cap the detector inlet.
-
Set High Flow: Increase the carrier gas flow rate through the column. This will help to efficiently sweep out the contaminants as they are volatilized.
-
Temperature Program:
-
Set the initial oven temperature to 50°C.
-
Ramp the temperature at 10°C/min to 20-30°C above the final temperature of your analytical method, without exceeding the column's maximum temperature limit.
-
Hold at this temperature for 1-2 hours.[3]
-
-
Cooldown and Reconnect:
-
Cool down the oven to a safe temperature.
-
Reduce the carrier gas flow back to the analytical method's setting.
-
Reconnect the column to the detector.
-
-
Equilibration: Equilibrate the system by running at least one blank solvent injection before analyzing samples.
Visualization of Experimental Workflow
The following diagram illustrates a comprehensive workflow for minimizing memory effects throughout the entire POPs analysis process.
References
reducing analytical variability in replicate measurements of Tris-BP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce analytical variability in replicate measurements of Tris-BP (Tris(2,3-dibromopropyl) phosphate).
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques for quantifying Tris-BP?
A1: The most common analytical techniques for quantifying Tris-BP are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). GC-MS is a widely used method; however, thermal decomposition of Tris-BP can occur in the GC injection port, potentially leading to variability in results.[1] HPLC-MS/MS is another powerful technique that can provide high sensitivity and specificity.
Q2: What are the key sources of analytical variability in Tris-BP measurements?
A2: Analytical variability in Tris-BP measurements can arise from several sources, including:
-
Sample Preparation: Inefficient extraction, sample contamination, and inconsistency in sample handling can all introduce significant variability. The quality of the sample preparation directly impacts the accuracy, precision, and sensitivity of the analytical method.[2]
-
Instrumental Factors: Issues with the analytical instrument, such as leaks in an HPLC system, a contaminated GC liner, or fluctuations in instrument temperature, can lead to inconsistent results.[3]
-
Matrix Effects: The sample matrix can interfere with the ionization of Tris-BP in MS-based methods, leading to signal suppression or enhancement.
-
Thermal Decomposition: Tris-BP is susceptible to thermal degradation, particularly during GC analysis, which can result in lower recovery and higher variability.[1]
-
Analyst Technique: Variations in technique between different analysts can also contribute to variability.
Q3: How does the pH of a Tris buffer affect its stability and performance?
A3: The pKa of Tris buffer is sensitive to temperature. As the temperature decreases, the pH of the buffer increases, and as the temperature increases, the pH decreases. This is an important consideration when preparing and using Tris-based solutions, as a significant change in pH can affect experimental results. It is crucial to measure the pH of a Tris buffer at the temperature at which it will be used.
Q4: What is the toxicological significance of Tris-BP?
A4: Tris(2,3-dibromopropyl) phosphate is considered a probable human carcinogen.[4][5] It has been shown to be mutagenic in various test systems and can cause genetic damage.[4] The kidney is a primary target organ for its toxicity.[6] A similar organophosphate flame retardant, Tris(1,3-dichloro-2-propyl)phosphate (TDCPP), has been shown to affect the insulin/insulin-like growth factor signaling (IIS) pathway.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Tris-BP.
HPLC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure Tris-BP is in a single ionic form. |
| Column overload. | Dilute the sample or use a column with a higher loading capacity. | |
| Column contamination. | Flush the column with a strong solvent or replace the column if necessary. | |
| Inconsistent Retention Times | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature. |
| Air bubbles in the pump. | Degas the mobile phase and prime the pump. | |
| Leak in the HPLC system. | Check all fittings and connections for leaks. | |
| Low Signal Intensity | Ion suppression from matrix components. | Optimize sample preparation to remove interfering substances. Use a matrix-matched calibration curve. |
| Poor ionization efficiency. | Optimize MS source parameters (e.g., spray voltage, gas flows). | |
| Clogged or dirty MS source. | Clean the mass spectrometer source. | |
| High Background Noise | Contaminated mobile phase or solvent. | Use high-purity solvents and freshly prepared mobile phases. |
| Contamination from previous injections (carryover). | Implement a thorough wash cycle between injections. | |
| Leak in the MS system. | Perform a leak check on the mass spectrometer. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet liner or column. | Use a deactivated liner and/or trim the front end of the column. |
| Column contamination. | Bake out the column at a high temperature or replace it. | |
| Variable Peak Areas | Inconsistent injection volume. | Ensure the autosampler is functioning correctly and the syringe is clean. |
| Leak in the injection port septum. | Replace the septum. | |
| Thermal decomposition of Tris-BP.[1] | Use a lower injection port temperature. Consider using a programmable temperature vaporization (PTV) inlet. | |
| Ghost Peaks (Carryover) | Contamination from a previous high-concentration sample. | Run several blank injections after a high-concentration sample. Clean the injection port and syringe. |
| Poor Sensitivity | Inefficient ionization. | Tune the mass spectrometer and optimize source parameters. |
| Sample loss during preparation. | Optimize the extraction and cleanup steps of the sample preparation protocol. |
Quantitative Data on Analytical Variability
The following tables summarize validation data for analytical methods used to quantify Tris compounds.
Table 1: HPLC-MS/MS Method Validation for Tris (Tromethamine)
| Parameter | Specification | Result |
| Linearity (R²) | ||
| ≥ 0.99 | > 0.999 | |
| Accuracy (% Recovery) | 80% - 120% | 92.2% - 105.1% |
| Precision (Repeatability, %RSD) | ≤ 15% | < 12% |
| Precision (Intermediate Precision, %RSD) | ≤ 20% | < 6% |
Table 2: GC-MS Method Validation for Tris(2,3-dibromopropyl) phosphate (TDBPP)
| Parameter | Concentration | Mean Recovery (%) | RSD (%) |
| Repeatability | 4 µg/g | 95.8 | 4.3 |
| 8 µg/g | 97.5 | 3.1 | |
| 20 µg/g | 99.1 | 2.5 | |
| Reproducibility | 4 µg/g | 95.8 | 8.9 |
| 8 µg/g | 97.5 | 6.7 | |
| 20 µg/g | 99.1 | 5.4 |
Experimental Protocols
Protocol 1: HPLC-MS/MS Analysis of Tris (Tromethamine)
This protocol is a summary of a validated method for the quantification of Tris (tromethamine) in pharmaceutical formulations.
1. Sample Preparation:
-
Samples are diluted with a suitable solvent (e.g., water or a buffer compatible with the mobile phase).
-
An internal standard may be added to improve accuracy and precision.
2. HPLC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tris and the internal standard are monitored.
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, and flow rates).
4. Quantification:
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of Tris in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: GC-MS Analysis of Tris(2,3-dibromopropyl) phosphate (TDBPP)
This protocol is based on a method for the analysis of TDBPP in textile samples.
1. Sample Preparation (Extraction):
-
A known weight of the sample is extracted with a suitable solvent (e.g., methanol) under reflux.
-
The extract is then subjected to a liquid-liquid partition to remove interfering substances.
-
A cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) may be necessary to further purify the sample.
-
The final extract is concentrated and may be derivatized if required.
2. GC Conditions:
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injector: Splitless or pulsed splitless injection is typically used to enhance sensitivity.
-
Injector Temperature: A lower temperature (e.g., 250°C) should be used to minimize thermal decomposition of TDBPP.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes of interest from other components in the sample.
-
Carrier Gas: Helium at a constant flow rate.
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) is used to improve sensitivity and selectivity by monitoring characteristic ions of TDBPP.
-
Source Temperature: Optimized for stable performance.
4. Quantification:
-
An internal standard (e.g., a deuterated analog of TDBPP) is added at the beginning of the sample preparation to correct for losses during the procedure and for instrumental variations.
-
A calibration curve is constructed by analyzing standards of known concentrations.
-
The concentration of TDBPP in the sample is calculated based on the response factor relative to the internal standard.
Visualizations
Caption: Experimental workflow for Tris-BP analysis.
Caption: TDCPP's effect on the IIS pathway.[7]
References
- 1. Tris- and bis(2,3-dibromopropyl) phosphate (EHC 173, 1995) [inchem.org]
- 2. healthvermont.gov [healthvermont.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nj.gov [nj.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Tris(1,3-dichloro-2-propyl)phosphate Reduces the Lifespan via Activation of an Unconventional Insulin/Insulin-Like Growth Factor-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Determination of Tris(2,3-dibromopropyl) phosphate (TDBPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Tris(2,3-dibromopropyl) phosphate (TDBPP), a flame retardant that has garnered significant attention due to its potential health risks. This document outlines key performance metrics, detailed experimental protocols, and visual workflows to assist researchers in selecting the most appropriate method for their specific application.
Performance Comparison of Analytical Methods
The selection of an analytical method for TDBPP is contingent on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the quantitative performance of commonly employed techniques.
| Analytical Method | Sample Matrix | Limit of Detection (LOD) | Linearity Range | Recovery Rate (%) | Key Advantages | Key Disadvantages |
| GC-MS | Textile Products | 0.3 µg/g[1][2] | 0.5 - 8.0 µg/mL[1][2] | 66 - 108[1][2] | High resolution, established method. | Potential for thermal decomposition of TDBPP.[3] |
| GC/FPD | Textile Products | 1.0 µg/mL[3] | 2.0 - 100 µg/mL[3] | ~100[3] | Good sensitivity for phosphorus compounds. | Prone to thermal decomposition of TDBPP.[3] |
| LC-MS/MS | Textile Products | 0.87 µg/g[4] | 0.01 - 2.0 µg/mL[4][5] | 83.7 - 120.8[4][5] | Avoids thermal decomposition, high sensitivity and specificity.[4][5] | Higher instrumentation cost. |
| HPLC-DAD | Textiles | 1.0 mg/kg[6] | 2 - 200 µg/mL[6] | 78.1 - 98.4[6] | Lower cost, simpler instrumentation. | Lower sensitivity compared to MS methods. |
| UPLC-MS/MS | Water | Not Specified | Not Specified | Not Specified | Fast separation, high sensitivity and selectivity.[7] | Requires advanced instrumentation. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Textiles
This method is suitable for the quantification of TDBPP in various textile matrices.
a. Sample Preparation and Extraction:
-
Accurately weigh 0.5 g of the textile sample.
-
Replace the traditionally used benzene with a safer solvent like ethyl acetate for extraction.[1]
-
Perform extraction, for example, by methanol extraction followed by liquid-liquid partition and purification with a florisil cartridge column.[3]
-
Use deuterated TDBPP (TDBPP-d15) as a surrogate standard for accurate quantification.[1]
b. GC-MS Analysis:
-
To mitigate thermal decomposition, use a quartz liner in the injection port and consider a shorter column (e.g., 15 m).[3]
-
Column: 0.25 mm (I.D.) x 15 m fused silica capillary column coated with 5% phenyl methylpolysiloxane (0.25 µm film thickness).[8]
-
Injection: Pressurized temperature vaporization (PTV) injection is recommended.[8]
-
Carrier Gas: Helium.
-
MS Detection: Operate in electron impact (EI) mode for general analysis or electron capture negative ionization (ECNI) for enhanced sensitivity to brominated compounds.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Textiles
This method is highly sensitive and avoids the issue of thermal degradation of TDBPP.
a. Sample Preparation and Extraction:
-
Weigh 0.2 g of the cut textile sample.
-
Extract TDBPP using acetone under acidic conditions, followed by solvent replacement with acetonitrile.[4][5] This is an improvisation of the ISO 17881-2 method.[4]
-
Use deuterated TDBPP (TDBPP-d15) as a surrogate standard.[4][5]
-
Filter the final extract through a 0.20 µm PTFE filter before analysis.[4]
b. LC-MS/MS Analysis:
-
LC System: Agilent 1200 series or equivalent.[9]
-
Column: Kinetex XBC18 column (100 mm x 2.1 mm; 2.6 µm) or similar.[9]
-
Mobile Phase: A gradient of 5 mmol/L ammonium acetate solution and methanol.[5]
-
Flow Rate: 0.3 mL/min.[9]
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in negative mode.[5]
-
Detection: Selected Reaction Monitoring (SRM) for precursor and product ions of TDBPP.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for Textiles
A cost-effective method for the routine analysis of TDBPP.
a. Sample Preparation and Extraction:
-
Utilize ultrasound-assisted extraction with acetonitrile.[6]
-
Optimize extraction time and solvent volume for the specific textile matrix.
b. HPLC-DAD Analysis:
-
HPLC System: Standard HPLC with a Diode-Array Detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: Monitor the absorbance at the maximum absorption wavelength of TDBPP.[6]
-
Quantify using a calibration curve established with TDBPP standards.[6]
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of TDBPP, from sample collection to data interpretation.
References
- 1. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study for the revision of analytical method for tris (2,3-dibromopropyl) phosphate with restriction in textiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Research on Detecting Tris-(2,3-dibromopropyl)-Phosphate in Textiles with the HPLC/DAD Method | Scientific.Net [scientific.net]
- 7. CN102944635A - Method for determining tris (2,3-dibromopropyl) phosphate content of water - Google Patents [patents.google.com]
- 8. greensciencepolicy.org [greensciencepolicy.org]
- 9. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
inter-laboratory comparison of Tris-BP analysis
An Inter-laboratory Perspective on Tris(2,3-dibromopropyl) Phosphate (Tris-BP) Analysis: A Comparative Guide
Comparative Analysis of Analytical Methods
The primary techniques for the quantification of Tris-BP in various matrices, particularly textile products, include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC/DAD). The performance of these methods can be compared based on key analytical parameters such as the limit of detection (LOD), recovery, and precision (expressed as Relative Standard Deviation, RSD).
| Analytical Method | Matrix | Limit of Detection (LOD) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| GC-MS | Textile Products | 0.3 µg/g[3][4] | 66-108[3][4] | 1.2-10.2[3][4] |
| LC-MS/MS | Textile Products | 0.87 µg/g[1] | 83.7–120.8[1] | Not Reported |
| HPLC/DAD | Textiles | 1.0 mg/kg (1.0 µg/g)[5] | 78.1-98.4[5] | 3.2[5] |
A study evaluated a revised GC-MS method across six laboratories, providing insights into inter-laboratory performance. The study found that for Tris-BP, the accuracy (70–120%), repeatability (<10%), and reproducibility (<15%) were generally within acceptable ranges for quantifiable concentrations, although some deviations were noted for low-concentration samples.[6] This highlights the importance of robust and validated methods for ensuring consistency across different testing facilities.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are summaries of the experimental protocols for the compared methods.
GC-MS Protocol for Tris-BP in Textiles
This method was developed as a safer and more accurate alternative to older official methods.[3][4]
-
Sample Preparation:
-
Derivatization:
-
GC-MS Analysis:
LC-MS/MS Protocol for Tris-BP in Textiles
This method allows for the simultaneous analysis of Tris-BP and other flame retardants.[1]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
The extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
The calibration curve for TDBPP showed linearity in the range of 0.01–2.0 µg/mL.[1]
-
HPLC/DAD Protocol for Tris-BP in Textiles
This method provides an alternative to mass spectrometry-based techniques.[5]
-
Sample Preparation:
-
An ultrasound-assisted extraction process is employed using acetonitrile.[5]
-
-
HPLC/DAD Analysis:
-
The separation and identification of the extractives are performed using an HPLC system equipped with a Diode-Array Detector.[5]
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in the GC-MS and LC-MS/MS methodologies.
Caption: GC-MS analytical workflow for Tris-BP in textiles.
Caption: LC-MS/MS analytical workflow for Tris-BP in textiles.
References
- 1. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis of Flame Retardants Bis(2,3-dibromopropyl) phosphate and Tris(2,3-dibromopropyl) phosphate in Textile Products by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on Detecting Tris-(2,3-dibromopropyl)-Phosphate in Textiles with the HPLC/DAD Method | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment of Tris(2,3-dibromopropyl) phosphate and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of the flame retardant Tris(2,3-dibromopropyl) phosphate (Tris-BP) and its common alternatives: Tetrabromobisphenol A (TBBPA), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), Resorcinol bis(diphenyl phosphate) (RDP), and Bisphenol A bis(diphenyl phosphate) (BDP). The information presented is supported by experimental data to aid in informed decision-making regarding the use of these chemicals.
Quantitative Toxicity Data Summary
The following table summarizes the available quantitative toxicity data for Tris-BP and its alternatives. Direct comparison of these values should be made with caution due to potential variations in experimental conditions.
| Chemical | CAS Number | Acute Oral LD50 (Rat) | Carcinogenicity Classification |
| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | 126-72-7 | 810 - 5240 mg/kg[1][2] | IARC Group 2A (Probably carcinogenic to humans)[3][4] |
| Tetrabromobisphenol A (TBBPA) | 79-94-7 | > 5000 mg/kg | IARC Group 2A (Probably carcinogenic to humans) |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | 13674-87-8 | 1000 - 3000 mg/kg | IARC Group 2B (Possibly carcinogenic to humans) |
| Resorcinol bis(diphenyl phosphate) (RDP) | 57583-54-7 | > 2000 mg/kg | Data not available |
| Bisphenol A bis(diphenyl phosphate) (BDP) | 5945-33-5 | > 2000 mg/kg | Data not available |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. A lower LD50 value indicates higher acute toxicity. Carcinogenicity classifications are from the International Agency for Research on Cancer (IARC).
Overview of Toxicological Endpoints
Beyond acute toxicity, these flame retardants exhibit a range of other toxic effects:
-
Tris(2,3-dibromopropyl) phosphate (Tris-BP): Banned in children's clothing in the United States in 1977 due to its mutagenic and carcinogenic properties.[4] It is a known animal carcinogen, primarily affecting the kidneys, and is considered a genotoxic carcinogen.[2][3][5] It can be absorbed through the skin and may cause testicular atrophy, as well as liver and kidney damage.[6] Its mechanism of toxicity involves metabolism to reactive intermediates that can cause DNA damage.[7]
-
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant, TBBPA is also classified as a probable human carcinogen. It has been shown to be an endocrine disruptor, interfering with estrogen, androgen, and thyroid hormone activity.[8] TBBPA can induce oxidative stress and DNA damage.[3][4]
-
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP): This organophosphate flame retardant is a suspected carcinogen and has been shown to have endocrine-disrupting effects.[9] It is also associated with reproductive and developmental toxicity.
-
Resorcinol bis(diphenyl phosphate) (RDP): As an organophosphate, RDP has the potential for neurotoxicity.[10] Studies in zebrafish have shown that it can inhibit acetylcholinesterase (AChE) activity and alter neurotransmitter levels, leading to neurodevelopmental effects.[11][12] It may also impact gut microbiota.
-
Bisphenol A bis(diphenyl phosphate) (BDP): The toxicity of BDP is often inferred from its metabolites, bisphenol A (BPA) and diphenyl phosphate (DPHP). BPA is a well-known endocrine disruptor.
Experimental Protocols
The following are summaries of standard experimental protocols used to assess the key toxicological endpoints discussed in this guide. These are based on Organisation for Economic Co-operation and Development (OECD) guidelines, which are internationally recognized standards.
Acute Oral Toxicity (Based on OECD Guideline 423)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically rats, with a small group of animals (e.g., 3) of a single sex used in a stepwise procedure.
-
Procedure: A single dose of the test substance is administered by gavage. Animals are fasted before dosing.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed effects at different dose levels.
Carcinogenicity Studies (Based on OECD Guideline 451)
-
Objective: To identify the carcinogenic potential of a chemical and to determine a dose-response relationship.
-
Test Animals: Typically long-term studies in two rodent species (e.g., rats and mice), using at least 50 animals of each sex per dose group.
-
Procedure: The test substance is administered daily to the animals in their diet, drinking water, or by gavage for a major portion of their lifespan (e.g., 24 months for rats). At least three dose levels and a concurrent control group are used.
-
Observation: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development. Comprehensive histopathological examination of all organs and tissues is conducted.
-
Endpoint: The study identifies the incidence, type, and location of tumors, and helps in classifying the substance's carcinogenic potential.
Reproductive Toxicity (Based on OECD Guideline 416)
-
Objective: To assess the effects of a substance on male and female reproductive performance and on the development of offspring over two generations.
-
Test Animals: Typically rats.
-
Procedure: The substance is administered to parental (F0) animals before mating, during mating, and throughout gestation and lactation. The first-generation (F1) offspring are then exposed to the substance from weaning into adulthood and through the production of a second generation (F2).
-
Observation: Key endpoints include fertility, gestation length, litter size, offspring viability, growth, and sexual development. Histopathology of reproductive organs is also performed.
-
Endpoint: The study provides a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.
Neurotoxicity Study (Based on OECD Guideline 424)
-
Objective: To characterize the potential neurotoxic effects of a chemical.
-
Test Animals: Typically rats.
-
Procedure: The test substance is administered orally for a defined period (e.g., 28 or 90 days).
-
Observation: A functional observational battery (FOB), motor activity tests, and detailed neuropathological examinations are conducted. The FOB includes observations of the animal's appearance, behavior, and neurological function.
-
Endpoint: The study identifies neurobehavioral and neuropathological changes and establishes a NOAEL for neurotoxicity.
Endocrine Disruptor Screening (Based on US EPA Endocrine Disruptor Screening Program - EDSP)
-
Objective: To determine if a chemical has the potential to interact with the estrogen, androgen, or thyroid hormone systems.
-
Procedure: A two-tiered approach is used. Tier 1 consists of a battery of in vitro and in vivo screening assays to identify potential endocrine activity. Tier 2 involves more comprehensive tests to confirm and characterize any adverse endocrine effects.
-
Endpoints: Tier 1 assays measure endpoints such as receptor binding, transcriptional activation, and changes in hormone-sensitive organ weights. Tier 2 studies assess adverse effects on reproduction and development.
Visualizing Mechanisms of Toxicity
The following diagrams, generated using Graphviz, illustrate some of the known or proposed mechanisms of toxicity for the discussed flame retardants.
References
- 1. Tris(2,3-dibromopropyl) phosphate | CAS#:126-72-7 | Chemsrc [chemsrc.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotoxic Mechanism of Action of TBBPA, TBBPS and Selected Bromophenols in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris (1,3-dichloropropyl-2) Phosphate - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TRIS(2,3-DIBROMOPROPYL) PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Tris(2,3-dibromopropyl) phosphate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tetrabromobisphenol A - Wikipedia [en.wikipedia.org]
- 9. Buy Resorcinol bis(diphenyl phosphate) | 57583-54-7 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. Neurotoxicity of an emerging organophosphorus flame retardant, resorcinol bis(diphenyl phosphate), in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exposure to resorcinol bis (diphenyl phosphate) induces colonization of alien microorganisms with potential impacts on the gut microbiota and metabolic disruption in male zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Flame Retardants for Tris(1,3-dichloro-2-propyl) phosphate (Tris-BP)
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the efficacy and potential hazards of alternatives to the flame retardant Tris(1,3-dichloro-2-propyl) phosphate (Tris-BP), also known as TDCPP.
This guide provides a comprehensive comparison of alternative flame retardants to Tris-BP, focusing on their performance based on experimental data. The content is intended to inform researchers and professionals in their selection of safer and more effective flame retardant solutions.
Comparative Efficacy of Flame Retardants
The efficacy of flame retardants is evaluated through standardized tests that measure various parameters related to flammability. Key metrics include the Limiting Oxygen Index (LOI), which determines the minimum oxygen concentration required to sustain combustion, and Cone Calorimetry, which measures heat release rate (HRR), peak heat release rate (pHRR), and total heat release (THR). The UL 94 standard is a widely used vertical burn test to classify the flammability of plastic materials.
Below is a summary of the performance of several alternative flame retardants compared to Tris-BP in different polymer matrices.
| Flame Retardant | Polymer Matrix | Test | Key Findings |
| Tris(1,3-dichloro-2-propyl) phosphate (Tris-BP/TDCPP) | Rigid Polyurethane Foam (RPUF) | UL 94 | Achieves V-1 rating at 10 wt% loading.[1] |
| Tris(2-chloroisopropyl) phosphate (TCPP) | Rigid Polyurethane Foam (RPUF) | UL 94 | Achieves V-1 rating at 10 wt% loading, demonstrating comparable performance to Tris-BP.[1] |
| Melamine Polyphosphate (MPP) | Rigid Polyurethane Foam (RPUF) | UL 94 | Shows some flame retardant effect, but weaker in comparison to TCPP and Tris-BP at similar loading levels.[2] |
| Aluminum Hypophosphite (AHP) | Rigid Polyurethane Foam (RPUF) | UL 94 | When used in combination with TCPP and MPP, it enhances the flame retardancy of RPUF, helping to achieve a V-1 rating.[1] |
| Ammonium Polyphosphate (APP) | Epoxy Resin | UL 94, LOI, Cone Calorimetry | At 10 wt% loading, achieves a V-1 rating and an LOI of 23.3%. In combination with zinc borate and zirconium oxide, it can reach a V-0 rating and an LOI of 29.1%, with a 42.8% reduction in pHRR.[3] |
| Triphenyl Phosphate (TPP) | Epoxy Resin | - | Frequently used as an alternative to halogenated flame retardants.[4] |
| Resorcinol bis(diphenylphosphate) (RDP) | Electronic and Plastic Products | - | Detected in consumer products as a replacement for PBDEs.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cone Calorimetry (ASTM E1354)
The ASTM E1354 standard test method is used to determine the heat and visible smoke release rates of materials and products using an oxygen consumption calorimeter.
-
Apparatus : The cone calorimeter consists of a conical radiant electric heater, specimen holders, an exhaust gas system with oxygen monitoring and flow measuring instrumentation, a spark ignitor, a data collection and analysis system, and a load cell for measuring mass loss.[6][7]
-
Procedure : A 100mm x 100mm specimen with a maximum thickness of 50mm is placed horizontally on a load cell.[8] The specimen is exposed to a controlled level of radiant heat, typically between 35 and 50 kW/m².[8] An electric spark ignites the gases emitted from the decomposing material.[8] The oxygen concentration and mass flow rate in the exhaust stream are continuously measured to calculate the heat release rate based on the principle of oxygen consumption.[6] The test continues until flaming ceases or for a predetermined duration.[8]
-
Data Collected : Key parameters measured include the time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), mass loss rate, and smoke production.[6]
UL 94 Vertical Flammability Test
The UL 94 standard is used to assess the flammability of plastic materials for parts in devices and appliances.
-
Apparatus : A Bunsen burner with a specified flame height, a test chamber, and a specimen holder.
-
Procedure : A rectangular test specimen is held vertically. A controlled flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. If the specimen self-extinguishes, the flame is reapplied for another 10 seconds.
-
Classification : Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below the specimen.[9]
-
V-0 : Flaming combustion ceases within 10 seconds after each flame application; no flaming drips.
-
V-1 : Flaming combustion ceases within 30 seconds after each flame application; no flaming drips.
-
V-2 : Flaming combustion ceases within 30 seconds after each flame application; flaming drips that ignite the cotton are allowed.
-
Limiting Oxygen Index (LOI) (ASTM D2863)
The ASTM D2863 test method measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will support the flaming combustion of a material.
-
Apparatus : A heat-resistant glass test column, a specimen holder, and a system for measuring and controlling the flow of oxygen and nitrogen.
-
Procedure : A small test specimen is supported vertically in the glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the column. The top of the specimen is ignited, and the oxygen concentration is adjusted until the flame is just extinguished. The minimum oxygen concentration that supports combustion is the LOI.
-
Interpretation : A higher LOI value indicates better flame retardancy. Materials with an LOI greater than the oxygen concentration in air (approximately 21%) are considered to be flame retardant.
Potential Toxicity of Organophosphate Flame Retardants
A significant concern with the use of organophosphate flame retardants (OPFRs) is their potential for adverse health effects, including neurotoxicity and endocrine disruption.
Neurotoxicity
Several OPFRs have been shown to exert neurotoxic effects, often through mechanisms that do not involve the inhibition of acetylcholinesterase (AChE), the primary target of organophosphate pesticides.
-
GABAergic System Disruption : Some OPFRs, such as triphenyl phosphate (TPP), can inhibit the function of the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[10] This can lead to an imbalance in excitatory and inhibitory signaling in the brain.
Caption: Inhibition of GABA-A receptor by an organophosphate flame retardant.
Endocrine Disruption
Many OPFRs are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems.
-
Estrogen Pathway Disruption : Tris-BP (TDCPP) and Triphenyl Phosphate (TPP) have been shown to disrupt the estrogen signaling pathway. TPP can act as an agonist for the estrogen receptor α (ERα), mimicking the effects of estrogen. In contrast, TDCPP can act as an ERα antagonist, blocking the action of estrogen.[10] Both compounds can also activate the G protein-coupled estrogen receptor (GPER) and promote the synthesis of estradiol, further contributing to endocrine disruption.[10]
Caption: Mechanisms of estrogen pathway disruption by TPP and Tris-BP.
Conclusion
The selection of a flame retardant requires a careful balance between efficacy, cost, and potential health and environmental impacts. While several organophosphate flame retardants show comparable flame retardant performance to Tris-BP, their potential for neurotoxicity and endocrine disruption warrants careful consideration. Halogen-free alternatives, such as those based on phosphorus and nitrogen, and inorganic flame retardants offer promising avenues for reducing the toxicological concerns associated with halogenated compounds. Further research is needed to fully characterize the long-term health effects of these alternative flame retardants and to develop even safer and more sustainable fire safety solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of Flame Retardant Flexible Polyurethane Foams Containing DOPO Immobilized Titanium Dioxide Nanoparticles [mdpi.com]
- 4. Analysis of two alternative organophosphorus flame retardants in electronic and plastic consumer products: resorcinol bis-(diphenylphosphate) (PBDPP) and bisphenol A bis (diphenylphosphate) (BPA-BDPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]
- 7. researchgate.net [researchgate.net]
- 8. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the mechanisms of estrogen disrupting effects between triphenyl phosphate (TPhP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro vs. In Vivo Toxicity of 1-Propanol, 2,3-dibromo-, phosphate (TDBPP): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of 1-Propanol, 2,3-dibromo-, phosphate, a brominated flame retardant also known to its metabolite, Tris(2,3-dibromopropyl) phosphate (TDBPP). The following sections detail the toxicological profiles observed in both laboratory-based cellular assays and whole-organism studies, supported by experimental data and methodologies.
In Vitro Toxicity Profile
The in vitro toxicity of TDBPP and its related compounds, such as Tris(2,3-dibromopropyl) isocyanurate (TDBP-TAZTO or TBC), has been evaluated across various cell lines, primarily focusing on neurotoxicity and hepatotoxicity. These studies are crucial for elucidating the molecular mechanisms of TDBPP-induced cellular damage.
Quantitative In Vitro Toxicity Data
| Cell Line | Compound | Concentration/Dose | Exposure Time | Observed Effects | Reference |
| Human Neuroblastoma (SH-SY5Y) | TDBP-TAZTO | 12.5, 25, 50 µM | 48 hours | Increased apoptosis, severe oxidative stress, increased Bax protein expression, decreased Bcl-2 protein expression, increased production of malondialdehyde (MDA) and superoxide dismutase (SOD), and decreased glutathione (GSH).[1][2] | Dong et al., 2015 |
| Human Neuroblastoma (SH-SY5Y) | TDBP-TAZTO | 10, 50, 100 µM | 24 hours | Increased caspase-3 activity in differentiated cells.[1] | Szychowski et al., 2021 |
| Rat Cerebellar Granule Neurons (developing) | TDBP-TAZTO | 5-10 µM | Not Specified | Toxic effects observed.[1][3] | Qu et al., 2011 |
| Rat Cerebellar Granule Neurons (mature) | TDBP-TAZTO | 5-10 µM | Not Specified | No toxic effects observed.[1][3] | Qu et al., 2011 |
| Human Hepatocarcinoma (HepG2) | TDBP-TAZTO | Not Specified | Not Specified | Not toxic.[1] | Ruan et al., 2009 |
| Human Hepatocarcinoma (HepG2) | TBC | 12.5, 25, 50 µg/mL | 72 hours | Hazy cell contour, decreased cell growth density, maximum inhibition rate of 19.93% at 50 µg/mL (MTT assay), and dose-dependent increase in apoptosis rates (1.082% to 6.813%). | Yu et al., 2022 |
Experimental Protocols: In Vitro Assays
1. Cell Culture and Treatment:
-
SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as DMEM/F-12, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin. For differentiation studies, cells are treated with retinoic acid.[4]
-
HepG2 Cells: Human hepatocarcinoma HepG2 cells are maintained in a medium like Eagle's Minimum Essential Medium (MEM) containing FBS and antibiotics.
-
Treatment: TDBPP or its analogues are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then diluted in the culture medium to achieve the desired final concentrations. Control groups receive the vehicle (DMSO) alone.
2. Cytotoxicity Assessment (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The culture medium is replaced with a medium containing various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well.
-
The plates are incubated for a few hours (e.g., 4 hours) at 37°C to allow the formation of formazan crystals by viable cells.
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
3. Apoptosis Detection (Flow Cytometry with Annexin V/Propidium Iodide Staining):
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cells are cultured and treated with the test compound.
-
After treatment, both floating and adherent cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
The washed cells are resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for about 15-20 minutes.
-
The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Signaling Pathways in In Vitro Toxicity
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
TDBPP is suggested to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics. This interaction can lead to the induction of cytochrome P450 enzymes, which may, in turn, produce toxic metabolites.[1]
Caption: TDBPP interaction with the AhR signaling pathway.
Mitochondrial Apoptosis Pathway:
TDBPP-induced apoptosis often involves the mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and the activation of caspases.
Caption: TDBPP-induced mitochondrial apoptosis pathway.
In Vivo Toxicity Profile
In vivo studies provide a more holistic view of TDBPP's toxicity, considering the complex interactions within a living organism. These studies have been conducted in various animal models, revealing systemic effects, particularly on the nervous and hepatic systems.
Quantitative In Vivo Toxicity Data
| Animal Model | Compound | Dose | Route of Administration | Exposure Duration | Observed Effects | Reference |
| Adult Male Rats | TDBP-TAZTO | 5 and 50 mg/kg/day | Oral gavage | 6 months | Cognitive impairment, depressive-like behavior, significant neurotoxicity in hippocampal cells (increased inflammation, oxidative stress, and apoptosis).[1][5] | Ye et al., 2015 |
| Wistar Rats | TBC | 0.313, 0.625, 1.250 g/kg·bw | Oral | 28 days | Appetite and weight loss, dull hair, severe liver damage, increased liver-to-body weight ratio. | Yu et al., 2022 |
| Mice | TDBP-TAZTO | 5 and 50 mg/kg/day | Gavage | 30 days | Depression-like behaviors, upregulation of oxidative stress markers, and overexpression of pro-apoptotic proteins in the hippocampus.[2] | Dong et al., 2015 |
| Zebrafish (Danio rerio) Embryos | TDBP-TAZTO | 1 µg/mL | Aqueous | 72 hours | Toxic to developing embryos.[1] | Li et al., 2011 |
Experimental Protocols: In Vivo Assays
1. Animal Models and Dosing:
-
Rodent Studies: Wistar or Sprague-Dawley rats and BALB/c mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum. TDBPP is typically administered via oral gavage, dissolved in a vehicle like corn oil. Doses are selected based on preliminary range-finding studies.
-
Zebrafish Embryo Toxicity Test: Fertilized zebrafish embryos are exposed to various concentrations of TDBPP in multi-well plates. The test solution is renewed daily.
2. Neurobehavioral Assessment (Rodents):
-
Morris Water Maze: To assess spatial learning and memory. Rats are trained to find a hidden platform in a pool of water. Escape latency and path length are recorded.
-
Forced Swim Test: To evaluate depressive-like behavior. The duration of immobility in a container of water is measured.
3. Histopathological Analysis:
-
Tissue Collection and Processing: At the end of the study, animals are euthanized, and organs of interest (e.g., liver, brain) are collected. Tissues are fixed in formalin, processed, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with hematoxylin and eosin (H&E) for general morphological evaluation.
-
Microscopic Examination: A pathologist, blinded to the treatment groups, examines the slides for any pathological changes, such as inflammation, necrosis, and cellular infiltration.
4. Biochemical Assays:
-
Oxidative Stress Markers: Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione (GSH) in tissue homogenates are measured using commercially available kits.
-
Apoptosis Markers: Expression of proteins like Bax, Bcl-2, and cleaved caspase-3 in tissue lysates is determined by Western blotting.
Experimental Workflow: In Vivo Rodent Study
References
- 1. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris-(2,3-dibromopropyl) isocyanurate induces depression-like behaviors and neurotoxicity by oxidative damage and cell apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tris (2,3-Dibromopropyl) Isocyanurate (TDBP-TAZTO or TBC) Shows Different Toxicity Depending on the Degree of Differentiation of the Human Neuroblastoma (SH-SY5Y) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tris-(2,3-Dibromopropyl) Isocyanurate, a New Emerging Pollutant, Impairs Cognition and Provokes Depression-Like Behaviors in Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]
comparing the carcinogenicity of different organophosphate flame retardants
A Comparative Guide to the Carcinogenicity of Organophosphate Flame Retardants
This guide provides a comparative analysis of the carcinogenic potential of three commonly used organophosphate flame retardants (OFRs): Tris(2-chloroethyl) phosphate (TCEP), Tris(1-chloro-2-propyl) phosphate (TCIPP), and Tris(1,3-dichloro-2-propyl) phosphate (TDCPP). The information is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the risks associated with these compounds.
Comparative Analysis of Carcinogenicity
Tris(2-chloroethyl) phosphate (TCEP) has been shown to induce renal tubule tumors in rats. In a two-year gavage study conducted by the National Toxicology Program (NTP), there was clear evidence of carcinogenic activity in both male and female Fischer 344 rats, with a significant increase in the incidence of renal tubule adenomas and carcinomas.[1] The European Chemicals Agency has classified TCEP as a substance of very high concern due to its reproductive toxicity and suspected carcinogenicity.[2]
Tris(1-chloro-2-propyl) phosphate (TCIPP) , a major component of commercial TCPP mixtures, has been associated with an increase in liver neoplasms in mice. An NTP two-year feed study on an isomeric mixture of TCPP found a significant increase in the incidence of hepatocellular carcinoma in male mice and hepatocellular adenoma and carcinoma in female mice. In rats, there was a nonsignificant increase in hepatocellular adenomas in females.
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) has demonstrated carcinogenic effects in the liver and kidneys of rats. A two-year dietary study in Sprague-Dawley rats showed statistically significant increases in the incidence of benign and malignant liver tumors in both sexes, as well as a significant increase in benign kidney tumors. Furthermore, TDCPP has been shown to be genotoxic in multiple in vitro studies, indicating its potential to damage DNA. California has listed TDCPP as a chemical known to cause cancer under Proposition 65.[2]
Overall, the available evidence suggests that all three OFRs pose a carcinogenic risk. TDCPP appears to be a concern for both the liver and kidneys and has demonstrated genotoxic activity. TCEP shows clear evidence of renal carcinogenicity in rats. TCIPP is associated with liver tumors in mice.
Quantitative Data on Tumor Incidence
The following table summarizes the tumor incidence data from key long-term rodent bioassays for TCEP, TCIPP, and TDCPP.
| Organophosphate Flame Retardant | Species/Strain | Sex | Exposure Route & Duration | Dose Levels | Target Organ | Tumor Type | Incidence |
| TCEP | Rat (Fischer 344) | Male | Gavage, 2 years | 0, 88 mg/kg/day | Kidney | Renal Tubule Adenoma or Carcinoma | Significantly increased |
| Rat (Fischer 344) | Female | Gavage, 2 years | 0, 88 mg/kg/day | Kidney | Renal Tubule Adenoma | Significantly increased | |
| TCIPP (as TCPP mixture) | Mouse (B6C3F1/N) | Male | Feed, 2 years | 0, 1,250, 2,500, 5,000 ppm | Liver | Hepatocellular Carcinoma | Significantly increased at all doses |
| Mouse (B6C3F1/N) | Female | Feed, 2 years | 0, 2,500, 5,000, 10,000 ppm | Liver | Hepatocellular Adenoma or Carcinoma (combined) | Significantly increased at 10,000 ppm | |
| Rat (Sprague Dawley) | Female | Feed, 2 years | 0, 2,500, 10,000, 20,000 ppm | Liver | Hepatocellular Adenoma | Nonsignificant increase | |
| TDCPP | Rat (Sprague-Dawley CD) | Male & Female | Diet, 2 years | 0, 5, 20, 80 mg/kg/day | Liver | Hepatocellular Adenoma and Carcinoma (combined) | Significantly increased |
| Rat (Sprague-Dawley CD) | Male & Female | Diet, 2 years | 0, 5, 20, 80 mg/kg/day | Kidney | Renal Tubular Adenoma | Significantly increased |
Experimental Protocols
In Vivo Rodent Carcinogenicity Bioassay (Based on OECD Guideline 451)
This protocol outlines the general procedure for a long-term carcinogenicity study in rodents.
Objective: To determine the carcinogenic potential of a substance following prolonged and repeated exposure.
Test System:
-
Species: Typically rats (e.g., Fischer 344, Sprague-Dawley) and mice (e.g., B6C3F1).
-
Number of Animals: At least 50 males and 50 females per dose group.
-
Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light cycle.
Experimental Procedure:
-
Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals (Maximum Tolerated Dose - MTD).
-
Administration of Test Substance: The substance is typically administered in the diet, drinking water, or by gavage, daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly for the first 13 weeks and monthly thereafter.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically. Tissues from all animals in the control and high-dose groups, and all tissues with gross lesions from all animals, are examined microscopically.
Data Analysis:
-
Statistical analysis is performed on tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group.
-
Survival data and clinical observations are also analyzed.
Bacterial Reverse Mutation Test (Ames Test)
This protocol describes a widely used in vitro test for assessing the mutagenic potential of a chemical.
Objective: To screen for the ability of a chemical to induce mutations in the DNA of specific bacterial strains.
Test System:
-
Bacterial Strains: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) are used. These strains have different types of mutations in the genes responsible for amino acid synthesis.
-
Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver) to mimic mammalian metabolism.
Experimental Procedure:
-
Exposure: The test chemical, at several concentrations, is incubated with the bacterial tester strains in the presence and absence of the S9 mix.
-
Plating: The mixture is plated on a minimal agar medium that lacks the specific amino acid required by the tester strains.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each plate.
Data Analysis:
-
A chemical is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Visualizations
Caption: Generalized workflow for assessing the carcinogenicity of a chemical substance.
References
A Comparative Guide to Biomarkers for Tris(2,3-dibromopropyl) phosphate (TDBPP) Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated biomarkers for assessing exposure to Tris(2,3-dibromopropyl) phosphate (TDBPP), a brominated flame retardant. It offers detailed experimental protocols, data presentation in tabular format, and visualizations of metabolic and analytical pathways to aid researchers in selecting and applying appropriate biomarkers for their studies.
Introduction to TDBPP and Exposure Biomarkers
Tris(2,3-dibromopropyl) phosphate (TDBPP) is an organophosphate flame retardant that has been used in a variety of consumer products. Due to its potential health risks, including nephrotoxicity and carcinogenicity, monitoring human exposure to TDBPP is of significant interest.[1] Biomarkers of exposure are crucial tools for assessing the internal dose of TDBPP and understanding its potential health effects. The primary biomarkers for TDBPP exposure are its metabolites, which can be measured in biological matrices such as urine. This guide focuses on the two main urinary metabolites: bis(2,3-dibromopropyl) phosphate (BDBPP) and 2-bromoacrolein.
Comparison of Primary TDBPP Biomarkers
The selection of a biomarker depends on the specific research question, the analytical capabilities, and the desired window of exposure. Both BDBPP and 2-bromoacrolein provide evidence of TDBPP exposure, but they differ in their chemical properties, analytical methodologies, and toxicological significance.
| Biomarker | Chemical Class | Key Features | Analytical Method | Advantages | Disadvantages |
| Bis(2,3-dibromopropyl) phosphate (BDBPP) | Organophosphate diester | A major and specific metabolite of TDBPP. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Specific to TDBPP exposure; Stable and can be directly measured in urine. | May not fully represent the formation of reactive, toxic metabolites. |
| 2-Bromoacrolein | α,β-Unsaturated aldehyde | A highly reactive and mutagenic metabolite of TDBPP.[1] | Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization | Directly indicates the formation of a toxicologically relevant metabolite. | Highly reactive and requires derivatization for analysis, which can introduce variability. |
Comparison with Biomarkers of Alternative Organophosphate Flame Retardants
TDBPP is one of many organophosphate flame retardants (OPFRs) used in consumer products. For a comprehensive exposure assessment, it is often relevant to consider biomarkers of other OPFRs that may be present as replacements or in mixtures.
| Biomarker | Parent OPFR | Analytical Method |
| Bis(1,3-dichloro-2-propyl) phosphate (BDCIPP) | Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | LC-MS/MS |
| Diphenyl phosphate (DPHP) | Triphenyl phosphate (TPHP) and other aryl phosphates | LC-MS/MS |
| Bis(2-chloroethyl) phosphate (BCEP) | Tris(2-chloroethyl) phosphate (TCEP) | LC-MS/MS |
Experimental Protocols
Protocol 1: Quantification of Bis(2,3-dibromopropyl) phosphate (BDBPP) in Human Urine by LC-MS/MS
This protocol is adapted from established methods for analogous organophosphate flame retardant metabolites.[2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen urine samples at room temperature.
-
Centrifuge a 2.0 mL aliquot of urine at 3000 x g for 10 minutes to remove sediment.
-
To 1.0 mL of the supernatant, add 10 µL of a 1 µg/mL internal standard solution (e.g., ¹³C-labeled BDBPP).
-
Add 1.0 mL of 0.1 M formic acid to the sample.
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the prepared urine sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 50% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 10% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor and product ion transitions for BDBPP and the internal standard.
-
Example BDBPP transition: m/z 492.7 -> m/z 412.8
-
-
Optimize instrument parameters (e.g., capillary voltage, source temperature, collision energy) for maximum sensitivity.
-
3. Method Validation
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established bioanalytical method validation guidelines.
Protocol 2: Quantification of 2-Bromoacrolein in Human Urine by GC-MS with Derivatization
This protocol is based on the established methodology for the analysis of aldehydes in biological matrices, which requires derivatization to improve volatility and stability for GC-MS analysis.[3][4]
1. Derivatization and Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen urine samples at room temperature.
-
To a 1.0 mL aliquot of urine in a glass vial, add 10 µL of a 1 µg/mL internal standard solution (e.g., d3-2-bromoacrolein).
-
Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.
-
Adjust the pH of the solution to 4-5 with 0.1 M HCl.
-
Vortex the mixture and incubate at 60°C for 1 hour to form the PFBHA-oxime derivative.
-
Cool the sample to room temperature.
-
Perform a liquid-liquid extraction by adding 2 mL of hexane and vortexing for 5 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (hexane) to a clean vial.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Evaporate the combined hexane extract to a final volume of 100 µL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Gas Chromatography (GC):
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the 2-bromoacrolein-PFBHA derivative and the internal standard.
-
Monitor for the molecular ion or characteristic fragment ions of the derivative.
-
-
3. Method Validation
-
Validate the method for linearity, accuracy, precision, LOD, LOQ, and derivatization efficiency.
Visualizations
Caption: Metabolic pathway of Tris(2,3-dibromopropyl) phosphate (TDBPP).
Caption: Analytical workflow for TDBPP biomarker analysis.
References
- 1. Simultaneous Analysis of Three Flame Retardants in Textile Products Prohibited in Japan by Liquid Chromatography/Tandem Mass Spectrometry [jstage.jst.go.jp]
- 2. ANALYSIS OF THE FLAME RETARDANT METABOLITES BIS (1,3-DICHLORO-2-PROPYL) PHOSPHATE (BDCPP) AND DIPHENYL PHOSPHATE (DPP) IN URINE USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Immunoassay of Brominated Compounds: A Comparative Analysis of Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of brominated compounds is critical for environmental monitoring, human health assessment, and ensuring the safety of pharmaceutical products. Immunoassays offer a rapid and sensitive method for this purpose, but their reliability hinges on the specificity of the antibodies used. This guide provides a comparative analysis of antibody cross-reactivity in the immunoassay of brominated compounds, supported by experimental data and detailed protocols.
The selection of an appropriate antibody, whether monoclonal or polyclonal, is a pivotal decision in the development of a robust immunoassay. This choice directly impacts the assay's specificity and its susceptibility to cross-reactivity, where the antibody binds to structurally similar but non-target compounds. This can lead to inaccurate quantification and false-positive results.
Monoclonal vs. Polyclonal Antibodies: A Head-to-Head Comparison
The fundamental difference between monoclonal and polyclonal antibodies lies in their origin and, consequently, their binding characteristics. Monoclonal antibodies (mAbs) are produced by a single B-cell clone and are therefore identical, recognizing a single epitope on the target antigen.[1] In contrast, polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies produced by different B-cell clones, and they can recognize multiple epitopes on the same antigen.[2]
This inherent difference in their nature leads to distinct advantages and disadvantages in the context of immunoassays for brominated compounds:
| Feature | Monoclonal Antibodies (mAbs) | Polyclonal Antibodies (pAbs) |
| Specificity | High: Recognize a single epitope, leading to lower cross-reactivity.[2][3] | Variable: Recognize multiple epitopes, which can increase the likelihood of cross-reactivity with structurally related compounds.[2] |
| Cross-Reactivity | Generally low, offering higher precision in distinguishing between different brominated congeners. | Can be higher due to the recognition of multiple epitopes, potentially leading to an overestimation of the target analyte concentration in the presence of related compounds.[2] |
| Sensitivity | May be lower in some assay formats as they bind to a single site. | Often higher due to the ability of multiple antibodies to bind to a single antigen molecule, amplifying the signal. |
| Batch-to-Batch Consistency | High: Produced from a continuous cell line, ensuring a consistent and long-term supply of identical antibodies.[1] | Low: Production in different animals at different times can lead to variability between batches.[2] |
| Cost and Production Time | Higher cost and longer production time due to the complex hybridoma technology involved.[3] | Lower cost and faster production.[3] |
Cross-Reactivity Data in Immunoassays for Brominated Compounds
The specificity of an immunoassay is quantitatively expressed by its cross-reactivity with non-target compounds. The following tables summarize available cross-reactivity data for immunoassays developed for specific brominated flame retardants.
Table 1: Cross-Reactivity of a Polyclonal Antibody-Based Immunoassay for BDE-47
A study developing a selective competitive enzyme-linked immunosorbent assay (ELISA) for 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) using rabbit antisera reported low cross-reactivity with other polybrominated diphenyl ether (PBDE) congeners.[4][5][6]
| Compound | Structure | Cross-Reactivity (%) |
| BDE-47 (Target) | 2,2',4,4'-Tetrabromodiphenyl ether | 100 |
| BDE-28 | 2,4,4'-Tribromodiphenyl ether | < 6 |
| BDE-99 | 2,2',4,4',5-Pentabromodiphenyl ether | < 6 |
| BDE-100 | 2,2',4,4',6-Pentabromodiphenyl ether | < 6 |
| BDE-153 | 2,2',4,4',5,5'-Hexabromodiphenyl ether | < 6 |
| BDE-154 | 2,2',4,4',5,6'-Hexabromodiphenyl ether | < 6 |
| BDE-183 | 2,2',3,4,4',5',6-Heptabromodiphenyl ether | < 6 |
Data sourced from a competitive indirect ELISA.[4][5][6]
Table 2: Cross-Reactivity of a Monoclonal Antibody-Based Immunoassay for Tetrabromobisphenol A (TBBPA)
In a study describing the development of a monoclonal antibody (MAb, designated 3D9G6) for TBBPA, the assay demonstrated high specificity with no significant recognition of other tested brominated flame retardants.
| Compound | Structure | Cross-Reactivity (%) |
| Tetrabromobisphenol A (TBBPA) (Target) | 4,4'-(propane-2,2-diyl)bis(2,6-dibromophenol) | 100 |
| Bisphenol A (BPA) | 4,4'-(propane-2,2-diyl)diphenol | Not Recognized |
| Decabromodiphenyl ether (BDE-209) | 1,2,3,4,5-pentabromo-6-(2,3,4,5,6-pentabromophenoxy)benzene | Not Recognized |
| Octabromobisphenol-S | Not specified | Not Recognized |
| Hexabromocyclododecane (HBCD) | 1,2,5,6,9,10-Hexabromocyclododecane | Not Recognized |
Compounds were not recognized by the monoclonal antibody even at concentrations up to 4000 ng·mL⁻¹.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible immunoassay results. Below are representative protocols for hapten synthesis and a competitive ELISA for the detection of brominated compounds.
Hapten Synthesis for Antibody Production
The production of antibodies against small molecules like brominated compounds requires them to be conjugated to a larger carrier protein, as the small molecules (haptens) alone are not immunogenic.[7][8] The design of the hapten, including the position of the linker arm, is crucial for generating antibodies with the desired specificity.[9]
Caption: General workflow for hapten synthesis and immunogen preparation.
Competitive ELISA Protocol for BDE-47 in Dust and Serum Samples
This protocol is a representative example of a competitive indirect ELISA for the quantification of BDE-47 in environmental and biological matrices.[4]
1. Sample Preparation:
-
Dust/Foam: Extract a small sample (e.g., 10 mg) with an organic solvent like dimethyl sulfoxide (DMSO).
-
Serum/Blood: A small volume (e.g., 10 µL) can be extracted with a solvent mixture (e.g., CH₂Cl₂/hexane) followed by a cleanup step with concentrated sulfuric acid to remove lipids.[4]
2. ELISA Procedure:
-
Coating: Coat a 96-well microtiter plate with a coating antigen (e.g., a hapten-BSA conjugate) in a coating buffer and incubate.
-
Washing: Wash the plate to remove unbound coating antigen.
-
Blocking: Add a blocking buffer (e.g., BSA in PBS) to block any remaining non-specific binding sites.
-
Competition: Add the prepared sample or BDE-47 standards and the primary antibody (e.g., rabbit anti-BDE-47) to the wells. The BDE-47 in the sample competes with the coated antigen for binding to the limited amount of primary antibody. Incubate.
-
Washing: Wash the plate to remove unbound antibodies and sample components.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a substrate (e.g., TMB) that reacts with the enzyme to produce a colored product.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of BDE-47 in the sample.
Caption: Workflow of a competitive indirect ELISA.
Conclusion
The choice between monoclonal and polyclonal antibodies for the immunoassay of brominated compounds involves a trade-off between specificity, sensitivity, cost, and the need for a consistent, long-term supply. For applications requiring high specificity to differentiate between closely related brominated congeners, monoclonal antibodies are generally the superior choice. However, for initial screening or when high sensitivity is paramount and some degree of cross-reactivity is acceptable, polyclonal antibodies can be a cost-effective and efficient option.
The provided data and protocols serve as a guide for researchers to make informed decisions in the development and application of immunoassays for brominated compounds. It is crucial to thoroughly validate any immunoassay for its intended purpose, including a comprehensive assessment of its cross-reactivity with potentially interfering substances.
References
- 1. news-medical.net [news-medical.net]
- 2. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 3. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 4. An Immunoassay for Monitoring Environmental and Human Exposure to the Polybrominated Diphenyl Ether BDE-47 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Immunoassay for monitoring environmental and human exposure to the polybrominated diphenyl ether BDE-47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Developing Hapten Conjugates For Imidacloprid Immunoassay [shin-norinco.com]
- 9. Hapten syntheses and antibody generation for the development of a polybrominated flame retardant ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Persistence of Tris-BP and Its Substitutes
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Environmental Fate of Tris(2,3-dibromopropyl) phosphate and its Alternatives
The historical use of Tris(2,3-dibromopropyl) phosphate (Tris-BP) as a flame retardant has been curtailed due to concerns over its toxicity and environmental persistence. This has led to the widespread adoption of various substitute flame retardants. This guide provides a comprehensive comparison of the environmental persistence of Tris-BP and four of its common substitutes: Tris(1,3-dichloro-2-propyl) phosphate (TDCPP), Triphenyl phosphate (TPP), Tetrabromobisphenol A (TBBPA), and Tris(2,3-dibromopropyl) isocyanurate (TBC). The following sections present a detailed analysis of their degradation, bioaccumulation potential, and mobility in the environment, supported by quantitative data and experimental methodologies.
Quantitative Comparison of Environmental Persistence
The environmental persistence of a chemical is determined by its resistance to various degradation processes, its tendency to bioaccumulate in organisms, and its mobility in different environmental compartments. The following table summarizes key quantitative parameters for Tris-BP and its substitutes.
| Chemical | Parameter | Water | Soil | Sediment | Bioaccumulation | Soil Sorption |
| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | Half-life (t½) | Hydrolysis: Stable at pH 7, may hydrolyze under basic conditions[1]. Photolysis: Not expected to be significant[1]. Biodegradation: Generally considered persistent. | Aerobic Biodegradation: Considered persistent. | Anaerobic Biodegradation: Considered persistent. | Log Kow: 4.29[2]. BCF: Low potential suggested[3]. | Log Koc: Expected to bind strongly to soil and sediment[1]. |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Half-life (t½) | Hydrolysis: Resistant[4]. | Aerobic Biodegradation: 11-28 days[5]. | Anaerobic Biodegradation: Data not readily available. | Log Kow: 3.65[4]. BCF: Moderate potential[4]. | Log Koc: Data not readily available. |
| Triphenyl phosphate (TPP) | Half-life (t½) | Hydrolysis: 19 days (pH 7), 3 days (pH 9)[6]. Photolysis: Not significant[6]. Biodegradation: Readily biodegradable, t½ of 3 days in river water[6]. | Aerobic Biodegradation: 37 days[6][7]. | Anaerobic Biodegradation: 21 days[7]. Primary degradation of 89.7% after 40 days in river sediment[6]. | Log Kow: 4.59. BCF: 129 - 1,830 L/kg. | Log Koc: 2.7 - 3.8. |
| Tetrabromobisphenol A (TBBPA) | Half-life (t½) | Photolysis: Rapid. | Aerobic Biodegradation: 9.0 to 13.1 days in river sediment[8]. | Anaerobic Biodegradation: Reductive debromination occurs, with a half-life of 16 days for a concentration of 50 µmol/L[9]. | Log Kow: 5.89. BCF: 14 - 1,514 L/kg. | Log Koc: 4.1 - 5.3. |
| Tris(2,3-dibromopropyl) isocyanurate (TBC) | Half-life (t½) | Photolysis: t½ = 17 minutes under UV-C irradiation[10]. | Atmospheric Oxidation: 1.63 days[11]. | Data not readily available. | Log Kow: 7.37[11]. Log BAF: 4.30[11]. | Data not readily available. |
Note: BCF = Bioconcentration Factor; Log Kow = Logarithm of the octanol-water partition coefficient; Log Koc = Logarithm of the soil organic carbon-water partitioning coefficient; BAF = Bioaccumulation Factor. Data is compiled from various sources and testing conditions may vary.
Key Environmental Fate Processes
The overall persistence of these flame retardants in the environment is governed by a combination of transport and transformation processes. The following diagram illustrates the logical relationship between these key environmental fate processes.
References
- 1. Coupled digital visualization and multi-omics uncover neurobehavioral dysfunction in zebrafish induced by resorcinol bis(diphenylphosphate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. San Francisco Bay - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. d-nb.info [d-nb.info]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Aerobic degradation of tetrabromobisphenol-A by microbes in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anaerobic degradation and pathways of tetrabromobisphenol A in river sediments | Semantic Scholar [semanticscholar.org]
- 10. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]
- 11. Comprehensive review of the impact of tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO) on living organisms and the environment - PMC [pmc.ncbi.nlm.nih.gov]
The Economics of Safety: A Comparative Guide to Alternative Flame Retardant Technologies
For researchers, scientists, and professionals in material science, the quest for effective and cost-efficient flame retardants is a perpetual challenge. This guide provides an objective comparison of alternative flame retardant technologies, moving beyond traditional halogenated options to explore the performance and economic viability of phosphorus-based, nitrogen-based, and inorganic flame retardants. Supported by experimental data, this analysis aims to facilitate informed decisions in the development of safer and more sustainable materials.
The landscape of flame retardant technology is undergoing a significant transformation. Driven by mounting environmental and health concerns associated with halogenated flame retardants, the industry is shifting towards safer and more sustainable alternatives. This transition, however, is not without its complexities, particularly concerning the cost-effectiveness of these newer technologies. This guide delves into a comparative analysis of prominent alternative flame retardants, evaluating their performance metrics against their economic implications.
Performance and Cost Analysis of Alternative Flame Retardants
The efficacy of a flame retardant is a multifaceted equation, balancing fire safety performance with the overall cost, which includes not only the price of the additive but also its impact on processing and end-product properties. Below are comparative data for common alternative flame retardants in widely used polymers.
Table 1: Comparative Performance of Flame Retardants in Polypropylene (PP)
| Flame Retardant System | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (3.2 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Indicative Cost (USD/kg) |
| Unfilled PP | 0 | 18.5 | HB | >1000 | - |
| Ammonium Polyphosphate (APP) | 20 | 29.5 | V-0 | ~250 | 2.50 - 4.00[1][2][3][4] |
| Melamine Cyanurate (MC) | 15-20 | 28-32 | V-0 | ~300 | 3.00 - 5.00 |
| Magnesium Hydroxide (MDH) | 50-60 | 28-35 | V-0 | ~200 | 1.00 - 2.50[5][6] |
| Aluminum Hydroxide (ATH) | 50-60 | 26-32 | V-0 | ~220 | 0.80 - 2.00[5][6] |
Note: Performance data is synthesized from multiple sources and can vary based on the specific grade of polymer and flame retardant, as well as the presence of synergists. Cost is an estimation and subject to market fluctuations.
Table 2: Comparative Performance of Flame Retardants in Polyamide 66 (PA66, Glass-Filled)
| Flame Retardant System | Loading (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating (1.6 mm) | Peak Heat Release Rate (pHRR) (kW/m²) | Indicative Cost (USD/kg) |
| Unfilled PA66-GF30 | 0 | 24 | HB | 834[7] | - |
| Melamine Polyphosphate (MPP) | 15 | 32 | V-0 | ~250 | 4.00 - 6.00 |
| MPP / Polyimide (PI) Synergist | 11.9 / 5.1 | 35 | V-0 | 190[7] | >6.00 (PI is expensive) |
| Red Phosphorus | 5-10 | 35-40 | V-0 | ~200 | 5.00 - 8.00 |
Note: Performance data is synthesized from multiple sources and can vary based on the specific grade of polymer and flame retardant, as well as the presence of synergists. Cost is an estimation and subject to market fluctuations.
Mechanisms of Action: A Visual Guide
Understanding the underlying mechanisms of flame retardancy is crucial for optimizing performance. The following diagrams illustrate the mode of action for two prominent classes of alternative flame retardants.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized testing methodologies are paramount. The following are detailed protocols for key flammability tests cited in this guide.
Limiting Oxygen Index (LOI) - ASTM D2863
The Limiting Oxygen Index test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
Apparatus:
-
A heat-resistant glass test column.
-
A specimen holder to position the sample vertically.
-
Gas flow meters for oxygen and nitrogen.
-
An ignition source (e.g., a propane torch).
Procedure:
-
A test specimen of a specified size is clamped vertically in the glass column.
-
A mixture of oxygen and nitrogen is introduced at the bottom of the column at a specified flow rate.
-
The top of the specimen is ignited with the ignition source.
-
The oxygen concentration is adjusted until the flame on the specimen self-extinguishes within a specified time after ignition.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, at which the specimen continues to burn for a specified period. A higher LOI value indicates better flame retardancy.[8][9][10]
UL-94 Vertical Burn Test - ASTM D3801
The UL-94 is one of the most widely used tests for the flammability of plastic materials. The vertical test (V-0, V-1, V-2) is generally considered more stringent than the horizontal burn (HB) test.
Apparatus:
-
A test chamber, free from drafts.
-
A laboratory burner (Bunsen or Tirrill).
-
A specimen holder to clamp the sample vertically.
-
A surgical cotton patch placed below the specimen.
-
A timing device.
Procedure:
-
A rectangular test specimen is held vertically by a clamp at its upper end.
-
A specified flame is applied to the lower end of the specimen for 10 seconds and then removed.
-
The afterflame time (t1) is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed.
-
The second afterflame time (t2) and the afterglow time (t3) are recorded.
-
It is also noted whether flaming drips ignite the cotton patch below.
Classification Criteria:
| Criteria | V-0 | V-1 | V-2 |
| Afterflame time for each individual specimen (t1 or t2) | ≤ 10 s | ≤ 30 s | ≤ 30 s |
| Total afterflame time for any set of 5 specimens (t1 + t2) | ≤ 50 s | ≤ 250 s | ≤ 250 s |
| Afterflame plus afterglow time for each individual specimen after the second flame application (t2 + t3) | ≤ 30 s | ≤ 60 s | ≤ 60 s |
| Afterflame or afterglow of any specimen up to the holding clamp | No | No | No |
| Cotton indicator ignited by flaming particles or drops | No | No | Yes |
Cone Calorimeter - ISO 5660-1
The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as heat release rate (HRR), time to ignition, mass loss rate, and smoke production.
Apparatus:
-
A conical radiant electric heater.
-
A specimen holder with a load cell to measure mass loss.
-
A spark igniter.
-
An exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide) and a smoke measurement system (laser).
Procedure:
-
A specimen of standard dimensions (typically 100mm x 100mm) is placed horizontally in the holder.
-
The specimen is exposed to a preset level of radiant heat flux from the conical heater.
-
A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.
-
During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption calorimetry (approximately 13.1 MJ of heat is released per kg of oxygen consumed).[11][12][13][14]
-
Other parameters like mass loss rate, smoke production, and time to ignition are also recorded. The peak heat release rate (pHRR) is a critical parameter for assessing the fire hazard of a material.
Experimental Workflow for Evaluating Flame Retardant Performance
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new flame retardant formulation.
Conclusion
The selection of an appropriate flame retardant technology requires a holistic approach, considering not only the primary goal of fire safety but also the economic and environmental implications. Halogen-free alternatives, such as phosphorus-based and inorganic flame retardants, offer a viable path towards more sustainable materials. While the initial cost of some of these alternatives may be higher than traditional halogenated flame retardants, a comprehensive cost-effectiveness analysis should account for factors such as lower loading levels, preservation of mechanical properties, and reduced environmental impact. The data and methodologies presented in this guide are intended to equip researchers and professionals with the necessary tools to navigate this complex landscape and drive the innovation of safer, more efficient, and economically viable flame retardant solutions.
References
- 1. Ammonium Polyphosphate Price, 2025 Ammonium Polyphosphate Price Manufacturers & Suppliers | Made-in-China.com [made-in-china.com]
- 2. Ammonium Polyphosphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 3. marketgrowthreports.com [marketgrowthreports.com]
- 4. Ammonium Polyphosphate Market Size & Share | Growth Forecasts 2037 [researchnester.com]
- 5. Compared with aluminum hydroxide, magnesium hydroxide has many advantages - Liaoning Victory Fire-retardant Material Technology Co., Ltd. [vtalc.com]
- 6. watermelonrabbit.com [watermelonrabbit.com]
- 7. researchgate.net [researchgate.net]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. specialchem.com [specialchem.com]
- 10. polymertesting.in [polymertesting.in]
- 11. Fire testing according to ISO 5660-1 | RISE [ri.se]
- 12. multimedia.3m.com [multimedia.3m.com]
- 13. Measuring heat release and smoke production with cone calorimeter ISO 5660 - Eurofins Scientific [eurofins.fi]
- 14. efectis.com [efectis.com]
A Comparative Guide to the Performance of Non-Halogenated Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for fire-safe materials across various industries, coupled with growing environmental and health concerns regarding halogenated compounds, has propelled the development and adoption of non-halogenated flame retardants (NHFRs). This guide provides an objective comparison of the performance of common NHFRs, supported by experimental data, to aid in the selection of appropriate fire retardant solutions.
Performance Comparison of Non-Halogenated Flame Retardants
The efficacy of a flame retardant is dependent on the polymer matrix, the loading level of the retardant, and the presence of synergistic agents. The following tables summarize key performance data for various NHFRs in two common thermoplastics: polypropylene (PP) and polycarbonate (PC).
Data Presentation:
Table 1: Performance of Non-Halogenated Flame Retardants in Polypropylene (PP)
| Flame Retardant System | Loading (wt%) | UL 94 Rating (3.2 mm) | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Char Yield (%) |
| Unfilled PP | 0 | HB | 18 | >1000 | <1 |
| Ammonium Polyphosphate (APP) | 20-30 | V-0 | 28-35 | 200-400 | 20-30 |
| Melamine Polyphosphate (MPP) | 20-30 | V-0 | 27-32 | 250-450 | 15-25 |
| Aluminum Hydroxide (ATH) | 40-60 | V-0 | 25-30 | 300-500 | 30-40 |
| Magnesium Hydroxide (MDH) | 40-60 | V-0 | 26-32 | 280-480 | 35-45 |
| Zinc Borate (ZB) (as synergist with ATH) | 5-10 | V-0 | 28-33 | 250-400 | 35-45 |
| Intumescent System (e.g., APP/Pentaerythritol) | 20-30 | V-0 | 30-38 | 150-300 | >30 |
Table 2: Performance of Non-Halogenated Flame Retardants in Polycarbonate (PC)
| Flame Retardant System | Loading (wt%) | UL 94 Rating (1.6 mm) | Limiting Oxygen Index (LOI) (%) | Peak Heat Release Rate (pHRR) (kW/m²) | Char Yield (%) |
| Unfilled PC | 0 | V-2 | 25-27 | 250-300 | ~20 |
| Resorcinol bis(diphenyl phosphate) (RDP) | 5-10 | V-0 | 28-32 | 180-220 | 25-30 |
| Bisphenol A bis(diphenyl phosphate) (BDP) | 5-10 | V-0 | 29-33 | 170-210 | 25-30 |
| Potassium diphenyl sulfone sulfonate (KSS) | 0.5-1.5 | V-0 | 28-30 | 200-240 | >25 |
| Silicone-based Flame Retardants | 1-5 | V-0/V-1 | 26-29 | 210-250 | 20-25 |
| Phosphazene-based Flame Retardants | 5-10 | V-0 | 30-35 | 160-200 | >30 |
Experimental Protocols
The data presented in this guide is derived from standardized testing methodologies. The following are detailed protocols for the key experiments cited.
UL 94 Flammability Test
This test assesses the burning characteristics of plastic materials in response to a small flame.
-
Specimen: A rectangular bar of a specified thickness (e.g., 1.6 mm or 3.2 mm).
-
Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a cotton pad placed below the specimen.
-
Procedure (Vertical Burn Test - V-0, V-1, V-2):
-
The specimen is clamped vertically.
-
A flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the first flame application extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observations are made regarding the dripping of flaming particles that ignite the cotton pad below.[1]
-
-
Classification:
-
V-0: Afterflame time for each individual specimen is ≤ 10 seconds. Total afterflame time for all specimens is ≤ 50 seconds. No flaming drips ignite the cotton.[1]
-
V-1: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. No flaming drips ignite the cotton.[1]
-
V-2: Afterflame time for each individual specimen is ≤ 30 seconds. Total afterflame time for all specimens is ≤ 250 seconds. Flaming drips that ignite the cotton are allowed.[1]
-
HB (Horizontal Burn): A slower burning rating for materials that do not meet the vertical burn criteria.[1]
-
Limiting Oxygen Index (LOI)
This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Specimen: A small, vertically oriented rod or strip of the material.
-
Apparatus: A heat-resistant glass chimney, a system for controlling and measuring the flow of oxygen and nitrogen, and an igniter.
-
Procedure:
-
The specimen is placed vertically in the glass chimney.
-
A mixture of oxygen and nitrogen is flowed upwards through the chimney.
-
The top of the specimen is ignited.
-
The oxygen concentration in the gas mixture is adjusted until the flame is just extinguished.
-
The LOI is the minimum percentage of oxygen that sustains combustion.[2] A higher LOI value indicates better flame retardancy.[2]
-
Cone Calorimetry
This is one of the most effective bench-scale methods for evaluating the fire performance of materials. It measures various parameters, including the heat release rate (HRR), time to ignition (TTI), and smoke production.
-
Specimen: A 100 mm x 100 mm plaque of the material.
-
Apparatus: A conical radiant heater, a load cell to measure mass loss, a spark igniter, and an exhaust system with gas analysis.
-
Procedure:
-
The specimen is placed horizontally under the conical heater, which exposes it to a controlled level of radiant heat flux (e.g., 35 or 50 kW/m²).
-
The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the principle of oxygen consumption.
-
Mass loss and smoke density are also recorded throughout the test.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of materials.
-
Specimen: A small amount of the material (typically 5-10 mg).
-
Apparatus: A high-precision balance, a furnace, and a system for controlling the atmosphere (e.g., nitrogen or air).
-
Procedure:
-
The sample is placed in a small pan that is connected to the balance.
-
The furnace heats the sample at a controlled rate (e.g., 10°C/min).
-
The mass of the sample is continuously recorded as the temperature increases.
-
The resulting TGA curve shows the temperatures at which the material decomposes and the amount of char residue remaining at high temperatures.
-
Mechanisms of Action
Non-halogenated flame retardants operate through various mechanisms to inhibit or suppress combustion. These can be broadly categorized as gas phase and condensed phase mechanisms.
Gas Phase Inhibition
In the gas phase, the flame retardant decomposes to release non-combustible gases or radical scavengers. These dilute the flammable gases and oxygen in the flame zone or interrupt the chemical chain reactions of combustion.
Caption: Gas Phase Inhibition Mechanism of NHFRs.
Condensed Phase Mechanism
In the condensed phase, the flame retardant acts on the polymer itself. This can involve several processes:
-
Char Formation: The flame retardant promotes the formation of a stable, insulating char layer on the polymer surface. This char layer acts as a barrier, limiting the transfer of heat to the polymer and the diffusion of flammable gases to the flame. Intumescent flame retardants are a prime example of this mechanism, where a blowing agent causes the char to swell and form a thick, porous barrier.[3]
-
Physical Dilution: Mineral-based flame retardants like aluminum hydroxide (ATH) and magnesium hydroxide (MDH) decompose endothermically, releasing water vapor. This cools the polymer surface and dilutes the flammable gases.
Caption: Condensed Phase Mechanism of NHFRs.
Experimental Workflow
A typical workflow for assessing the performance of non-halogenated flame retardants involves a series of standardized tests to characterize their thermal stability and fire performance.
Caption: Experimental Workflow for NHFR Assessment.
References
A Comparative Risk Assessment of Legacy and Novel Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance and potential risks associated with legacy and novel flame retardants. The information is intended to support researchers, scientists, and drug development professionals in making informed decisions regarding the use and potential impact of these compounds. The data presented is based on available experimental evidence.
Executive Summary
Flame retardants are chemical compounds added to manufactured materials to inhibit, suppress, or delay the production of flames and prevent the spread of fire. For decades, "legacy" flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), were widely used. However, growing evidence of their persistence, bioaccumulation, and toxicity has led to restrictions and phase-outs. In their place, "novel" flame retardants, including decabromodiphenyl ethane (DBDPE) and 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), have been introduced as alternatives. This guide provides a comparative risk assessment of these two classes of compounds, focusing on their toxicological profiles, bioaccumulation potential, and environmental fate.
Data Presentation
Table 1: Comparative Toxicity of Legacy and Novel Flame Retardants (Oral LD50 and NOAEL)
The following table summarizes available acute oral toxicity (LD50) and No-Observed-Adverse-Effect-Level (NOAEL) data for selected legacy and novel flame retardants. It is important to note that data for many novel flame retardants are still limited.
| Flame Retardant | Class | Test Species | Oral LD50 (mg/kg bw) | NOAEL (mg/kg bw/day) | Key Effects Observed |
| Legacy Flame Retardants | |||||
| Penta-BDE | PBDE | Rat | 0.5 - 5 g/kg[1] | 2.1 (carcinogenicity)[2] | Thyroid hormone disruption, developmental neurotoxicity, hepatotoxicity, carcinogenicity[1][2] |
| HBCD | Brominated Cycloalkane | Rat | >5000 | 0.45 (total activity in mice)[2] | Developmental neurotoxicity, reproductive toxicity, endocrine disruption[3] |
| Novel Flame Retardants | |||||
| DBDPE | Brominated Aromatic | Rat | >5000 | 1000 (90-day study)[4] | Changes in thyroid hormone levels, vascular and cardiac toxicity in rodents[5] |
| BTBPE | Brominated Aromatic | Data Not Available | Data Not Available | Data Not Available | Strong bioaccumulation and biomagnification potential[6] |
Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a test population. NOAEL (No-Observed-Adverse-Effect-Level) is the highest tested dose of a substance at which no statistically significant adverse effects are observed in a population compared to a control group.
Table 2: Comparative Bioaccumulation and Environmental Fate
This table compares the bioaccumulation potential and environmental persistence of selected legacy and novel flame retardants.
| Flame Retardant | Class | Bioaccumulation Factor (BAF) in Fish (L/kg) | Environmental Half-Life |
| Legacy Flame Retardants | |||
| PBDEs (BDE-47, -99, -100) | PBDE | High (Biomagnify in food webs)[7][8] | Months to years in the environment[4] |
| HBCD | Brominated Cycloalkane | High (log BAF > 3.7)[3][9] | Persistent in the environment |
| Novel Flame Retardants | |||
| DBDPE | Brominated Aromatic | Can significantly accumulate in fish; BAF one order of magnitude higher than BDE-209 in one study[10] | Data Not Available |
| BTBPE | Brominated Aromatic | High (BAFs of 57-1,200,000 reported)[6] | Half-life of 43-1900 days in biota[6] |
Note: Bioaccumulation Factor (BAF) is the ratio of the concentration of a chemical in an organism to the concentration in the surrounding environment (water, in this case), accounting for uptake from all sources including food.
Experimental Protocols
The following sections provide an overview of standardized experimental protocols relevant to the assessment of flame retardant toxicity and bioaccumulation, based on Organisation for Economic Co-operation and Development (OECD) guidelines.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
This test provides information on health hazards likely to arise from a single oral exposure to a substance.
Principle: A stepwise procedure is used where a single group of animals is dosed at a defined level. The outcome of this first step determines the dose for the next step. The objective is to identify a dose that causes mortality or evident toxicity.
Procedure:
-
Test Animals: Typically, rats of a single sex (usually females, as they are often more sensitive) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically limited (e.g., 1 mL/100g body weight).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Adapted from OECD Guideline 408)
This study provides information on the potential adverse effects of a substance following prolonged and repeated oral exposure.[11][12][13][14][15]
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals (one dose level per group) for a period of 90 days.
Procedure:
-
Test Animals: Rats are the preferred species. Both males and females are used.
-
Dose Levels and Administration: At least three dose levels and a control group are used. Dosing can be via gavage, in the diet, or in drinking water.
-
Observations: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.
-
Pathology: All animals undergo a full necropsy at the end of the study. Histopathological examination of organs and tissues is performed.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (Adapted from OECD Guideline 305)
This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish.
Principle: The uptake and depuration of a test substance by fish are monitored over time. The bioconcentration factor (BCF) is calculated as the ratio of the concentration in the fish to the concentration in the water at steady-state.
Procedure:
-
Test Species: A variety of fish species can be used, with specific recommendations provided in the guideline.
-
Exposure: Fish are exposed to the test substance in the water (for BCF) or through their diet (for biomagnification factor - BMF).
-
Uptake Phase: Fish are exposed to a constant concentration of the test substance until they reach a steady-state concentration in their tissues.
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance is monitored.
-
Analysis: Concentrations of the test substance in fish tissue and water (or food) are measured at regular intervals.
Mandatory Visualization
Signaling Pathway: Nrf2-Keap1 Pathway Activation by Oxidative Stress from Flame Retardants
Caption: Nrf2-Keap1 signaling pathway activation by flame retardant-induced oxidative stress.
Experimental Workflow: In Vivo Rodent Toxicity Study (OECD 408)
Caption: Workflow for a 90-day repeated dose oral toxicity study in rodents (OECD 408).
Logical Relationship: Comparative Risk Assessment Framework
Caption: A logical framework for the comparative risk assessment of flame retardants.
References
- 1. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cot.food.gov.uk [cot.food.gov.uk]
- 3. Bioaccumulation and Biomagnification of Hexabromocyclododecane in Marine Biota from China: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening assessment certain organic flame retardants substance grouping benzene, 1,1’-(1,2-ethanediyl)bis [2,3,4,5,6-pentabromo- decabromodiphenyl ethane (DBDPE) - Canada.ca [canada.ca]
- 5. healthvermont.gov [healthvermont.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioaccumulation of polybrominated diphenyl ethers and hexabromocyclododecane in the northwest Atlantic marine food web - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioaccumulation and biomagnification of polybrominated diphenyl ethers in a food web of Lake Michigan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioaccumulation of polybrominated diphenyl ethers and decabromodiphenyl ethane in fish from a river system in a highly industrialized area, South China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 12. laboratuar.com [laboratuar.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. ask-force.org [ask-force.org]
Safety Operating Guide
Safe Disposal of Einecs 286-539-4: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of the chemical substance identified by EINECS number 286-539-4. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection.
The substance, formally known as Lithium 2,2'-methylenebis(4,6-di-tert-butylphenyl)phosphate (CAS number: 85209-93-4), requires careful management due to its potential hazards. Adherence to the following procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Substance Information
| Identifier | Value |
| EINECS Number | 286-539-4 |
| CAS Number | 85209-93-4 |
| Chemical Name | Lithium 2,2'-methylenebis(4,6-di-tert-butylphenyl)phosphate |
| GHS Hazard Statements | H332: Harmful if inhaled. H412: Harmful to aquatic life with long lasting effects.[1] |
| GHS Hazard Classes | Acute Toxicity, Inhalation (Category 4), Hazardous to the aquatic environment, long-term hazard (Category 3).[1] |
Proper Disposal Procedures
Due to its classification as harmful to aquatic life with long-lasting effects, this substance must not be disposed of in general waste or poured down the drain. The recommended disposal method involves chemical inactivation and appropriate waste stream management.
Step-by-Step Disposal Protocol:
-
Consult Safety Data Sheet (SDS): Always refer to the substance-specific Safety Data Sheet for the most detailed and up-to-date disposal information.
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust or aerosols, a respirator should be used.
-
Waste Collection:
-
Collect waste material in a designated, clearly labeled, and sealed container.
-
Avoid mixing with other waste streams unless explicitly permitted by your institution's waste management plan.
-
-
Disposal Method:
-
Chemical Incineration: The preferred method for disposal is through a licensed chemical waste disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Licensed Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
-
Contaminated Materials:
-
Any materials, such as paper towels or PPE, that come into contact with the substance should be treated as hazardous waste and disposed of accordingly.
-
Contaminated packaging should be disposed of as unused product.[2]
-
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
This procedural guidance is designed to ensure the safe and environmentally responsible disposal of this compound. By following these steps, laboratory professionals can minimize risks and contribute to a culture of safety and compliance.
References
Essential Safety and Logistical Information for Handling Diisononyl Adipate (Einecs 286-539-4)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Diisononyl Adipate (CAS No: 33703-08-1), a colorless, oily liquid commonly used as a plasticizer.[1][2] Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for handling Diisononyl Adipate.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary where splashing is possible. | Must conform to EN166, NIOSH (US), or EN 166 (EU) standards.[3] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Butyl rubber). Impervious clothing, apron, and boots as appropriate to the task. | Gloves should be inspected for integrity before use and disposed of properly after contamination.[3][4] Body protection should be selected based on the specific workplace concentration and amount of the substance.[3][5] |
| Respiratory Protection | Generally not required with adequate ventilation. If ventilation is inadequate, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended. For higher concentrations or as the sole means of protection, a full-face supplied-air respirator should be used. | Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3][6] |
Experimental Protocols: Safe Handling and Disposal
Strict adherence to the following protocols is essential for the safe handling and disposal of Diisononyl Adipate.
Handling Procedures:
-
Ventilation: Always use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne exposure.[6][7]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][7] Contaminated work clothing should be removed and laundered before reuse.[6]
-
Preventing Contamination: Avoid contact with skin and eyes.[5] Do not eat, drink, or store food in areas where the chemical is handled.[6]
-
Ignition Sources: Keep away from open flames, heat, and sources of ignition.[3] Material can accumulate static charges, which may cause an electrical spark.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
Disposal Plan:
-
Chemical Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3] Do not allow the product to enter drains.[3]
-
Container Disposal: Empty containers may retain product residue and can be hazardous. Dispose of as unused product in accordance with local, state, and federal regulations.[3][7] Do not reuse empty containers without proper cleaning.[7]
Emergency Procedures
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][8]
-
Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If irritation develops and persists, get medical attention.[3][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[6][7]
Spill Containment and Cleanup:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, earth, vermiculite).[9] For large spills, dike the material to prevent spreading.[9] Prevent entry into waterways, sewers, basements, or confined areas.
-
Cleanup: Collect the absorbed material and place it into a suitable, closed container for disposal.[3] Clean the spill area thoroughly with soap and water.
-
Reporting: Report the spill to the appropriate authorities in accordance with institutional and regulatory requirements.
Workflow for Safe Handling of Diisononyl Adipate
Caption: A flowchart illustrating the key steps for the safe handling of Diisononyl Adipate.
References
- 1. Diisononyl Adipate | C24H46O4 | CID 6427097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diisononyl adipate for safe and flexible plasticizers | PENPET [penpet.com]
- 3. scipoly.com [scipoly.com]
- 4. download.basf.com [download.basf.com]
- 5. Page loading... [guidechem.com]
- 6. chemos.de [chemos.de]
- 7. hbchemical.com [hbchemical.com]
- 8. DIISONONYL ADIPATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
